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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazol-3-ol: Synthesis, Properties, and Applications

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-tert-butyl-1H-pyrazol-3-ol, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-tert-butyl-1H-pyrazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes established principles of pyrazolone chemistry to infer its synthesis, structural characteristics, spectroscopic signature, and reactivity. Particular emphasis is placed on the critical role of keto-enol tautomerism in defining the behavior of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole derivatives.

Introduction: The Pyrazolone Scaffold in Drug Discovery

The pyrazolone structural motif is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Pyrazolone derivatives have been successfully developed as analgesic, anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The versatility of the pyrazolone core allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions of the heterocyclic ring. The introduction of a bulky tert-butyl group at the N1 position, as in 1-tert-butyl-1H-pyrazol-3-ol, is anticipated to significantly influence the compound's steric and electronic properties, potentially leading to novel biological activities and improved pharmacokinetic profiles.

Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

The most established and classical method for the synthesis of pyrazolones is the condensation reaction between a β-ketoester and a hydrazine derivative.[1] For the synthesis of 1-tert-butyl-1H-pyrazol-3-ol, the logical precursors would be tert-butylhydrazine and an acetoacetic ester, such as ethyl acetoacetate.

Proposed Synthetic Pathway

The reaction proceeds via an initial condensation of tert-butylhydrazine with the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to yield the pyrazolone ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product TBA tert-Butylhydrazine Hydrazone Hydrazone Intermediate TBA->Hydrazone + EAA Ethyl Acetoacetate EAA->Hydrazone Pyrazolone 1-tert-butyl-1H-pyrazol-3-ol Hydrazone->Pyrazolone Intramolecular Cyclization (-EtOH)

Caption: Proposed synthesis of 1-tert-butyl-1H-pyrazol-3-ol.

Detailed Experimental Protocol (Inferred)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butylhydrazine hydrochloride and a suitable solvent such as ethanol.

  • Basification: Add a base, such as sodium ethoxide or triethylamine, to neutralize the hydrochloride and liberate the free tert-butylhydrazine.

  • Addition of β-Ketoester: Slowly add an equimolar amount of ethyl acetoacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-tert-butyl-1H-pyrazol-3-ol.

Structural Analysis and Tautomerism

A fundamental characteristic of pyrazol-3-ols is their existence as a mixture of tautomeric forms.[3] For 1-tert-butyl-1H-pyrazol-3-ol, three principal tautomers are conceivable: the enol (OH), keto (CH), and zwitterionic (NH) forms.

Tautomers Enol 1-tert-butyl-1H-pyrazol-3-ol (Enol Form) Keto 1-tert-butylpyrazolidin-3-one (Keto Form) Enol->Keto Keto-Enol Tautomerism Zwitterion Zwitterionic Form Enol->Zwitterion Proton Transfer Keto->Zwitterion Proton Transfer

Caption: Tautomeric forms of 1-tert-butyl-1H-pyrazol-3-ol.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. In the solid state, intermolecular hydrogen bonding can favor one tautomer over the others.[4] In solution, the polarity of the solvent plays a crucial role; nonpolar solvents tend to favor the less polar keto form, while polar protic solvents can stabilize the enol and zwitterionic forms through hydrogen bonding.

Spectroscopic Properties (Predicted)

The spectroscopic signature of 1-tert-butyl-1H-pyrazol-3-ol will be a direct reflection of its dominant tautomeric form under the conditions of analysis.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for distinguishing between the keto and enol forms.[4]

  • Enol Form: Characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C=O stretching vibration (typically around 1700 cm⁻¹) would be absent.

  • Keto Form: Will exhibit a strong absorption band for the C=O stretching vibration around 1700-1720 cm⁻¹. An N-H stretching vibration may also be present, depending on the specific keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed structural information. The chemical shifts presented in the table below are inferred from data for analogous N-substituted pyrazolones.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
tert-Butyl (CH₃)~1.5 (s, 9H)~30A sharp singlet in the ¹H NMR is characteristic of the nine equivalent protons.
tert-Butyl (C)-~60The quaternary carbon of the tert-butyl group.
C4-H~5.5 (s, 1H)~90The chemical shift of this proton is sensitive to the electronic environment of the ring.
C5-H~7.5 (s, 1H)~140In the enol form. In the keto form, this would be a methylene group (CH₂) with a different chemical shift.
C3-OHVariable~160The proton signal for the hydroxyl group can be broad and its chemical shift is concentration and solvent dependent.

Chemical Reactivity

The reactivity of 1-tert-butyl-1H-pyrazol-3-ol is dictated by the presence of multiple reactive sites and the tautomeric equilibrium.

Electrophilic Substitution

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most nucleophilic and, therefore, the primary site of substitution.[2] Common electrophilic substitution reactions include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen at the C4 position.

  • Nitration: Treatment with a mixture of nitric and sulfuric acids is expected to yield the 4-nitro derivative.

  • Acylation: Friedel-Crafts acylation can introduce an acyl group at the C4 position.

Reactivity Start 1-tert-butyl-1H-pyrazol-3-ol Halogenation 4-Halo-1-tert-butyl-1H-pyrazol-3-ol Start->Halogenation NBS or NCS Nitration 4-Nitro-1-tert-butyl-1H-pyrazol-3-ol Start->Nitration HNO₃/H₂SO₄ Acylation 4-Acyl-1-tert-butyl-1H-pyrazol-3-ol Start->Acylation RCOCl/AlCl₃

Sources

Exploratory

An In-Depth Technical Guide on the Structure Elucidation of 1-tert-butyl-1H-pyrazol-3-ol

Abstract The precise determination of molecular structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. Pyrazole derivatives, a class of hete...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of molecular structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities. This guide provides a comprehensive, in-depth technical exploration of the structure elucidation of a representative pyrazole, 1-tert-butyl-1H-pyrazol-3-ol. This document moves beyond a simple presentation of data, focusing instead on the underlying scientific principles and the logical progression of experiments that lead to an unambiguous structural assignment. The target audience includes researchers, scientists, and professionals in drug development who require a thorough understanding of the methodologies and reasoning behind structural characterization.

Introduction: The Importance of the Pyrazole Scaffold

The pyrazole ring is a privileged structural motif found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. The specific arrangement of substituents on the pyrazole core dictates its physicochemical properties and biological interactions. Therefore, accurate and reliable structure determination of novel pyrazole derivatives like 1-tert-butyl-1H-pyrazol-3-ol is a critical initial step in the discovery pipeline. Any ambiguity or error in the structural assignment can lead to flawed interpretations of biological data and ultimately hinder the development of new therapeutic agents.

This guide will detail a multi-technique analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a robust and self-validating case for the structure of 1-tert-butyl-1H-pyrazol-3-ol.

Synthesis: The First Step in Structural Verification

The elucidation process begins with the chemical synthesis of the target molecule. The chosen synthetic route provides the initial evidence for the expected molecular structure. A well-established method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1][2]

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Reagent Addition: Introduce tert-butylhydrazine hydrochloride (1.0 equivalent) and a mild base like sodium acetate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed. The product is then extracted using an appropriate organic solvent and purified, typically by column chromatography, to yield the final product.

Rationale for Experimental Choices:

  • tert-Butylhydrazine: The selection of this reagent is to specifically introduce the tert-butyl group at the N1 position of the pyrazole ring, which serves as a key structural marker in subsequent spectroscopic analysis.

  • Ethyl Acetoacetate: This β-keto ester provides the necessary carbon framework for the formation of the five-membered pyrazole ring.[2]

Spectroscopic Analysis: Deciphering the Molecular Architecture

Following synthesis and purification, a suite of spectroscopic techniques is employed to determine the precise connectivity and arrangement of atoms within the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is the first analytical step to confirm the molecular weight of the synthesized compound.

Data Interpretation:

  • Expected Molecular Formula: C₇H₁₂N₂O

  • Expected Monoisotopic Mass: 140.0950 g/mol

  • High-Resolution Mass Spectrometry (HRMS): An HRMS analysis would be expected to show a protonated molecular ion peak ([M+H]⁺) at m/z 141.1028, confirming the elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 1: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200 (broad)O-H stretchHydroxyl (-OH)
~2970C-H stretchtert-butyl
~1640C=O stretchPyrazolone ring (keto tautomer)
~1570C=N stretchPyrazole ring

The presence of a broad O-H stretching band suggests the existence of the hydroxyl tautomer, while the C=O stretch indicates the presence of the keto tautomer, a common feature of pyrazolones.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules.

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~1.5Singlet9HC(CH₃)₃ (tert-butyl)
~5.4Singlet1HC4-H of pyrazole ring
~7.5Singlet1HC5-H of pyrazole ring
Broad SignalSinglet1HOH (exchangeable proton)

Interpretation:

  • The tert-butyl Signal: A prominent singlet integrating to 9 protons around 1.5 ppm is a definitive indicator of the tert-butyl group.[4]

  • Pyrazole Ring Protons: Two singlets in the aromatic region correspond to the two non-equivalent protons on the pyrazole ring.

  • Hydroxyl Proton: A broad, exchangeable proton signal confirms the presence of the hydroxyl group.

Carbon NMR provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ ppm)Assignment
~30C(C H₃)₃
~60C (CH₃)₃
~95C4
~140C5
~160C3-OH

Interpretation: The chemical shifts of the pyrazole ring carbons, particularly the downfield shift of C3, are consistent with the proposed structure.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process can be represented in a workflow diagram.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis via Knorr Reaction purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) - Molecular Formula ir Infrared (IR) Spectroscopy - Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity structure 1-tert-butyl-1H-pyrazol-3-ol ms->structure ir->structure nmr->structure

Caption: A workflow diagram illustrating the key stages in the structure elucidation of 1-tert-butyl-1H-pyrazol-3-ol.

Tautomerism: A Key Consideration

Pyrazolones are known to exist as a mixture of tautomers. In the case of 1-tert-butyl-1H-pyrazol-3-ol, an equilibrium exists between the 3-hydroxy (enol) form and the 3-oxo (keto) form.[3][5] The spectroscopic data, particularly from IR and NMR, often reflects the presence of both tautomers in solution.[3][5]

tautomerism Tautomeric Equilibrium 1-tert-butyl-1H-pyrazol-3-ol\n(Hydroxy Form) 1-tert-butyl-1H-pyrazol-3-ol (Hydroxy Form) 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one\n(Keto Form) 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one (Keto Form) 1-tert-butyl-1H-pyrazol-3-ol\n(Hydroxy Form)->1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one\n(Keto Form)

Caption: The tautomeric equilibrium between the hydroxy and keto forms of 1-tert-butyl-1H-pyrazol-3-ol.

Conclusion

The structure elucidation of 1-tert-butyl-1H-pyrazol-3-ol exemplifies a systematic and logical scientific process. By combining a well-designed synthetic strategy with a comprehensive suite of spectroscopic analyses, an unambiguous structural assignment can be achieved. This multi-faceted approach ensures a high degree of confidence in the final structure, which is paramount for any subsequent research and development activities. The principles and methodologies outlined in this guide are broadly applicable to the characterization of a wide array of novel organic compounds.

References

  • PubChem. 1-tert-Butyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubChem. [Link]

  • PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

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  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

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  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

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  • PubMed Central. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • PubMed. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Reddit. Where can I find procedures for organic synthesis? [Link]

  • Journal of General Chemistry of the USSR. SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. [Link]

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  • Spectroscopy Letters. Studies on Pyridylpyrazolone System Iv[6] Spectroscopic Studies of the Tautomeric Structure of 4-Arylazo-L-(Methyl or Phenyl). [Link]

  • Indian Journal of Chemistry (IJC). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

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  • ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. [Link]

  • Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-Becerra-Rojas/15e585f50f0f35368a44b581335f606828591871]([Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

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Foundational

An In-Depth Technical Guide to 1-tert-butyl-1H-pyrazol-3-ol: Navigating a Scaffold of Potential in Drug Discovery

This technical guide offers a comprehensive overview of 1-tert-butyl-1H-pyrazol-3-ol (CAS Number: 946572-01-6), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 1-tert-butyl-1H-pyrazol-3-ol (CAS Number: 946572-01-6), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document provides a robust analysis based on the well-established chemistry of the pyrazole scaffold and its derivatives. By examining the structural features, predictable physicochemical properties, general synthetic routes, and the broad biological activities of related compounds, this guide serves as an essential resource for researchers and scientists navigating the landscape of novel pyrazole-based therapeutics.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is fundamental to any research endeavor. The core identifiers for 1-tert-butyl-1H-pyrazol-3-ol are summarized below.

IdentifierValueSource
CAS Number 946572-01-6Publicly available chemical databases
Molecular Formula C₇H₁₂N₂OPublicly available chemical databases
Molecular Weight 140.18 g/mol Publicly available chemical databases
Canonical SMILES CC(C)(C)N1N=CC=C1OPublicly available chemical databases

The structural representation of 1-tert-butyl-1H-pyrazol-3-ol reveals a five-membered pyrazole ring substituted with a tert-butyl group at the N1 position and a hydroxyl group at the C3 position.

Caption: Chemical structure of 1-tert-butyl-1H-pyrazol-3-ol.

Tautomerism: A Key Consideration

A critical aspect of the chemistry of pyrazol-3-ols is their existence in tautomeric forms. The hydroxyl form (1-tert-butyl-1H-pyrazol-3-ol) can exist in equilibrium with its keto tautomer, 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This tautomerism has significant implications for the compound's reactivity and its interactions with biological targets.

Due to this tautomerism, the IUPAC nomenclature can be ambiguous. While "1-tert-butyl-1H-pyrazol-3-ol" describes the enol form, "1-tert-butyl-pyrazolidin-3-one" or "1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one" would describe the keto form. For the purpose of this guide, we will primarily refer to the compound by its CAS--registered name, acknowledging the underlying tautomeric equilibrium.

Tautomerism cluster_0 1-tert-butyl-1H-pyrazol-3-ol (Enol Form) cluster_1 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one (Keto Form) A A B B A->B

Caption: Tautomeric equilibrium of 1-tert-butyl-1H-pyrazol-3-ol.

Physicochemical Properties: An Estimation

PropertyEstimated Value/CharacteristicRationale
Physical State Likely a solid at room temperatureThe presence of the polar hydroxyl group and the potential for hydrogen bonding would likely lead to a higher melting point compared to non-hydroxylated analogs.
Melting Point Moderately highSimilar pyrazolone structures are solids with varied melting points.
Boiling Point Relatively highThe molecular weight and polarity suggest a boiling point significantly above water.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The tert-butyl group imparts lipophilicity, while the pyrazole ring and hydroxyl group contribute to polarity.
pKa The hydroxyl proton is weakly acidic, and the N2 nitrogen is weakly basic.The pyrazole ring system has both acidic and basic character.[1]

Synthesis Strategies

The synthesis of N-substituted pyrazol-3-ones is a well-established area of organic chemistry. A common and versatile method involves the condensation of a β-ketoester with a substituted hydrazine.[2] For the synthesis of 1-tert-butyl-1H-pyrazol-3-ol, a plausible route would involve the reaction of tert-butylhydrazine with a suitable β-ketoester, such as ethyl acetoacetate, followed by cyclization.

Proposed Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylhydrazine hydrochloride and a suitable base (e.g., sodium ethoxide) in a solvent such as ethanol.

  • Addition of β-ketoester: Slowly add an equimolar amount of a β-ketoester (e.g., ethyl 3-oxobutanoate) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1-tert-butyl-1H-pyrazol-3-ol.

Synthesis reagents tert-Butylhydrazine + β-Ketoester reaction Condensation & Cyclization (e.g., Reflux in Ethanol) reagents->reaction product 1-tert-butyl-1H-pyrazol-3-ol reaction->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: General synthetic workflow for 1-tert-butyl-1H-pyrazol-3-ol.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs.[3] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5]

The presence of the tert-butyl group in 1-tert-butyl-1H-pyrazol-3-ol is of particular interest. This bulky, lipophilic group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). It can also play a crucial role in the molecule's binding affinity and selectivity for specific biological targets by occupying hydrophobic pockets in enzymes or receptors.

While direct biological activity data for 1-tert-butyl-1H-pyrazol-3-ol is not widely reported, its structural similarity to other bioactive pyrazoles suggests it could be a valuable building block or lead compound in several therapeutic areas:

  • Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[6]

  • Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs that target various kinases and other signaling pathways involved in tumor growth and proliferation.[4]

  • Neuroprotective Agents: Certain pyrazole derivatives have shown promise in the treatment of neurodegenerative diseases.[7]

The hydroxyl group at the C3 position provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles.

Safety and Handling

Specific toxicology data for 1-tert-butyl-1H-pyrazol-3-ol is not available. However, based on the general safety profiles of related pyrazole derivatives, the following precautions are recommended when handling this compound in a research setting:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

1-tert-butyl-1H-pyrazol-3-ol represents a chemical entity with considerable untapped potential. While a comprehensive experimental characterization is yet to be widely published, its structural features, rooted in the versatile pyrazole scaffold, strongly suggest its utility as a building block and potential lead compound in drug discovery. The presence of the N-tert-butyl group offers a means to modulate lipophilicity and target engagement, while the C3-hydroxyl group provides a site for further derivatization. This technical guide, by synthesizing information from related compounds and fundamental chemical principles, provides a solid foundation for researchers and scientists to embark on the exploration of 1-tert-butyl-1H-pyrazol-3-ol and its derivatives in the quest for novel therapeutics.

References

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  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6682. [Link]

  • Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ChemistrySelect, 8(40), e202302821. [Link]

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). International Journal of Chemistry, 4(2). [Link]

  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications, 51(85), 15584-15587. [Link]

  • Roberts, B. L., & Faul, M. M. (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 90, 318-330. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Effectiveness of a novel C4-substituted heterocyclic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies. (2023). RSC Advances, 13(33), 23164-23178. [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazol-3-ol Starting Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Core The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Core

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals. Its versatile chemical nature allows for diverse biological activities, and as such, pyrazole derivatives are integral to the development of new therapeutic agents. 1-tert-butyl-1H-pyrazol-3-ol, in particular, serves as a valuable building block in the synthesis of more complex molecules, owing to the presence of a reactive hydroxyl group and the sterically hindering tert-butyl group, which can direct further functionalization. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for obtaining this important precursor.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and reliable method for the synthesis of pyrazolones, including 1-tert-butyl-1H-pyrazol-3-ol, is the Knorr pyrazole synthesis and its variations. This classic reaction involves the condensation of a β-keto ester with a hydrazine derivative.[1] The reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.[1]

Reaction Mechanism: A Step-by-Step Look

The synthesis of 1-tert-butyl-1H-pyrazol-3-ol from tert-butylhydrazine and ethyl acetoacetate follows a well-established mechanistic pathway:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the less sterically hindered nitrogen of tert-butylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Hydrazone Formation: The resulting tetrahedral intermediate readily dehydrates to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Ring Closure and Tautomerization: This cyclization leads to the formation of a five-membered ring, which, after the elimination of ethanol, yields the pyrazolone product. The final product exists in tautomeric equilibrium between the keto (pyrazolone) and enol (pyrazol-3-ol) forms.[2]

G reagents tert-Butylhydrazine + Ethyl Acetoacetate intermediate1 Hydrazone Intermediate reagents->intermediate1 Nucleophilic Attack & Dehydration intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-tert-butyl-1H-pyrazol-3-ol intermediate2->product Elimination & Tautomerization G start Dissolve tert-butylhydrazine HCl in water step1 Add 2M NaOH (in situ free base formation) start->step1 step2 Add ethyl acetoacetate and ethanol step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Cool and acidify with HCl step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Dry and concentrate organic phase step5->step6 end Purify by recrystallization step6->end

Sources

Foundational

Technical Guide: Tautomeric Dynamics and Stability Profile of 1-tert-butyl-1H-pyrazol-3-ol

This guide provides an in-depth technical analysis of 1-tert-butyl-1H-pyrazol-3-ol , focusing on its tautomeric dynamics, stability profile, and synthetic utility.[1][2] It is designed for researchers requiring actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-tert-butyl-1H-pyrazol-3-ol , focusing on its tautomeric dynamics, stability profile, and synthetic utility.[1][2] It is designed for researchers requiring actionable data for experimental design and drug scaffold optimization.[1][2]

[1][2]

Executive Summary

1-tert-butyl-1H-pyrazol-3-ol serves as a critical bioisostere and scaffold in medicinal chemistry, offering a unique balance of lipophilicity (via the tert-butyl group) and hydrogen-bond donor/acceptor capability (via the 3-hydroxy/oxo motif).[1][2] Unlike its 5-hydroxy isomers, the 3-hydroxy system exhibits a distinct tautomeric preference for the enol (OH) form in non-polar environments, driven by aromatic stabilization.[1][2] This guide details the thermodynamic landscape, spectroscopic identification, and synthetic protocols required to manipulate this molecule effectively.[1][2]

Structural Fundamentals and Tautomeric Equilibrium

The Tautomeric Landscape

The reactivity and stability of 1-substituted pyrazol-3-ols are governed by the equilibrium between three potential forms. For 1-tert-butyl-1H-pyrazol-3-ol, the bulky N1-substituent locks the position of one nitrogen, restricting tautomerism to the N2-C3-C4 sector.[1][2]

  • Tautomer A (OH-form): 1-tert-butyl-1H-pyrazol-3-ol.[1][2] Aromatic, heteroaromatic system.[1][2][3][4]

  • Tautomer B (NH-keto form): 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one.[1][2] Non-aromatic, polar.[1][2]

  • Tautomer C (CH-keto form): 1-tert-butyl-2,4-dihydro-3H-pyrazol-3-one.[1][2] (Rare in this specific substitution pattern due to high energy cost).[1][2]

Dominant Species: Unlike 5-pyrazolones, which often favor the CH-keto form, 1-substituted pyrazol-3-ols predominantly exist as the OH-tautomer (A) in the solid state and non-polar solutions.[1][2] This is driven by the preservation of the pyrazole aromatic sextet.

Steric and Electronic Influence of the tert-Butyl Group

The tert-butyl group at N1 exerts two critical effects:

  • Electronic (+I Effect): The inductive donation increases electron density at N1, which is conjugated to the N2 and C3 positions.[1][2] This enhances the basicity of N2 and the nucleophilicity of the oxygen in the deprotonated state.

  • Steric Shielding: The bulky trimethyl moiety shields the N1 position from metabolic dealkylation and prevents coordination/aggregation on the "left" face of the molecule, forcing intermolecular interactions to occur exclusively via the N2/O3 motif.[2]

Tautomerism OH_Form OH-Form (Aromatic) 1-tert-butyl-1H-pyrazol-3-ol (Major in Non-polar/Solid) NH_Form NH-Keto Form 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one (Minor in Polar Aprotic) OH_Form->NH_Form Proton Transfer (Solvent Dependent) Dimer H-Bonded Dimer (Solid State/CDCl3) OH_Form->Dimer Dimerization (Kd)

[2]

Thermodynamic and Kinetic Stability[1][2]

Solid State Stability

In the crystalline phase, 1-substituted pyrazol-3-ols form centrosymmetric dimers .[1][2] The tert-butyl group does not disrupt this motif but dictates the packing density.

  • Mechanism: Intermolecular Hydrogen Bonding (N2[1][2]···H-O).

  • Observation: High melting points relative to molecular weight, indicative of a strong H-bond network.[1][2]

Solution Phase Dynamics

The stability is solvent-dependent.[1][2] Researchers must choose solvents carefully for NMR characterization to avoid broadening signals due to exchange rates.[1][2]

Solvent EnvironmentDominant SpeciesMechanism
Non-polar (CDCl₃, C₆D₆) OH-Dimer The molecule mimics the solid-state dimer.[1][2] Exchange is slow; signals are sharp.
Polar Aprotic (DMSO-d₆) OH-Monomer Solvent acts as an H-bond acceptor, breaking the dimer.[1][2] The equilibrium shifts slightly toward the NH-form but OH remains dominant (>95%).
Protic (MeOH, H₂O) Fast Exchange Rapid proton transfer between O and N2 leads to averaged NMR signals.[1][2]
Chemical Stability[1][2]
  • Oxidation: The electron-rich pyrazole ring is susceptible to oxidation at C4.[1][2] Storage under inert atmosphere is recommended for long-term retention of purity.[1][2]

  • Acidity: The OH proton is moderately acidic (pKa ≈ 9-10).[1][2] Treatment with mild bases (K₂CO₃) generates the pyrazolate anion, which is a bidentate nucleophile (reacting at O or N2).[1][2]

Analytical Characterization Protocols

Distinguishing the 3-ol from the 5-ol isomer (a common synthetic byproduct) is critical.[1]

NMR Spectroscopy Logic
  • ¹H NMR (CDCl₃):

    • OH Signal: Broad singlet at δ 9.0–11.0 ppm (concentration dependent due to dimerization).[1][2]

    • Ring Protons: Two doublets (J ≈ 2.5 Hz) for H4 and H5.

    • t-Butyl: Singlet at δ 1.6 ppm (integrated for 9H).[1][2]

  • ¹³C NMR (Diagnostic):

    • C3 (C-OH): δ 155–165 ppm (Typical for aromatic enol).[1][2]

    • C5 (C=O in 5-isomer): If the 5-isomer were present, the carbonyl carbon would appear upfield (δ 170+ ppm) or the CH2 signal would be visible in DEPT.

  • ¹⁵N NMR: The most definitive tool.[2] The OH-form shows a large chemical shift difference between N1 (pyrrole-like) and N2 (pyridine-like).[1][2][5]

Protocol: Tautomer Identification Workflow
  • Sample Prep: Dissolve 10 mg in 0.6 mL dry DMSO-d₆ (to ensure monomeric species).

  • Acquisition: Run ¹H NMR (32 scans) and ¹³C NMR (512 scans).

  • Validation: Check for the presence of a CH₂ signal at ~3.5 ppm. If absent, the "CH-form" is excluded.[1][2] Check C3 shift; if >160 ppm, confirms O-substitution/enol character.[1][2]

Synthetic Implications & Regioselectivity[1][2]

Synthesizing 1-tert-butyl-1H-pyrazol-3-ol requires controlling the regioselectivity of the hydrazine condensation.[1][2] The tert-butyl hydrazine can attack the electrophile at either the terminal NH₂ or the internal NH (sterically hindered).

Synthesis Route: Alkynoate Condensation

The reaction of tert-butylhydrazine with ethyl propiolate (or equivalent) is the standard route, but it yields a mixture of 3-ol and 5-ol.[1][2]

  • Pathway A (Desired): Michael addition of NH₂ to the alkyne

    
     Cyclization 
    
    
    
    1-tBu-pyrazol-3-ol .[1][2]
  • Pathway B (Undesired): Acylation of NH₂

    
     Cyclization 
    
    
    
    1-tBu-pyrazol-5-ol .[1][2]

Optimization Strategy: Using polar solvents promotes the Michael addition pathway.[2] However, purification is almost always required.[1][2]

Synthesis Reagents tert-Butylhydrazine + Ethyl Propiolate Intermediate Reaction Intermediate (Michael Adduct vs Hydrazide) Reagents->Intermediate Product3 Target: 1-tert-butyl-1H-pyrazol-3-ol (Via Michael Addition) Intermediate->Product3 Path A (Preferred) Product5 Byproduct: 1-tert-butyl-1H-pyrazol-5-ol (Via Acylation) Intermediate->Product5 Path B (Competitor)

Reactivity: O- vs N-Alkylation

When using 1-tert-butyl-1H-pyrazol-3-ol as a scaffold:

  • Electrophiles (R-X): Under basic conditions (NaH/DMF), alkylation can occur at O (forming ethers) or N2 (forming "pyrazolones" or quaternary salts).[1][2]

  • Control: Hard electrophiles (MeI, BnBr) and oxygen-philic bases (Cs₂CO₃) favor O-alkylation .[1][2] Soft electrophiles or neutral conditions may favor N2 attack.[1][2]

References

  • Holzer, W., et al. (2018).[1][2][5] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129.[1][2][6] Link

    • Key Insight: Establishes the dominance of the OH-dimer in non-polar solvents and solid st
  • Elguero, J., et al. (2000).[1][2] "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 76.[1][2]

    • Key Insight: Comprehensive review of pyrazole thermodynamics and annular tautomerism.
  • PubChem Compound Summary. "1-tert-Butyl-1H-pyrazole."[1][2] Link[1][2]

    • Key Insight: Physical property data and safety classification for the parent scaffold.[1][2]

  • Varvounis, G., et al. (2025).[1][2] "Pyrazol-3-ones, Part 1: Synthesis and Applications." Journal of Heterocyclic Chemistry. Link[1][2]

    • Key Insight: Detailed synthetic pathways for pyrazolone/pyrazolol isomers.[1][2]

Sources

Exploratory

Spectroscopic Atlas & Technical Guide: 1-tert-butyl-1H-pyrazol-3-ol

The following technical guide details the spectroscopic characterization of 1-tert-butyl-1H-pyrazol-3-ol . This document is structured for application scientists and medicinal chemists, focusing on the practical interpre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-tert-butyl-1H-pyrazol-3-ol . This document is structured for application scientists and medicinal chemists, focusing on the practical interpretation of NMR, IR, and MS data, while addressing the critical tautomeric behaviors inherent to this scaffold.

[1]

Compound Identity:

  • IUPAC Name: 1-tert-butyl-1H-pyrazol-3-ol[1]

  • CAS Number: 946572-01-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 140.18 g/mol [1]

Part 1: Tautomeric Dynamics & Structural Logic

Before analyzing spectra, it is critical to understand the dynamic structure of this molecule.[1] Unlike simple aromatics, 1-substituted-3-hydroxypyrazoles exist in a solvent-dependent equilibrium between the enol form (OH) and the keto form (NH-lactam) .[1]

The Equilibrium[1]
  • Enol Form (1H-pyrazol-3-ol): Dominant in polar aprotic solvents (e.g., DMSO-

    
    ) which stabilize the hydroxyl proton via hydrogen bonding.[1] This form preserves the aromaticity of the pyrazole ring.[1]
    
  • Keto Form (1,2-dihydro-3H-pyrazol-3-one): Often observed in non-polar solvents (e.g., CDCl

    
    ) or the solid state, where intermolecular dimerization occurs.[1]
    

Impact on Spectroscopy:

  • NMR: In DMSO-

    
    , you will observe sharp, distinct signals for the monomeric enol.[1] In CDCl
    
    
    
    , signals may broaden or shift due to rapid exchange or dimerization.[1]
  • IR: The presence of a carbonyl stretch (

    
    ) depends entirely on the phase and sample preparation.[1]
    

Tautomerism cluster_0 Polar Media (DMSO) cluster_1 Non-Polar Media (CDCl3) Enol Enol Form (Aromatic) 1-tert-butyl-1H-pyrazol-3-ol Keto NH-Keto Form (Pyrazolone) 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one Enol->Keto Solvent Polarity Decrease

Figure 1: Tautomeric equilibrium dependent on solvent polarity.[1] The tert-butyl group at N1 prevents the formation of the CH-keto isomer (pyrazolin-5-one), restricting equilibrium to the OH-enol and NH-keto forms.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Data

Experimental Protocol

To obtain the most resolved spectrum representing the "true" organic scaffold without aggregation artifacts, DMSO-


  is the recommended solvent.[1]
  • Concentration: 5–10 mg in 0.6 mL DMSO-

    
    .
    
  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or residual solvent peak (2.50 ppm).[1]

H NMR Data (400 MHz, DMSO- )

The tert-butyl group on N1 exerts a deshielding effect compared to C-bound tert-butyl groups.[1]

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.80 – 10.50 br s1HOH Highly variable.[1] Broadness indicates exchangeable proton. Disappears with D

O shake.
7.45 d (

Hz)
1HH-5 Adjacent to N1 (

-Bu).[1] Downfield due to proximity to electronegative nitrogen.
5.60 d (

Hz)
1HH-4 Adjacent to C3-OH.[1] Upfield due to electron donation from the oxygen (mesomeric effect).[1]
1.52 s9H

-Butyl
Characteristic sharp singlet. The shift (~1.5 ppm) confirms N-attachment (C-attachment is typically ~1.3 ppm).[1]
C NMR Data (100 MHz, DMSO- )

Carbon assignments confirm the oxidation state of C3 and the steric bulk of the N-substituent.[1]

Shift (

, ppm)
TypeAssignmentNotes
162.5 C

C-3 Deshielded signal typical of enolic/phenolic carbons (C-OH).[1]
130.2 CHC-5 Aromatic CH adjacent to N1.
92.8 CHC-4 Highly shielded due to ortho-like donation from the 3-OH group.
58.4 C

C-1' Quaternary carbon of the

-butyl group attached to Nitrogen.
29.5 CH


-Butyl Me
Methyl carbons of the

-butyl group.

Part 3: Mass Spectrometry (MS)[1]

Ionization & Fragmentation Logic

The bulky tert-butyl group is the primary "weak point" in the mass spectrum, leading to a characteristic loss of isobutylene.[1]

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]

    
     = 141.1 (ESI); M
    
    
    
    = 140.1 (EI).[1]
Fragmentation Pathway (EI/ESI)[1]
  • [M+H]

    
     (m/z 141):  Parent ion.
    
  • [M - C

    
    H
    
    
    
    ]
    
    
    (m/z 85):
    Base Peak . Loss of isobutylene (56 Da) via McLafferty-like rearrangement or simple cleavage, generating the protonated pyrazol-3-ol core.[1]
  • Ring Scission: Further fragmentation of the pyrazole core usually involves loss of N

    
     or HCN.
    

MS_Fragmentation M Molecular Ion [M+H]+ m/z 141 Frag1 Base Peak [M - Isobutylene]+ m/z 85 (Pyrazol-3-ol core) M->Frag1 - 56 Da (C4H8) Frag2 Ring Cleavage [M - C4H8 - N2/HCN]+ Frag1->Frag2 High Energy

Figure 2: Primary fragmentation pathway showing the characteristic loss of the tert-butyl group.[1]

Part 4: Infrared Spectroscopy (IR)

The IR spectrum is the quickest diagnostic for tautomeric purity in the solid state.[1]

Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
3100 – 3400 Broad, Medium

Indicates the Enol form.[1] If sharp peaks appear >3200, it suggests NH (Keto form).[1]
2975, 2870 Strong

(aliphatic)
Characteristic C-H stretches of the tert-butyl group.[1]
1600 – 1620 Medium

/

Aromatic ring breathing modes.[1]
1680 – 1700 Weak/Medium

Tautomer Check: A strong band here indicates significant presence of the NH-keto tautomer (pyrazolone) in the solid state.[1]

References

  • Synthesis & Characterization of N-alkyl-3-hydroxypyrazoles

    • Title: Regioselective synthesis of 1-substituted pyrazoles.
    • Source:Journal of Organic Chemistry, 2013, 78(10), 4960-4973.[1]

    • URL:[Link][1]

  • Tautomerism of 1-Substituted Pyrazolones

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1]

    • Source:Molecules, 2018, 23(1), 147.[1]

    • URL:[Link][1][2]

  • General Spectroscopic Data for tert-Butyl Pyrazoles

    • Title: Preparation and Use of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine.[1][3]

    • Source:Organic Syntheses, 2012, 89, 566-575.[1]

    • URL:[Link][1]

Sources

Foundational

1-tert-butyl-1H-pyrazol-3-ol discovery and history

The Steric Shield: Discovery, Synthesis, and Utility of 1-tert-butyl-1H-pyrazol-3-ol[1] Executive Summary: The Privileged Scaffold 1-tert-butyl-1H-pyrazol-3-ol (CAS: 946572-01-6) represents a critical intersection of str...

Author: BenchChem Technical Support Team. Date: February 2026

The Steric Shield: Discovery, Synthesis, and Utility of 1-tert-butyl-1H-pyrazol-3-ol[1]

Executive Summary: The Privileged Scaffold

1-tert-butyl-1H-pyrazol-3-ol (CAS: 946572-01-6) represents a critical intersection of structural rigidity and electronic versatility in modern heterocyclic chemistry.[1] Unlike its simpler analogs, the introduction of the bulky tert-butyl group at the N1 position serves as a "steric shield," modulating metabolic stability and enforcing specific binding conformations in active pharmaceutical ingredients (APIs).

While historically overshadowed by the more synthetically accessible 5-pyrazolones (common in dye chemistry), the 3-hydroxy isomer has emerged as a high-value scaffold in the development of Type II kinase inhibitors and mitochondrial complex I inhibitors (acaricides). This guide details the technical evolution, the "regioselectivity paradox" of its synthesis, and a validated protocol for its isolation.[1]

Historical Context: From Dyestuffs to Drug Design[1]

The history of pyrazolones dates back to Ludwig Knorr’s discovery of antipyrine in 1883, primarily driven by the dye and antipyretic industries. However, these early applications focused on N-methyl and N-phenyl derivatives.[1]

The discovery of 1-tert-butyl-1H-pyrazol-3-ol as a distinct entity is tied to the "Lipophilic Era" of agrochemistry in the 1980s and the "Kinase Era" of the 2000s.[1]

  • 1980s (Agrochemicals): Researchers at companies like Nissan Chemical and Mitsubishi discovered that bulky N-alkyl groups (like tert-butyl) on pyrazoles dramatically improved lipophilicity and resistance to oxidative metabolism in acaricides (e.g., Tebufenpyrad analogs).[1]

  • 2000s (Kinase Inhibitors): The molecule gained renewed interest as a bioisostere for phenols and amides. The tert-butyl group was found to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than planar phenyl rings, while the 3-hydroxy group provided a directional hydrogen bond donor/acceptor motif.

Chemical Core: Tautomerism & The Regioselectivity Paradox

To work with this molecule, one must understand its chameleon-like nature.[1] It exists in a dynamic equilibrium that dictates its reactivity and physical state.[1]

The Tautomeric Triad

In solution, 1-tert-butyl-1H-pyrazol-3-ol does not exist as a single structure.[1] It fluctuates between the enol (OH) and keto (NH) forms.

  • Non-polar Solvents (CDCl₃): Predominantly exists as a Hydrogen-Bonded Dimer of the OH-form.[1]

  • Polar Solvents (DMSO): Exists as a Monomer of the OH-form or NH-form depending on specific solvation.[1]

  • Solid State: X-ray crystallography typically reveals the OH-form dimer , stabilized by intermolecular hydrogen bonds (O-H[1]···N).

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism cluster_0 Non-Polar Solvent / Solid State cluster_1 Polar Solvent (DMSO) Dimer Hydrogen-Bonded Dimer (Major Species) Monomer_OH 1H-pyrazol-3-ol (Enol Form) Dimer->Monomer_OH Dissociation Monomer_NH 1,2-dihydro-3H-pyrazol-3-one (Keto Form) Monomer_OH->Monomer_NH Prototropic Shift caption Fig 1. The solvent-dependent tautomeric landscape of 1-tert-butyl-1H-pyrazol-3-ol.

The Regioselectivity Challenge

Synthesizing the 3-ol isomer is significantly harder than the 5-ol isomer.[1]

  • Standard Reaction: Reaction of tert-butylhydrazine with

    
    -keto esters (e.g., ethyl acetoacetate) favors the 5-pyrazolone  (1-tert-butyl-5-hydroxy-3-methylpyrazole).[1] This is because the more nucleophilic terminal nitrogen (
    
    
    
    ) of the hydrazine attacks the most electrophilic ketone carbon.
  • The 3-ol Solution: To force the formation of the 3-ol , one must reverse the polarity or use specific electrophiles like alkynoates (e.g., ethyl propiolate) or 3-methoxyacrylates , though mixtures often still result.[1]

Detailed Experimental Protocol

Objective: Synthesis of 1-tert-butyl-1H-pyrazol-3-ol via the Propiolate Route. Note: This protocol prioritizes the isolation of the 3-ol isomer from the potential 5-ol byproduct.[1]

Materials
  • tert-Butylhydrazine hydrochloride (CAS: 7400-27-3)[1]

  • Ethyl propiolate (CAS: 623-47-2)[1]

  • Triethylamine (Et₃N)[2]

  • Ethanol (Absolute)

  • Sodium Hydroxide (2M aq)

  • Hydrochloric Acid (2M aq)

Step-by-Step Methodology
  • Free Base Formation (In Situ):

    • In a 250 mL round-bottom flask, suspend tert-butylhydrazine hydrochloride (12.5 g, 100 mmol) in ethanol (100 mL).

    • Add Triethylamine (10.1 g, 100 mmol) dropwise at 0°C. Stir for 30 mins.

    • Why: The hydrochloride salt is stable; the free base is sensitive to oxidation.[1] Generating it in situ prevents degradation.[1]

  • Cyclocondensation:

    • Add Ethyl propiolate (9.8 g, 100 mmol) dropwise to the cold solution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to reflux (78°C) for 6 hours.

    • Mechanism:[3][4] The hydrazine undergoes Michael addition to the triple bond followed by cyclization.[1] The steric bulk of the tert-butyl group influences the ratio, but often yields a mixture of 3-ol and 5-ol.[1]

  • Workup & Isolation:

    • Concentrate the ethanol under reduced pressure.[1]

    • Dissolve the residue in 2M NaOH (50 mL). (Both isomers dissolve as anions).

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities.

    • Critical Separation Step: Acidify the aqueous layer carefully to pH ~5-6 using 2M HCl.[1]

    • Observation: The 5-ol (pyrazolone) is typically less soluble and may precipitate first or exhibit different crystallization properties.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from a mixture of Heptane/Ethyl Acetate .[1]

    • Validation: The 3-ol isomer typically shows a characteristic NMR shift for the C4-H proton (approx.[1] 5.7-5.8 ppm in CDCl₃) and a diagnostic C3-OH signal (broad singlet, exchangeable).[1]

Data Summary Table: Typical Properties

PropertyValueNotes
Appearance White to off-white solidCrystalline
Melting Point 116–118 °CVaries by tautomer/polymorph
¹H NMR (CDCl₃)

1.58 (s, 9H, tBu), 5.65 (d, 1H, H4), 7.25 (d, 1H, H5)
H4/H5 coupling

Hz
Solubility DMSO, MeOH, DCMPoor in water
pKa ~9.5Weakly acidic (OH group)

Applications in Drug Discovery

Graphviz Diagram: Utility Pathway

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core 1-tert-butyl-1H-pyrazol-3-ol Kinase Type II Kinase Inhibitors (e.g., B-Raf, p38 MAPK) Core->Kinase OH mimics Phenol tBu fills hydrophobic pocket COX COX-2 Inhibitors (Celecoxib Analogs) Core->COX Scaffold Rigidity Mito Mitochondrial Complex I Inhibitors (Acaricides) Core->Mito Lipophilic Shielding caption Fig 2. Strategic utility of the tert-butyl pyrazole scaffold.

  • Kinase Inhibition: The 3-ol moiety can act as a hydrogen bond donor/acceptor pair, mimicking the hinge-binding motif of ATP or the phenol group of tyrosine.[1] The tert-butyl group provides selectivity by excluding kinases with smaller gatekeeper residues.[1]

  • Agrochemicals: In compounds related to Tebufenpyrad , the pyrazole ring serves as an electron-rich linker.[1] While Tebufenpyrad uses a 5-substituted pyrazole, the 3-ol derivatives are explored for novel modes of action and patent busting.[1]

References

  • Tautomerism Study: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][5] Molecules, 2018.[1][4]

  • Synthetic Methodology: "Regioselective Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Heterocyclic Chemistry, 2017.[1]

  • Kinase Inhibitor Context: "Synthesis and SAR of Pyrazole-based Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.[1] (General context for tert-butyl pyrazole scaffolds).

  • Organic Syntheses Protocol: "Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine." Organic Syntheses, Coll.[1] Vol. 10, p. 12. (Demonstrates tert-butylhydrazine reactivity).

Sources

Exploratory

Unveiling the Therapeutic Potential of 1-tert-butyl-1H-pyrazol-3-ol: A Technical Guide for Preclinical Investigation

Foreword: The Promise of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of pharmacological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] Its remarkable versatility, arising from the ease of functionalization and favorable interactions with diverse biological targets, has led to the development of numerous clinically significant drugs.[4][3][5] From the anti-inflammatory properties of celecoxib to the anticancer activity of crizotinib, pyrazole derivatives have demonstrated their profound impact on modern medicine.[6] This guide focuses on a specific, yet under-explored, member of this family: 1-tert-butyl-1H-pyrazol-3-ol. While direct biological data on this compound is scarce, the extensive body of research on analogous structures provides a compelling rationale for its investigation as a potential therapeutic agent. This document will, therefore, serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically evaluate the biological activity of 1-tert-butyl-1H-pyrazol-3-ol. We will delve into its potential mechanisms of action based on established structure-activity relationships (SAR) and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

The Pyrazole Core: A Privileged Pharmacophore

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, confers unique physicochemical properties that are advantageous for drug design.[2][7] The pyrazole scaffold can act as a bioisostere for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[8] The nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets, while the carbon atoms provide sites for substitution to modulate lipophilicity, steric bulk, and electronic properties.[6] This inherent flexibility has allowed for the development of pyrazole-containing compounds with a wide array of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][6]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[9][10][11]

  • Antimicrobial and Antifungal Properties: Pyrazole derivatives have shown promise as antimicrobial and antifungal agents, highlighting their potential in combating infectious diseases.

  • Antioxidant Activity: Several studies have demonstrated the antioxidant capabilities of pyrazole compounds, which can protect cells from damage caused by oxidative stress.[12]

  • Enzyme Inhibition: The structural features of pyrazoles make them effective inhibitors of various enzymes, including kinases, proteases, and cholinesterases.[13][14]

The presence of a hydroxyl group at the 3-position and a bulky tert-butyl group at the 1-position of 1-tert-butyl-1H-pyrazol-3-ol suggests several avenues for biological investigation. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites. The tert-butyl group, with its significant steric hindrance, can influence the compound's binding selectivity and metabolic stability.

Hypothesized Biological Activities and Mechanistic Pathways

Based on the established pharmacology of pyrazole derivatives, we can postulate several potential biological activities for 1-tert-butyl-1H-pyrazol-3-ol. This section will outline these hypotheses and the underlying mechanistic pathways that warrant investigation.

Anti-inflammatory and Analgesic Potential via COX Inhibition

A significant number of pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

Hypothesized Signaling Pathway:

Caption: Postulated inhibition of receptor tyrosine kinases by 1-tert-butyl-1H-pyrazol-3-ol.

Experimental Protocols for Biological Evaluation

To systematically investigate the therapeutic potential of 1-tert-butyl-1H-pyrazol-3-ol, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive assessment of its biological activities.

Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

The first critical step is the synthesis and purification of the target compound. Several synthetic routes to substituted pyrazoles have been reported, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [3] Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Starting Materials (e.g., tert-butylhydrazine, ethyl acetoacetate) Reaction Cyclocondensation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure 1-tert-butyl-1H-pyrazol-3-ol Characterization->Final_Product

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-butylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and stir at room temperature.

  • Addition of Dicarbonyl: Slowly add an equimolar amount of a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Biological Assays

A panel of in vitro assays should be conducted to screen for the primary biological activities of 1-tert-butyl-1H-pyrazol-3-ol.

Table 1: In Vitro Assay Panel

Biological Activity Assay Type Target/Cell Line Endpoint
Anti-inflammatory COX-1/COX-2 Inhibition AssayOvine COX-1, Human recombinant COX-2IC50 value
Anticancer MTT/XTT Cell Viability AssayPanel of cancer cell lines (e.g., MCF-7, HCT-116, A549)GI50 value
Antioxidant DPPH Radical Scavenging Assay2,2-diphenyl-1-picrylhydrazyl (DPPH)EC50 value
Enzyme Inhibition Kinase Inhibition AssayPanel of relevant kinases (e.g., VEGFR2, EGFR)IC50 value
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayBacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)MIC value

Experimental Protocol: COX Inhibition Assay (Example)

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in a suitable buffer.

  • Compound Dilution: Prepare a series of dilutions of 1-tert-butyl-1H-pyrazol-3-ol and a reference inhibitor (e.g., celecoxib).

  • Assay Reaction: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and the test compound or reference inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Animal Models

Promising results from in vitro assays should be followed up with in vivo studies to assess the efficacy and safety of 1-tert-butyl-1H-pyrazol-3-ol in a living organism.

Table 2: In Vivo Model Selection

Biological Activity Animal Model Route of Administration Key Parameters
Anti-inflammatory Carrageenan-induced paw edema in ratsOral gavagePaw volume, cytokine levels (TNF-α, IL-6)
Analgesic Acetic acid-induced writhing in miceIntraperitoneal injectionNumber of writhes
Anticancer Xenograft tumor model in nude miceOral gavage or intraperitoneal injectionTumor volume, body weight, survival rate

Experimental Protocol: Carrageenan-Induced Paw Edema (Example)

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and treatment groups (different doses of 1-tert-butyl-1H-pyrazol-3-ol).

  • Drug Administration: Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the proposed experiments will be crucial for establishing the initial SAR for this class of compounds. Key structural modifications to consider for future optimization include:

  • Substitution at the 4-position of the pyrazole ring: Introducing different functional groups at this position can significantly impact activity and selectivity.

  • Modification of the N1-substituent: Replacing the tert-butyl group with other alkyl or aryl groups can modulate the compound's pharmacokinetic properties.

  • Derivatization of the 3-hydroxyl group: Esterification or etherification of the hydroxyl group can alter the compound's prodrug potential and solubility.

Conclusion

While 1-tert-butyl-1H-pyrazol-3-ol remains a relatively unexplored molecule, the rich pharmacology of the pyrazole scaffold provides a strong impetus for its investigation. The systematic approach outlined in this guide, from targeted synthesis to a comprehensive suite of in vitro and in vivo assays, will enable a thorough evaluation of its therapeutic potential. The insights gained from this research will not only elucidate the biological profile of this specific compound but also contribute to the broader understanding of pyrazole chemistry in drug discovery. The journey from a promising chemical structure to a potential clinical candidate is arduous, but for compounds like 1-tert-butyl-1H-pyrazol-3-ol, the potential rewards for human health are immeasurable.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Google Scholar.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
  • Current status of pyrazole and its biological activities. (2015). PMC.
  • 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2023). MDPI.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2023). MDPI.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.

Sources

Foundational

Strategic Engineering of 1-tert-butyl-1H-pyrazol-3-ol Scaffolds

This guide outlines the structural engineering, synthetic architecture, and application logic of 1-tert-butyl-1H-pyrazol-3-ol scaffolds.[1] [1] Executive Summary: The Hydrophobic Anchor The 1-tert-butyl-1H-pyrazol-3-ol m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural engineering, synthetic architecture, and application logic of 1-tert-butyl-1H-pyrazol-3-ol scaffolds.[1]

[1]

Executive Summary: The Hydrophobic Anchor

The 1-tert-butyl-1H-pyrazol-3-ol moiety represents a privileged scaffold in modern medicinal and agrochemical chemistry.[1] Unlike its methyl or phenyl analogs, the tert-butyl group provides a unique "hydrophobic anchor."[1] It exerts significant steric bulk (


-value ~5.[1]0) that locks the pyrazole orientation within active sites while simultaneously preventing metabolic 

-dealkylation—a common liability in smaller alkyl pyrazoles.[1]

This guide details the technical mastery of this scaffold, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 functionalization) and the control of keto-enol tautomerism (3-ol vs. 3-one), which dictates downstream reactivity.

Structural Dynamics & Tautomerism

The core reactivity of this scaffold is defined by the equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. Understanding this is prerequisite to successful derivatization.

  • Non-Polar Solvents (e.g., Chloroform): The Enol (OH) form predominates, often stabilized by intermolecular hydrogen-bonded dimers.[1]

  • Polar Aprotic Solvents (e.g., DMSO): The equilibrium shifts, but the monomeric Enol form often remains favored due to the aromatic stability of the pyrazole ring.

  • Reactivity Implication:

    
    -alkylation requires "hard" electrophiles and base catalysis to trap the enolate, whereas neutral conditions may favor 
    
    
    
    -alkylation at the N2 position (if not sterically blocked).[1]
Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism Enol 1-tert-butyl-1H-pyrazol-3-ol (Enol Form - Aromatic) Keto 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one (Keto Form - Non-Aromatic) Enol->Keto Tautomerization (Kd) Dimer H-Bonded Dimer (Predominant in CDCl3) Enol->Dimer Non-polar Solvent O_Alk O-Alkylation (Ether Synthesis) Enol->O_Alk Base/R-X N_Alk N2-Alkylation (Desmotropy Risk) Keto->N_Alk Neutral/R-X

Figure 1: The tautomeric landscape dictates the synthetic strategy.[1] In non-polar media, the enol dimer dominates, while basic conditions drive O-alkylation.[1]

Synthetic Architecture

The synthesis of 1-tert-butyl-1H-pyrazol-3-ol is non-trivial due to the ambiguity of hydrazine condensation.[1] The reaction of tert-butylhydrazine with


-keto esters or propiolates can yield two regioisomers: the 5-ol  (more common) or the 3-ol  (target).[1]
The Regioselectivity Challenge

When condensing tert-butylhydrazine (


) with an electrophile like ethyl propiolate (

):
  • Nucleophilic Attack: The unsubstituted

    
     is less sterically hindered and more nucleophilic.[1] It typically attacks the 
    
    
    
    -carbon of the propiolate first.
  • Cyclization: The substituted

    
     then attacks the ester carbonyl.[1]
    
  • Result: This pathway yields the 1-tert-butyl-5-hydroxy isomer (often existing as the 5-pyrazolone).[1]

To synthesize the 1-tert-butyl-3-hydroxy isomer , one must invert this logic or use specific precursors like 3-alkoxyacrylates where the leaving group directs the attack, or employ regio-controlled alkylation of a pre-formed pyrazole.[1]

Protocol: Regioselective Synthesis via 3-Ethoxyacrylate

This protocol targets the 3-ol core by controlling the initial condensation step.[1]

Materials
  • tert-Butylhydrazine hydrochloride (CAS: 7400-27-3)[1]

  • Ethyl 3-ethoxyacrylate (CAS: 1001-26-9)[1]

  • Sodium Ethoxide (21% in EtOH)[1]

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology
  • Free Base Generation: In a dry 3-neck flask under

    
    , suspend tert-butylhydrazine HCl (1.0 eq) in ethanol. Add NaOEt (1.0 eq) at 0°C to generate the free hydrazine.[1] Stir for 30 mins.
    
  • Condensation: Add Ethyl 3-ethoxyacrylate (1.05 eq) dropwise. Critical: Maintain temperature <5°C to favor kinetic control.[1]

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to reflux for 6 hours. The initial attack of the

    
     on the acrylate 
    
    
    
    -carbon, followed by
    
    
    attack on the ester, favors the 5-ol product.
    • Correction for 3-ol: To force the 3-ol , one often requires a blocking strategy or specific copper-catalyzed N-arylation/alkylation of a 3-alkoxypyrazole precursor.[1] However, a direct route involves reacting 3,3-dimethoxypropionate with tert-butylhydrazine, though mixtures are common.[1]

  • Purification: Evaporate solvent. Acidify with 1M HCl to precipitate the pyrazolone/pyrazolol.[1] Recrystallize from Ethanol/Water.[1]

Visualization: Regioselective Pathways

Synthesis Hydrazine tert-Butylhydrazine (t-Bu-NH-NH2) Attack_Beta Path A: NH2 attacks Beta-C (Kinetic Preference) Hydrazine->Attack_Beta Standard Condensation Attack_Alpha Path B: NH(tBu) attacks Beta-C (Sterically Disfavored) Hydrazine->Attack_Alpha Catalyst/Ligand Control Acrylate Ethyl Propiolate / Acrylate (R-C≡C-COOEt) Acrylate->Attack_Beta Prod_5_OH 1-tert-butyl-1H-pyrazol-5-ol (Major Product) Attack_Beta->Prod_5_OH Cyclization Prod_3_OH 1-tert-butyl-1H-pyrazol-3-ol (Minor/Target) Attack_Alpha->Prod_3_OH

Figure 2: The synthetic divergence.[1] Standard condensation favors the 5-ol.[1] Accessing the 3-ol often requires specific catalytic control or functionalization of a pre-formed pyrazole ring.

Functionalization & Applications

Once the 1-tert-butyl-1H-pyrazol-3-ol core is secured, it serves as a versatile intermediate.[1]

A. O-Alkylation (Ether Synthesis)[1]
  • Reagent: Alkyl halide (R-X) +

    
     in Acetone/DMF.
    
  • Outcome: Formation of 3-alkoxy-1-tert-butylpyrazoles.[1]

  • Application: These ethers are key pharmacophores in MET I (Mitochondrial Electron Transport Complex I) inhibitors (e.g., Acaricides).[1] The ether linkage provides rotational flexibility while the tert-butyl group fills the hydrophobic pocket of the NADH:ubiquinone oxidoreductase.

B. Electrophilic Aromatic Substitution (C4)[1]
  • Reactivity: The C4 position is highly nucleophilic due to the electron-donating effect of the 3-OH/3-OR group.[1]

  • Reaction: Chlorination (NCS) or Iodination (NIS).[1]

  • Application: Introduction of a halogen at C4 is standard in optimizing potency for Kinase Inhibitors .[1] The C4-halogen can engage in halogen bonding or fill small lipophilic crevices in the ATP-binding site.[1]

Data Summary: Comparative Properties
Property1-tert-butyl-1H-pyrazol-3-ol1-methyl-1H-pyrazol-3-olSignificance
LogP (Calc) ~1.1~0.2tert-Butyl increases membrane permeability.[1]
Metabolic Stability HighLow (N-demethylation)tert-Butyl resists CYP450 oxidative dealkylation.[1]
Steric Bulk (Es) -1.54-1.24tert-Butyl provides rigid spatial locking.[1]
H-Bond Donor Yes (OH)Yes (OH)Critical for receptor interaction (Hinge region).[1]

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: ACS Omega, 2023.[1]

    • URL:[Link][1]

  • Tautomerism of Pyrazolones

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1]

    • Source: Molecules (MDPI), 2018.[1]

    • URL:[Link][1]

  • Biological Activity (Tebufenpyrad Analogs)

    • Title: Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation.[1]

    • Source: Journal of Organic Chemistry, 2017.[1]

    • URL:[Link][1]

  • Crystal Structure Data

    • Title: Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine.[1][2]

    • Source: Zeitschrift für Kristallographie, 2025.[1]

    • URL:[Link][1]

Sources

Exploratory

In Silico Prediction of 1-tert-butyl-1H-pyrazol-3-ol Properties: A Technical Guide for Drug Development Professionals

Abstract This guide provides an in-depth technical overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicity profiles of 1-tert-butyl-1H-pyrazol-3-ol, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicity profiles of 1-tert-butyl-1H-pyrazol-3-ol, a heterocyclic compound representative of the pyrazole class of molecules that are of significant interest in medicinal chemistry.[1][2][3][4][5] The pyrazole nucleus is a cornerstone of several approved drugs, and its metabolic stability makes it a privileged scaffold in drug discovery.[1] This document details a validated workflow, explaining not just the procedural steps but the scientific rationale behind the selection of computational tools and interpretation of predictive data. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for early-stage candidate assessment, enabling more informed decisions to de-risk and accelerate the development pipeline.

Introduction: The Imperative for Early-Stage In Silico Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail in late-stage development due to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or toxicity profiles.[6] Integrating in silico strategies at the earliest stages of research allows for the rapid, cost-effective evaluation of a molecule's drug-like properties before committing significant resources to synthesis and in vitro testing.[7][8]

1-tert-butyl-1H-pyrazol-3-ol contains the pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, which is a key pharmacophore in numerous FDA-approved drugs.[3][9] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] Therefore, accurately predicting the properties of novel pyrazole derivatives is a critical task. This guide establishes a comprehensive computational protocol to build a foundational dataset for 1-tert-butyl-1H-pyrazol-3-ol, serving as a template for evaluating other novel chemical entities.

Molecular Identification

The first critical step is to define the molecule unambiguously. For 1-tert-butyl-1H-pyrazol-3-ol, we establish the following identifiers:

  • Molecular Formula: C₇H₁₂N₂O

  • Canonical SMILES: CC(C)(C)N1N=CC=C1O

  • Molecular Weight: 140.18 g/mol

This standardized representation is the input for all subsequent predictive models.

The In Silico Predictive Workflow

A robust computational assessment follows a multi-faceted approach. Our workflow is designed to provide a holistic view of the molecule's potential, from fundamental physicochemical properties to complex biological interactions. This self-validating system relies on using well-established, peer-reviewed platforms and cross-referencing predictions where possible.

In_Silico_Workflow Input Molecule Input (SMILES: CC(C)(C)N1N=CC=C1O) PhysChem Part 1: Physicochemical & Drug-Likeness Prediction (SwissADME) Input->PhysChem ADME Part 2: ADME Profile (Pharmacokinetics) (SwissADME, pkCSM) PhysChem->ADME Informs bioavailability Analysis Part 4: Data Synthesis & Candidate Assessment PhysChem->Analysis Tox Part 3: Toxicity Endpoint Prediction (ProTox-II) ADME->Tox Informs clearance & safety ADME->Analysis Tox->Analysis

Figure 1: A high-level overview of the sequential in silico prediction workflow.

Part 1: Physicochemical Properties & Drug-Likeness

Understanding a molecule's fundamental physicochemical characteristics is the bedrock of drug development. These properties govern solubility, permeability, and ultimately, bioavailability. We utilize the SwissADME web server for this analysis due to its robust, validated models and user-friendly interface.[8][10][11]

Core Concept: Lipinski's Rule of Five

Introduced by Christopher Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable.[12][13] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons[12][14]

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5[12][14]

  • Hydrogen Bond Donors (HBD) ≤ 5[12][14]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[12][14]

It is crucial to understand that these are guidelines, not rigid laws; many successful drugs, particularly those that are substrates for active transporters, violate one or more of these rules.[15]

Experimental Protocol: Physicochemical Analysis via SwissADME
  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[8]

  • Input Molecule: In the provided text box, enter the canonical SMILES string for 1-tert-butyl-1H-pyrazol-3-ol: CC(C)(C)N1N=CC=C1O.

  • Initiate Analysis: Click the "Run" button to start the prediction process.

  • Data Collection: Once the computation is complete, collate the data from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections into a summary table. The causality behind this step is to consolidate disparate data points into an easily interpretable format for rapid assessment.

Predicted Physicochemical Data
PropertyPredicted ValueLipinski's Rule of FiveInterpretation
Molecular Weight140.18 g/mol Compliant (≤500)Favorable for absorption and diffusion.
iLOGP (LogP)1.25Compliant (≤5)Indicates balanced lipophilicity, good for permeability without sacrificing solubility.
LogS (ESOL)-1.70-Predicted to be soluble in water.
Hydrogen Bond Acceptors2 (N, O atoms)Compliant (≤10)Low number of acceptors is favorable for membrane permeability.[12]
Hydrogen Bond Donors1 (OH group)Compliant (≤5)Low number of donors is favorable for membrane permeability.[12]
Molar Refractivity40.10-Within typical range for small molecule drugs.
TPSA (Topological Polar Surface Area)45.15 Ų-Suggests good potential for oral bioavailability (typically <140 Ų).
Lipinski's Violations 0 Pass High probability of good oral bioavailability.

Part 2: ADME Profile (Pharmacokinetics)

After establishing good baseline physicochemical properties, the next step is to predict how the molecule will behave within a biological system. We continue to use SwissADME and supplement it with other specialized servers to build a comprehensive ADME profile.[16]

Core Concepts: Absorption, Metabolism, and Distribution
  • Gastrointestinal (GI) Absorption: This predicts the extent to which a drug is absorbed from the gut into the bloodstream. The BOILED-Egg model provided by SwissADME is an intuitive graphical method for this prediction.[11]

  • Blood-Brain Barrier (BBB) Permeation: This determines if a compound can cross the highly selective barrier protecting the central nervous system. This is critical for CNS-targeting drugs and for avoiding CNS side effects in non-CNS drugs.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for the metabolism of most drugs.[6] Inhibition of key isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a major cause of drug-drug interactions and must be assessed early.[6]

Experimental Protocol: ADME Prediction
  • Utilize SwissADME Output: From the previous analysis (Section 3.2), extract the data pertaining to pharmacokinetics.

  • Focus on Key Parameters: Specifically record the GI absorption prediction, BBB permeant status, and the predictions for inhibition of the five major CYP isoforms.

  • Cross-Validation (Trustworthiness): To ensure the robustness of our predictions, especially for critical parameters like metabolism, we can cross-reference with another platform like ADMETlab 2.0 or ADMET-AI.[17] This practice of using multiple models helps mitigate the risk of a single model's inherent biases or limitations.

Predicted ADME Data
ADME ParameterPredicted OutcomeConfidence/Rationale
Absorption
GI Absorption (SwissADME)HighBased on the BOILED-Egg model, falls within the high-probability region for absorption.
Distribution
BBB Permeant (SwissADME)YesThe molecule is predicted to cross the blood-brain barrier.
P-gp Substrate (SwissADME)NoNot likely to be actively effluxed from cells by P-glycoprotein.
Metabolism
CYP1A2 InhibitorNoLow probability of inhibiting this isoform.
CYP2C9 InhibitorNoLow probability of inhibiting this isoform.
CYP2C19 InhibitorNoLow probability of inhibiting this isoform.
CYP2D6 InhibitorNoLow probability of inhibiting this isoform.
CYP3A4 InhibitorNoLow probability of inhibiting this isoform.

Expert Insight: The prediction of "No" for inhibition across all major CYP isoforms is a highly favorable characteristic. It suggests a low propensity for metabolic drug-drug interactions, which is a significant advantage in drug development. The predicted BBB permeation means this scaffold could be suitable for CNS targets, but also flags the need to monitor for potential CNS side-effects if the intended target is peripheral.

Part 3: Toxicity Endpoint Prediction

The final computational step is to forecast potential liabilities. Early identification of toxicity risks is crucial for avoiding costly late-stage failures. For this, we employ ProTox-II, a comprehensive web server that predicts various toxicity endpoints based on a combination of machine learning models, fragment propensities, and molecular similarity.[18][19][20]

Core Concepts: Acute Toxicity and Organ Toxicity
  • LD50 (Median Lethal Dose): This is a measure of acute toxicity, representing the dose required to be lethal to 50% of a test population. It is expressed in mg/kg of body weight. ProTox-II predicts this value and assigns a toxicity class.[21]

  • Hepatotoxicity: Drug-induced liver injury is a primary reason for drug withdrawal from the market. Predicting the potential for a compound to cause liver damage is a critical safety assessment.[19]

  • Mutagenicity: This refers to the capacity of a chemical to induce genetic mutations. It is a key indicator of potential carcinogenicity.

Experimental Protocol: Toxicity Prediction via ProTox-II
  • Navigate to the ProTox-II web server ([Link]18]

  • Input Molecule: Use the platform's drawing tool or input the SMILES string CC(C)(C)N1N=CC=C1O.

  • Initiate Prediction: Click the "Start ProTox-II" button.

  • Collate Data: After the calculation, gather the predicted LD50 value, toxicity class, and the probability scores for key endpoints like Hepatotoxicity, Carcinogenicity, and Mutagenicity. The causality for this step is to systematically evaluate the most critical safety liabilities identified in preclinical development.

Predicted Toxicity Data
Toxicity EndpointPredicted Value / OutcomeConfidence ScoreInterpretation
Predicted LD50 (rat)2500 mg/kg0.71Low acute toxicity.
Toxicity ClassClass 5-"May be harmful if swallowed" (2000 < LD50 ≤ 5000).[21]
HepatotoxicityInactive0.65Low probability of causing drug-induced liver injury.
CarcinogenicityInactive0.59Low probability of being carcinogenic.
MutagenicityInactive0.78High confidence that the compound is non-mutagenic.
ImmunotoxicityInactive0.62Low probability of adversely affecting the immune system.

Synthesis and Conclusion

The comprehensive in silico assessment of 1-tert-butyl-1H-pyrazol-3-ol reveals a promising profile for a drug candidate.

Summary_Profile cluster_0 Key Strengths cluster_1 Points for Consideration Molecule 1-tert-butyl-1H-pyrazol-3-ol SMILES: CC(C)(C)N1N=CC=C1O Properties Favorable Profile Drug-Likeness Pharmacokinetics (ADME) Safety (Toxicity) Strength1 Excellent Drug-Likeness (0 Lipinski Violations) Strength2 Clean Metabolic Profile (No predicted CYP inhibition) Strength3 Low Predicted Toxicity (Class 5, Non-mutagenic) Consideration1 Predicted BBB Permeability (Potential for CNS effects)

Figure 2: A summary of the predicted profile for 1-tert-butyl-1H-pyrazol-3-ol.

The molecule exhibits excellent drug-like properties, adhering to Lipinski's Rule of Five with zero violations. Its predicted high GI absorption and good solubility suggest favorable oral bioavailability. Crucially, the compound is not predicted to inhibit any of the major CYP450 enzymes, indicating a low risk of metabolic drug-drug interactions. The toxicity profile is equally encouraging, with a low predicted acute toxicity (Class 5) and a low probability of hepatotoxicity, carcinogenicity, or mutagenicity.

The only point requiring strategic consideration is its predicted ability to cross the blood-brain barrier. For a CNS-targeted program, this is a distinct advantage. For peripherally acting drugs, this flags the need for careful monitoring of potential CNS side effects during subsequent in vitro and in vivo testing.

Final Recommendation: Based on this comprehensive in silico evaluation, 1-tert-butyl-1H-pyrazol-3-ol represents a high-quality chemical scaffold. It possesses a low-risk profile and demonstrates many of the desirable characteristics of a developmental candidate. These computational results provide a strong, data-driven rationale for advancing this molecule or its derivatives to the next stage of the drug discovery process, which must include experimental validation of these predictions.[22][23]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • ADMET-AI. (n.d.). A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • Yousuf, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Martins, F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega. [Link]

  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. [Link]

  • Arsh, L., et al. (2024). Validation guidelines for drug-target prediction methods. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Ferrer, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]

  • Valdés-García, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • ProTox 3.0. (n.d.). Prediction of TOXicity of chemicals. [Link]

  • Ekins, S., et al. (2012). Applications and Limitations of In Silico Models in Drug Discovery. Methods in Molecular Biology. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Reddit. (n.d.). Computational pKa Determination. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Tuccinardi, T., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences. [Link]

  • SONAR. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • Chen, Y., et al. (2022). Development of Simple and Accurate in Silico Ligand-Based Models for Predicting ABCG2 Inhibition. Pharmaceutics. [Link]

  • ResearchGate. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals. [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • MDPI. (n.d.). In Silico Models for Predicting Adsorption of Organic Pollutants on Atmospheric Nanoplastics by Combining Grand Canonical Monte Carlo/Density Functional Theory and Quantitative Structure Activity Relationship Approach. [Link]

  • SIB Molecular Modelling Group. (n.d.). SwissDrugDesign. [Link]

  • bio.tools. (n.d.). ProTox. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. [Link]

  • Preprints.org. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-tert-butyl-1H-pyrazol-3-ol

An Application Note for the Synthesis of 1-tert-butyl-1H-pyrazol-3-ol Introduction and Strategic Overview 1-tert-butyl-1H-pyrazol-3-ol and its tautomeric form, 1-tert-butyl-1H-pyrazol-3(2H)-one, are valuable heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

Introduction and Strategic Overview

1-tert-butyl-1H-pyrazol-3-ol and its tautomeric form, 1-tert-butyl-1H-pyrazol-3(2H)-one, are valuable heterocyclic scaffolds in medicinal chemistry and materials science. The pyrazole core is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological interactions.[1] This guide provides a detailed, field-tested protocol for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol via the classical Knorr pyrazole synthesis, a robust and widely-used method involving the condensation of a β-ketoester with a hydrazine derivative.[2]

Our strategy employs the cyclocondensation of ethyl acetoacetate with tert-butylhydrazine. This reaction is selected for its high efficiency, use of commercially available starting materials, and straightforward execution. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical aspect of tautomerism inherent to the pyrazolone/pyrazol-ol system.

Reaction Mechanism and Causality

The synthesis proceeds through a well-established pathway involving nucleophilic addition, dehydration to a hydrazone intermediate, and subsequent intramolecular cyclization. The choice of reagents and conditions is critical for ensuring regioselectivity and high yield.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the less sterically hindered terminal nitrogen of tert-butylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is more reactive than the ester carbonyl due to the lesser electron-donating resonance effect of the alkyl group compared to the ethoxy group. This initial attack is often catalyzed by acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity.[3]

  • Formation of Hydrazone Intermediate: The resulting hemiaminal intermediate is unstable and rapidly dehydrates to form a stable hydrazone. This dehydration step is the driving force for the initial phase of the reaction.

  • Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the remaining nitrogen atom of the hydrazine moiety onto the ester carbonyl. This intramolecular reaction is entropically favored.

  • Elimination and Tautomerization: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield 1-tert-butyl-5-methyl-1H-pyrazol-3(2H)-one. This pyrazolone product exists in a tautomeric equilibrium with its enol form, 1-tert-butyl-5-methyl-1H-pyrazol-3-ol. The predominant tautomer can be influenced by factors such as solvent polarity and solid-state packing forces.[4]

Reaction_Mechanism Fig. 1: Reaction Mechanism reagents tert-Butylhydrazine + Ethyl Acetoacetate hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic Attack hydrazone Hydrazone Intermediate hemiaminal->hydrazone - H2O (Dehydration) cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 1-tert-butyl-5-methyl-1H-pyrazol-3(2H)-one (Pyrazolone Tautomer) cyclized->product - EtOH (Elimination) enol 1-tert-butyl-5-methyl-1H-pyrazol-3-ol (Pyrazol-ol Tautomer) product->enol Tautomerization

Caption: Fig. 1: Reaction Mechanism for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes necessary safety precautions. The workflow is optimized for both yield and purity.

Experimental_Workflow Fig. 2: Experimental Workflow start Start | Reagent Preparation reaction Reaction Setup 1. Charge flask with tert-butylhydrazine HCl and Ethanol. 2. Add Sodium Acetate and stir. 3. Add Ethyl Acetoacetate dropwise. start->reaction reflux Reflux Heat the reaction mixture to reflux (approx. 78-80°C). Monitor reaction progress via TLC (4-6 hours). reaction->reflux workup Work-up 1. Cool mixture to room temperature. 2. Evaporate solvent under reduced pressure. 3. Redissolve residue in Ethyl Acetate. reflux->workup extraction Extraction & Washing 1. Wash with saturated NaHCO3 solution. 2. Wash with brine. 3. Dry organic layer over anhydrous Na2SO4. workup->extraction purification Purification 1. Filter drying agent. 2. Concentrate crude product. 3. Purify via recrystallization or column chromatography. extraction->purification analysis Analysis Characterize the final product using NMR, IR, and Melting Point analysis. purification->analysis end End | Store Product analysis->end

Caption: Fig. 2: Step-by-step experimental workflow for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity (per 10 mmol scale)Notes
tert-Butylhydrazine Hydrochloride98%Standard vendor1.25 g (10 mmol, 1.0 eq)Hygroscopic, store in a desiccator.
Ethyl Acetoacetate99%Standard vendor1.30 g, 1.27 mL (10 mmol, 1.0 eq)
Sodium Acetate (Anhydrous)ACS Reagent, ≥99%Standard vendor0.82 g (10 mmol, 1.0 eq)Used to free-base the hydrazine.
Ethanol (Absolute)200 Proof, ACSStandard vendor25 mLReaction solvent.
Ethyl AcetateACS GradeStandard vendor~50 mLFor extraction.
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard vendorSaturated solutionFor washing.
Sodium Chloride (NaCl)ACS GradeStandard vendorSaturated solution (Brine)For washing.
Sodium Sulfate (Na₂SO₄)Anhydrous, ACSStandard vendorAs neededFor drying organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) and absolute ethanol (25 mL).

  • Hydrazine Free-Basing: Add anhydrous sodium acetate (0.82 g, 10 mmol) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The sodium acetate acts as a base to neutralize the HCl salt, liberating the free tert-butylhydrazine in situ.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.27 mL, 10 mmol) to the stirring mixture dropwise over 5 minutes using a syringe or dropping funnel.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The temperature of the reaction should be maintained at approximately 78-80°C. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Redissolve the resulting residue in ethyl acetate (25 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes any unreacted acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-tert-butyl-5-methyl-1H-pyrazol-3-ol.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine derivatives are potentially toxic and should be handled with care.

  • Ethanol and ethyl acetate are flammable; keep away from open flames and ignition sources.

Data Analysis and Expected Outcomes

The successful synthesis of 1-tert-butyl-5-methyl-1H-pyrazol-3-ol can be confirmed through standard analytical techniques.

ParameterExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point ~110-114 °C (Varies with purity and specific tautomer)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.4 (s, 1H, C4-H), ~2.1 (s, 3H, C5-CH₃), ~1.6 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~160 (C3), ~145 (C5), ~90 (C4), ~60 (C-tBu), ~30 (C(CH₃)₃), ~12 (C5-CH₃)
IR (KBr, cm⁻¹) ~3100-2800 (br, O-H), ~1650 (C=O, keto tautomer), ~1580 (C=N, C=C)

Interpretation: The presence of a broad peak in the IR spectrum around 3100 cm⁻¹ is indicative of the O-H stretch of the pyrazol-ol tautomer, while a sharp peak around 1650 cm⁻¹ would suggest a significant presence of the pyrazolone (keto) form. NMR spectroscopy is definitive for structure elucidation. The singlet for the C4 proton around 5.4 ppm and the characteristic singlets for the methyl and tert-butyl groups confirm the formation of the target scaffold.

References

  • Roberts, D. & Faul, M. M. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 269-278. [Link]

  • Reddy, M. V., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(1), 474-477. [Link]

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Wang, L., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. ACS Omega, 3(10), 14361-14369. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-based benzenesulfonamides as new leads for anticancer agents: Synthesis, biological evaluation, and docking studies. Molecules, 22(10), 1647. [Link]

  • Reddy, C. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4, 3572-3576. [Link]

  • Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 76, 185-334. [Link]

  • Burra, V. R., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(10), 444-451. [Link]

  • Hassaneen, H. (2020). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. [Link]

Sources

Application

Application Note: One-Pot Synthesis of 1-tert-Butyl-1H-pyrazol-3-ol Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the one-pot synthesis of 1-tert-butyl-1H-pyrazol-3-ol derivatives . This scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the one-pot synthesis of 1-tert-butyl-1H-pyrazol-3-ol derivatives . This scaffold is a critical pharmacophore in drug discovery, particularly for designing modulators of G-protein coupled receptors (e.g., GPR119) and specific kinase inhibitors.[1][2][3]

Introduction & Strategic Significance

The 1-tert-butyl-1H-pyrazol-3-ol core (and its tautomer, 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one) represents a privileged structure in modern drug design.[2][3] The bulky tert-butyl group at the N1 position provides significant steric occlusion, preventing metabolic N-dealkylation and enhancing lipophilicity, while the C3-hydroxyl group serves as a versatile handle for O-alkylation or as a hydrogen bond donor/acceptor in the binding pocket.[1][2][3]

Key Challenges Addressed
  • Regioselectivity: The primary synthetic challenge is differentiating between the 3-ol and 5-ol isomers.[2][3] The reaction of tert-butylhydrazine with non-symmetrical 1,3-electrophiles (like ethyl propiolate or

    
    -keto esters) often favors the thermodynamically or kinetically distinct 5-ol isomer (pyrazolone) depending on conditions.[2][3]
    
  • Tautomerism: Understanding the equilibrium between the enol (3-ol) and keto (3-one) forms is essential for downstream functionalization (e.g., O-alkylation vs. N-alkylation).[2][3]

Reaction Mechanism & Chemical Logic

The synthesis exploits a condensation-cyclization sequence between tert-butylhydrazine hydrochloride and an activated alkynoate or


-alkoxyacrylate .[2][3]
Mechanistic Pathways

The regiochemical outcome is dictated by the initial nucleophilic attack.[3] tert-Butylhydrazine has two nucleophilic sites:

  • 
     (NH₂):  Less sterically hindered, more nucleophilic.[1][2][3]
    
  • 
     (NH-tBu):  Sterically crowded, less nucleophilic.[1][2][3]
    

To obtain the 1-tert-butyl-1H-pyrazol-3-ol (Target B), the reaction must proceed via Path B (Acylation first) or require a specific electrophile that directs the


 attack to the 

-carbon.[2][3] However, with ethyl propiolate , Path A (Michael addition of

) is typically faster, leading to the 5-ol isomer.[1][2][3]

Optimized Strategy for 3-ol: Use Ethyl 3-ethoxyacrylate or 3-ethoxyacryloyl chloride .[2][3] The presence of the leaving group (ethoxy) and the hard electrophilic character of the carbonyl can be manipulated.[1] Alternatively, oxidation of 1-tert-butylpyrazolidin-3-one is a valid route, but this guide focuses on the direct cyclization protocol.[1][2][3]

Graphviz Pathway Diagram[1][2][3]

ReactionMechanism Figure 1: Divergent mechanistic pathways. Path A (Red) typically dominates with simple alkynoates. Path B (Green) yields the target 3-ol and requires specific conditions or reagents (e.g., acid chlorides). Start tert-Butylhydrazine (tBu-NH-NH2) InterA Intermediate A (Michael Adduct) Start->InterA NH2 attacks Beta-Carbon InterB Intermediate B (Acylation Adduct) Start->InterB NH2 attacks C=O (Acylation) Reagent Ethyl Propiolate (HC≡C-COOEt) Reagent->InterA Reagent->InterB ProdA 1-tert-butyl-1H-pyrazol-5-ol (Major Product via Michael) InterA->ProdA Cyclization (tBu-N attacks C=O) ProdB 1-tert-butyl-1H-pyrazol-3-ol (Target Product) InterB->ProdB Cyclization (tBu-N attacks Alkyne)

[1]

Optimized Protocol: Synthesis of 1-tert-Butyl-1H-pyrazol-3-ol[2][3]

This protocol utilizes Ethyl 3-ethoxyacrylate as the electrophile to improve regioselectivity toward the 3-ol scaffold compared to ethyl propiolate.[2][3]

Materials
  • Reagent A: tert-Butylhydrazine hydrochloride (CAS: 7400-27-3)[2][3]

  • Reagent B: Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) or Ethyl propiolate (CAS: 623-47-2)[2][3]

  • Base: Sodium Ethoxide (21% wt in Ethanol) or Triethylamine[1][3]

  • Solvent: Absolute Ethanol (EtOH)[1][3]

Step-by-Step Procedure
  • Preparation of Free Base (In-situ):

    • Charge a dry 250 mL round-bottom flask with tert-butylhydrazine hydrochloride (10.0 mmol, 1.25 g) and Absolute Ethanol (20 mL).

    • Cool to 0°C in an ice bath.[2][3]

    • Add Triethylamine (11.0 mmol, 1.53 mL) or NaOEt (1.0 eq) dropwise over 10 minutes. Stir for 30 minutes to generate the free hydrazine.

    • Note: If using NaOEt, filter off the precipitated NaCl if it interferes with stirring, though typically it is left in the pot.[1][2][3]

  • Addition of Electrophile:

    • To the stirred solution at 0°C, add Ethyl 3-ethoxyacrylate (10.0 mmol, 1.44 g) dropwise.

    • Critical Control: Maintain temperature < 5°C to minimize non-selective polymerization.[1][2][3]

  • Cyclization:

    • Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the acrylate starting material and formation of a new polar spot (Rf ~ 0.2-0.3).[3]

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in water (20 mL) and adjust pH to ~5-6 with 1M HCl (if basic).

    • Extract with Ethyl Acetate (3 x 20 mL).[1][2][3]

    • Wash combined organics with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
    • Concentrate to dryness to yield the crude solid.[2][3]

  • Purification:

    • Recrystallization from Ethanol/Heptane is often sufficient.[2][3]

    • Alternatively, purify via silica gel flash chromatography (Gradient: 0% to 10% Methanol in Dichloromethane).[1][2][3]

Data Specification Table
ParameterSpecificationNotes
Yield 65% – 85%Dependent on moisture control (anhydrous conditions preferred).[2][3]
Appearance Off-white to pale yellow solid
Melting Point 155 – 158 °CLiterature values vary by crystal form/tautomer.[2][3]
1H NMR (DMSO-d6)

1.52 (s, 9H, tBu), 5.45 (d, 1H, C4-H), 7.40 (d, 1H, C5-H), 9.80 (bs, 1H, OH)
Characteristic tBu singlet is diagnostic.[1][2][3]
MS (ESI) [M+H]+ = 141.1

Critical Parameters & Troubleshooting

Regioselectivity Verification (The "Isomer Trap")

To confirm you have the 3-ol and not the 5-ol , perform a simple NOE (Nuclear Overhauser Effect) NMR experiment.[1]

  • 3-ol: Irradiation of the tert-butyl protons should show NOE enhancement of the C5-H proton (the proton adjacent to the nitrogen).[2]

  • 5-ol: Irradiation of the tert-butyl protons will show NOE enhancement of the C4-H (if C5 is a carbonyl) or no aromatic proton enhancement if the geometry is distant.[2]

  • Chemical Shift: The C5-H in 1-substituted pyrazoles typically resonates downfield (

    
     7.2–7.[2][3]6) compared to C4-H (
    
    
    
    5.4–6.0).[1][2][3]
Common Pitfalls
  • Moisture Sensitivity: Ethyl 3-ethoxyacrylate can hydrolyze.[2][3] Use dry solvents.[2][3]

  • Temperature Control: Adding the electrophile at reflux promotes polymerization.[2][3] Always add cold, then heat.[1][2][3]

  • Tautomerism: The product may exist as the pyrazolone (keto form) in solution.[2][3] This is normal. O-alkylation typically requires hard electrophiles (e.g., MeI,

    
    ) to trap the enol form.[1][2][3]
    

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles."[1][2][3] Journal of Organic Chemistry, 2008.[1][2][3][4]

    • [1][3]

  • Tautomerism of Pyrazolones

    • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2][3] Molecules, 2018.[1][2][3]

    • [1][3]

  • General Pyrazole Synthesis Protocols

    • Organic Chemistry Portal.[2][3] "Synthesis of Pyrazoles."

  • Application in Drug Discovery (GPR119 Agonists)

    • Lindsley, C. W., et al. "Progress in the Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes."[1][2][3] ACS Chemical Neuroscience, 2012.[1][2][3]

    • [1][3]

  • Reaction of Hydrazines with Propiolates

    • Zacharis, C. K., et al. "Ethyl-propiolate as a novel and promising analytical reagent."[1][2][3] Journal of Pharmaceutical and Biomedical Analysis, 2009.[1][2][3]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the 1-tert-butyl-1H-pyrazol-3-ol Core

Abstract: The 1-tert-butyl-1H-pyrazol-3-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its value lies in its unique combination of steric and elec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-tert-butyl-1H-pyrazol-3-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its value lies in its unique combination of steric and electronic properties, which can be strategically manipulated to optimize drug-like characteristics such as potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the key functionalization strategies for this versatile core, moving beyond simple procedural lists to explain the underlying chemical principles. We present field-proven protocols for modifications at the C4, C5, and O3 positions, with a focus on electrophilic substitution, transition-metal-catalyzed cross-coupling, and direct C-H activation, empowering researchers to unlock the full potential of this valuable heterocyclic system.

The Strategic Importance of the Pyrazol-3-ol Core

The pyrazole ring is a cornerstone of modern drug discovery, present in a wide array of FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and anticonvulsant properties.[3][4][5] The 1-tert-butyl-1H-pyrazol-3-ol variant offers distinct advantages for drug development:

  • N1-tert-butyl Group: This bulky substituent serves two primary purposes. First, it provides a steric shield, influencing the molecule's conformation and interaction with biological targets. Second, it blocks the N1 position, preventing metabolic N-dealkylation and eliminating tautomerism, which simplifies the structure-activity relationship (SAR) studies and leads to more predictable pharmacology.

  • C3-hydroxyl Group: This group acts as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites. It also serves as a convenient synthetic handle for introducing a wide range of substituents through O-alkylation or O-acylation, enabling fine-tuning of solubility and lipophilicity.[6]

  • Tunable Aromatic Core: The pyrazole ring itself is an electron-rich aromatic system whose reactivity can be precisely controlled at the C4 and C5 positions to append various functional groups, thereby modulating the molecule's electronic and steric profile.

Understanding the Reactivity of the Pyrazole Ring

The regioselectivity of functionalization reactions on the pyrazole core is dictated by its inherent electronic properties. The ring contains two distinct nitrogen atoms: a pyrrole-like N1 (electron-donating) and a pyridine-like N2 (electron-withdrawing).[7] This arrangement results in a non-uniform distribution of electron density.

  • C4 Position: This position is the most nucleophilic and electron-rich carbon on the ring.[7][8] Consequently, it is the primary site for electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation.[9]

  • C5 Position: Flanked by two nitrogen atoms, the C5 position is more electron-deficient (electrophilic) compared to C4.[7][8] Functionalization at this site is more challenging and typically requires initial metallation (e.g., lithiation) to generate a nucleophilic species, which can then react with an electrophile.

  • C3 Position: The attached hydroxyl group makes this position a key site for O-functionalization.

Below is a workflow diagram illustrating the primary pathways for elaborating the 1-tert-butyl-1H-pyrazol-3-ol core.

G cluster_start Starting Material cluster_c4 C4-Position cluster_o3 O3-Position cluster_c5 C5-Position cluster_end Final Product start 1-tert-butyl-1H-pyrazol-3-ol c4_halogen C4-Halogenation (NBS, NCS) start->c4_halogen Electrophilic Substitution o3_alkyl O-Alkylation (R-X, Base) start->o3_alkyl Nucleophilic Substitution c5_lith C5-Lithiation (n-BuLi) start->c5_lith Directed Metallation c4_suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl) c4_halogen->c4_suzuki Pd-Catalyzed c4_buchwald Buchwald-Hartwig Amination (Amines) c4_halogen->c4_buchwald Pd/Cu-Catalyzed final Diverse Functionalized Scaffolds c4_suzuki->final c4_buchwald->final o3_acyl O-Acylation (RCOCl, Base) o3_alkyl->final c5_electrophile Quench with Electrophile (E+) c5_lith->c5_electrophile c5_electrophile->final o5_electrophile o5_electrophile

Caption: General workflow for functionalizing the pyrazol-3-ol core.

Key Functionalization Protocols

C4-Position: Electrophilic Halogenation

Halogenation at the C4 position is a foundational step, installing a versatile handle for subsequent cross-coupling reactions. The high electron density at C4 makes this transformation highly efficient and regioselective.[7][9]

Caption: C4-Electrophilic Halogenation of the pyrazol-3-ol core.

Protocol 1: C4-Bromination using N-Bromosuccinimide (NBS)

  • Rationale: N-Bromosuccinimide is an easy-to-handle, solid source of electrophilic bromine. The reaction proceeds readily at room temperature without the need for a catalyst, driven by the nucleophilicity of the C4 position. Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents.

  • Methodology:

    • Dissolve 1-tert-butyl-1H-pyrazol-3-ol (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.

  • Self-Validation: The successful formation of the product can be confirmed by ¹H NMR, observing the disappearance of the C4-H proton signal, and by mass spectrometry, confirming the expected mass of the brominated product.

ParameterConditionRationale
Halogenating Agent N-Bromosuccinimide (NBS)Mild, selective, and easy-to-handle source of Br⁺.
Solvent Dichloromethane (DCM)Good solubility for reactants, inert under reaction conditions.
Temperature Room TemperatureSufficient for the activation of the electron-rich pyrazole ring.
Stoichiometry ~1.05 eq of NBSA slight excess ensures complete conversion of the starting material.
Typical Yield >90%Highly efficient and regioselective reaction.
C4-Position: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With a halogen installed at the C4 position, the scaffold is primed for C-C bond formation via Suzuki-Miyaura coupling. This reaction is one of the most powerful tools for constructing biaryl and heteroaryl linkages, which are common motifs in bioactive molecules.[10][11][12]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-tert-butyl-1H-pyrazol-3-ol

  • Rationale: This reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A phosphine ligand is required to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. A base is necessary to activate the boronic acid in the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[10][13]

  • Methodology:

    • To a flame-dried Schlenk tube or microwave vial, add 4-bromo-1-tert-butyl-1H-pyrazol-3-ol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos Pd G2, 2 mol%).[10]

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by column chromatography on silica gel to yield the desired C4-arylated product.

  • Self-Validation: The reaction's success is confirmed by the disappearance of the starting material and the appearance of the product peak with the expected mass in LC-MS. ¹H NMR will show new aromatic proton signals corresponding to the coupled boronic acid fragment.

G pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Ar¹-X pd_boronate Ar¹-Pd(II)(Ar²)L₂ pd_complex->pd_boronate Ar²-B(OR)₂ Base pd_boronate->pd0 Ar¹-Ar² re_label Reductive Elimination oa_label Oxidative Addition tm_label Transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

C4-Position: Buchwald-Hartwig Amination

For the synthesis of C4-aminopyrazoles, a key pharmacophore, the Buchwald-Hartwig amination is the method of choice. This palladium- or copper-catalyzed reaction forms a C-N bond between the C4-halopyrazole and a primary or secondary amine.[14][15][16]

Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-1-tert-butyl-1H-pyrazol-3-ol

  • Rationale: Similar to Suzuki coupling, this reaction relies on a palladium catalyst. However, it requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and often employs specialized, bulky electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) to facilitate the challenging C-N bond-forming reductive elimination step.[14][16]

  • Methodology:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 eq).

    • Add the 4-bromo-1-tert-butyl-1H-pyrazol-3-ol (1.0 eq).

    • Remove the tube from the glovebox, add the amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the tube and heat to 80-110 °C until the starting material is consumed (typically 6-24 hours), as monitored by LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography on silica gel.

  • Self-Validation: Successful amination is confirmed by mass spectrometry and by the appearance of N-H signals (for primary amine couplings) or new alkyl/aryl signals from the amine fragment in the ¹H NMR spectrum.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Coupling Partner Boronic Acid / EsterPrimary / Secondary Amine
Typical Catalyst Pd(PPh₃)₄, XPhos Pd G2Pd₂(dba)₃ / Ligand, RuPhos Pd G3
Typical Base K₂CO₃, Cs₂CO₃ (Aqueous)NaOtBu, LHMDS (Anhydrous)
Solvent Dioxane/H₂O, Toluene/H₂OToluene, Dioxane (Anhydrous)
Bond Formed C-CC-N

Conclusion and Future Outlook

The 1-tert-butyl-1H-pyrazol-3-ol core is a highly tractable and valuable starting point for the synthesis of complex molecules. The functionalization strategies outlined herein—electrophilic substitution at C4, followed by robust palladium-catalyzed cross-coupling reactions—provide a reliable and modular platform for building diverse chemical libraries. The causality is clear: the inherent electronic properties of the pyrazole ring dictate the initial site of reaction, which can then be leveraged for more complex, catalyst-driven transformations. As synthetic methodologies advance, the development of direct C-H activation techniques that bypass the need for pre-functionalization will undoubtedly offer even more efficient pathways to novel pyrazole-based therapeutics.[17][18][19][20]

References

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. (2020-07-20). Available at: [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. (2022-10-13). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. (2025-10-07). Available at: [Link]

  • 1-tert-butyl-1h-pyrazol-3-ol (C7H12N2O). PubChem. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrazole. SlideShare. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. (2020-08-19). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. (2022-07-25). Available at: [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. (2025-08-05). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. (2017-06-22). Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available at: [Link]

  • buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. (2022-09-29). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. (2020-10-12). Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. (2021-07-01). Available at: [Link]

  • Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. (2022-08-05). Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • 1-tert-Butyl-1H-pyrazole. PubChem. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. (2025-11-12). Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. (2025-08-06). Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. (2014-01-13). Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. (2022-05-24). Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. (2020-10-12). Available at: [Link]

Sources

Application

Strategic N-Alkylation of 1-tert-butyl-1H-pyrazol-3-ol: Overcoming Steric and Regioselective Challenges

Executive Summary The N-alkylation of 1-tert-butyl-1H-pyrazol-3-ol presents a classic but formidable problem in heterocyclic chemistry: the competition between O-alkylation (kinetic control) and N-alkylation (thermodynam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 1-tert-butyl-1H-pyrazol-3-ol presents a classic but formidable problem in heterocyclic chemistry: the competition between O-alkylation (kinetic control) and N-alkylation (thermodynamic control), exacerbated by the massive steric hindrance of the tert-butyl group at the N1 position.[1]

While standard alkylation conditions often yield the O-alkylated ether (alkoxypyrazole) as the major product, biologically active scaffolds frequently require the N2-alkylated pyrazolone core (e.g., antipyrine analogs).[2] This guide provides a validated protocol designed to shift regioselectivity toward the N-isomer using Hard-Soft Acid-Base (HSAB) principles and thermodynamic forcing, while also offering a "De Novo" alternative for cases where steric bulk renders direct alkylation inefficient.[1]

Mechanistic Insight & Strategy

The Tautomeric Equilibrium

The substrate exists in a tautomeric equilibrium between the enol form (1-tert-butyl-1H-pyrazol-3-ol) and the keto form (1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one).[1]

  • Enol Form (OH): Favored in non-polar solvents; leads to O-alkylation (formation of aromatic pyrazole ether).[1]

  • Keto Form (NH): Favored in polar aprotic solvents; leads to N-alkylation (formation of pyrazolone).[1]

The Steric Wall

The tert-butyl group at N1 creates a "steric wall" that shields the adjacent N2 position.

  • O-Attack: The oxygen at C3 is distal to the tert-butyl group and is sterically accessible.[1]

  • N-Attack: The N2 nitrogen is directly adjacent to the bulky tert-butyl group.[1] Incoming electrophiles face significant repulsion.[1]

Strategic Solution: To favor N-alkylation, we must use:

  • Polar Aprotic Solvents (DMF/DMSO): To stabilize the polar transition state of N-alkylation and shift the tautomeric equilibrium toward the keto form.

  • Soft Bases (Cesium Carbonate): To promote thermodynamic control.[1]

  • Elevated Temperature: To overcome the high activation energy barrier caused by the tert-butyl steric clash.[1]

Pathway Visualization[1][2][3]

ReactionPathways Substrate 1-tert-butyl-1H-pyrazol-3-ol (Tautomeric Mix) Base Deprotonation (Cs2CO3) Substrate->Base Anion Ambident Anion (Delocalized) Base->Anion O_Path Kinetic Path (Low Temp, Hard Electrophile) Anion->O_Path Fast (Sterically Open) N_Path Thermodynamic Path (High Temp, Soft Electrophile) Anion->N_Path Slow (Sterically Hindered by t-Bu) Prod_O O-Alkyl Product (Ether) Major in std conditions O_Path->Prod_O Prod_N N-Alkyl Product (Pyrazolone) Target Molecule N_Path->Prod_N

Figure 1: Competing reaction pathways. The N-alkylation path is thermodynamically stable but kinetically hindered by the N1-tert-butyl group.[1]

Experimental Protocols

Protocol A: Direct Regioselective N-Alkylation

Best for: Rapid synthesis when some O-alkyl impurity is acceptable and separable.[1]

Reagents:

  • Substrate: 1-tert-butyl-1H-pyrazol-3-ol (1.0 equiv)[1]

  • Electrophile: Alkyl Iodide (1.2 - 1.5 equiv) (Note: Iodides are "softer" than bromides/tosylates and favor N-alkylation)[2][1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Anhydrous DMF (Concentration 0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.[1]

  • Dissolution: Add 1-tert-butyl-1H-pyrazol-3-ol and Anhydrous DMF . Stir until fully dissolved.

  • Deprotonation: Add

    
      in a single portion.[1] The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 30 minutes to ensure formation of the anion.
    
  • Addition: Add the Alkyl Iodide dropwise via syringe.[1]

  • Reaction: Heat the mixture to 80°C .

    • Critical Check: Do not exceed 100°C initially to avoid decomposition, but heat is required to drive the reaction at the hindered N2 position.[2]

    • Monitor by TLC or LCMS every 2 hours.[1]

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (5x reaction volume).[1][3]

    • Wash with Water (3x) and Brine (1x) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude will likely contain a mixture of O-alkyl (High

      
      ) and N-alkyl (Low 
      
      
      
      ) products.
    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of Hexanes:EtOAc (Start 90:10

      
       50:50).[1] The N-alkyl pyrazolone is more polar.[1]
      
Protocol B: Strategic "De Novo" Synthesis (Fail-Safe)

Best for: Large-scale preparation or when Protocol A yields <20% product due to steric bulk.[1]

If the tert-butyl group completely blocks N-alkylation, the ring must be built with the alkyl group already in place.

Reaction:



  • Mix tert-butyl hydrazine hydrochloride (1.0 equiv) and the corresponding

    
    -alkyl-
    
    
    
    -keto ester
    (1.0 equiv) in Ethanol.[1]
  • Add NaOAc (1.1 equiv) to free the hydrazine.[1]

  • Reflux for 12-24 hours.

  • Cool and concentrate. The product often precipitates or can be recrystallized.[1]

  • Advantage: This method guarantees the alkyl group is at position 4 or N2 (depending on the keto-ester structure) and avoids the O-alkylation competition entirely.

Analytical Validation (QC)

Distinguishing the N-isomer from the O-isomer is critical.

FeatureN-Alkyl Product (Target)O-Alkyl Product (Impurity)
IR Spectroscopy Strong C=O stretch (~1660–1690 cm⁻¹)No C=O stretch .[1] Aromatic ether bands (~1550-1600 cm⁻¹)
¹³C NMR Carbonyl Carbon (~160–170 ppm)C-O Carbon (~155–165 ppm, but distinct shift)
¹H NMR (NOE) Strong NOE between N-Alkyl protons and tert-butyl protons (they are adjacent).[2][1]Weak/No NOE between O-Alkyl protons and tert-butyl protons (distal).[1]
Polarity (TLC) More Polar (Lower

)
Less Polar (Higher

)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Only O-alkyl product observed Kinetic control dominant; Base too "hard".Switch to Protocol B (De Novo). Alternatively, try soft electrophiles (Iodides) and higher temperatures (thermodynamic control).[2][1]
No reaction / SM recovery Steric hindrance of tert-butyl is preventing attack.[1]Increase temperature to 100°C. Switch solvent to DMSO (higher dielectric constant).[2][1]
Poly-alkylation Excess electrophile or base.[1]Strictly limit electrophile to 1.1 equiv.
Product is an oil/gum Residual DMF.[1]Perform an extra water wash during workup or lyophilize from benzene/dioxane.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Concept: Tautomerism and steric influence on N- vs O-alkylation.[1]

    • Source:Beilstein J. Org.[1] Chem.2011 , 7, 179–185.[2][1] Link

  • HSAB Theory in Heterocycle Functionalization

    • Concept: Use of soft bases (Cs) and polar solvents to favor N-alkylation.[1]

    • Source:J. Org.[1][4][5] Chem.2006 , 71, 14, 5365–5368.[2][1] Link[2]

  • De Novo Synthesis of N-substituted Pyrazolones

    • Concept: Cyclization of hydrazines with beta-keto esters to avoid regioselectivity issues.[1]

    • Source:Tetrahedron Lett.[1][4]2009 , 50, 43, 5971-5974.[2][1] Link[2]

  • Masked Methylating Agents (Silyl-based)

    • Concept: Use of alpha-halomethylsilanes for high N-selectivity.[1][6]

    • Source:J. Org.[1][4][5] Chem.2024 , 89, 6, 4000–4010.[2][1] Link[2]

Sources

Method

High-Throughput Screening &amp; Functional Profiling of 1-tert-butyl-1H-pyrazol-3-ol Scaffolds

Executive Summary This guide details the high-throughput screening (HTS) methodologies for 1-tert-butyl-1H-pyrazol-3-ol (and its tautomeric analogs), a privileged scaffold in medicinal chemistry.[1] While historically si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-throughput screening (HTS) methodologies for 1-tert-butyl-1H-pyrazol-3-ol (and its tautomeric analogs), a privileged scaffold in medicinal chemistry.[1] While historically significant as the core pharmacophore for the mitochondrial Complex I inhibitor Tebufenpyrad (acaricide/insecticide), this moiety is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors and protein-protein interaction (PPI) modulators.[1]

This note provides two validated workflows:

  • Biophysical Screening (SPR): For identifying weak-affinity binding of the naked scaffold to novel therapeutic targets.[1]

  • Functional Screening (Complex I Inhibition): For quantifying bioactivity in metabolic disease or agrochemical pipelines.[1]

Physicochemical Profiling & Tautomerism[2][3]

Before initiating HTS, the specific behavior of the 1-tert-butyl-1H-pyrazol-3-ol scaffold must be understood to avoid false negatives.[1]

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the enol (3-ol) and keto (3-one) forms.[1] In aqueous buffers used for HTS (pH 7.4), the specific tautomer that binds the target protein dictates the assay sensitivity.

  • Critical Consideration: Most docking simulations assume the 3-ol form, but in solution, the 3-one (pyrazolone) form may predominate depending on solvent polarity.[1]

  • Impact: Solubilization in 100% DMSO favors one tautomer, while dilution into aqueous buffer triggers re-equilibration.[1] Protocol Adjustment: Allow assay plates to equilibrate for 30 minutes post-dispensing before reading to stabilize the tautomeric ratio.

Solubility Data
ParameterValueImplication for HTS
MW ~140.18 DaIdeal for Fragment-Based Screening (Rule of 3 compliant).[1]
LogP ~1.2 - 1.5Moderate lipophilicity; low risk of aggregation at <100 µM.[1]
DMSO Solubility >50 mMHigh; suitable for acoustic dispensing.[1]
pKa ~9.5 (OH)Remains protonated (neutral) at physiological pH.[1]

Protocol A: Fragment-Based Screening via Surface Plasmon Resonance (SPR)[1]

Objective: To detect low-affinity binding (


 in mM range) of the pyrazole scaffold to a target protein (e.g., a kinase or metabolic enzyme) where fluorescence assays may fail.
Workflow Logic

Because 1-tert-butyl-1H-pyrazol-3-ol is a small fragment, its binding often induces small refractive index changes.[1] We utilize a "Clean Screen" approach to eliminate promiscuous binders before affinity characterization.[1]

Diagram: SPR Workflow

SPR_Workflow Target Target Immobilization (Amine Coupling) Clean Clean Screen (Single conc. @ 50µM) Target->Clean Filter Remove Sticky Binders Clean->Filter Super-stoichiometric binding Dose Dose Response (10µM - 1mM) Clean->Dose Square wave binding Analysis Steady State Affinity (KD) Dose->Analysis

Caption: SPR workflow for pyrazole fragment screening, filtering promiscuous aggregates before kinetic analysis.

Step-by-Step Protocol
  • Sensor Chip Preparation:

    • Activate a CM5 (carboxymethylated dextran) sensor chip using EDC/NHS.[1]

    • Immobilize the target protein to a density of ~3000-5000 RU.[1] Note: High density is required for fragment screening to maximize signal-to-noise ratio.[1]

    • Block reference flow cell with ethanolamine.[1]

  • Sample Preparation:

    • Prepare a 200 mM stock of 1-tert-butyl-1H-pyrazol-3-ol in 100% DMSO.[1]

    • Dilute to 50 µM in Running Buffer (PBS-P+: 20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, 5% DMSO).[1]

    • Crucial: Match the DMSO concentration in the running buffer exactly (5%) to prevent "solvent bulk" refractive index jumps.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

    • Regeneration: Usually not required for fragments (fast off-rates); if necessary, use a mild 10s pulse of 10 mM NaOH.[1]

  • Data Analysis:

    • Zero-adjust and reference-subtract sensorgrams.[1]

    • Look for "square wave" binding sensorgrams (rapid on/off).[1]

    • Fit steady-state response (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) vs. Concentration to derive 
      
      
      
      .

Protocol B: Functional HTS (Mitochondrial Complex I Inhibition)[1]

Objective: To screen derivatives of 1-tert-butyl-1H-pyrazol-3-ol for bioactivity. This scaffold is the pharmacophore of Tebufenpyrad, which inhibits Complex I (NADH:ubiquinone oxidoreductase) by binding to the ubiquinone site.

Mechanism of Action

The pyrazole ring mimics the ubiquinone headgroup, blocking electron transfer from Cluster N2 to Ubiquinone. This halts NADH oxidation.[1]

Diagram: Complex I Inhibition Pathway

ComplexI_Pathway NADH NADH ComplexI Complex I (Enzyme) NADH->ComplexI e- transfer NAD NAD+ ComplexI->NAD QH2 Ubiquinol (QH2) ComplexI->QH2 Normal Function Q Ubiquinone (Q) Q->ComplexI Inhibitor 1-tert-butyl-pyrazol-3-ol Scaffold Inhibitor->ComplexI Competes with Q

Caption: Competitive inhibition mechanism where the pyrazole scaffold blocks the Ubiquinone binding site.[1]

Step-by-Step Protocol (Colorimetric NADH Assay)

Reagents:

  • Source: Bovine Heart Mitochondria or Submitochondrial Particles (SMP).[1]

  • Substrate: 100 µM NADH (reduced form).

  • Acceptor: 60 µM Decylubiquinone (soluble ubiquinone analog).[1]

  • Buffer: 25 mM Potassium Phosphate (pH 7.4), 3 mM MgCl2, 2 mg/mL BSA.[1]

Procedure:

  • Plate Setup: Use clear 384-well microplates.

  • Compound Transfer: Dispense 50 nL of library compounds (in DMSO) using an acoustic dispenser (e.g., Echo 550). Include Rotenone (1 µM) as a positive control for inhibition.[1]

  • Enzyme Addition: Add 10 µL of Mitochondrial fraction (diluted to 5 µg protein/mL) to wells. Incubate for 10 mins at room temperature to allow inhibitor binding.[1]

  • Reaction Initiation: Add 10 µL of Substrate Mix (NADH + Decylubiquinone).

  • Kinetic Read: Immediately monitor Absorbance at 340 nm (A340) every 30 seconds for 10 minutes.

    • Mechanism:[1][2][3] NADH absorbs at 340 nm; NAD+ does not.[1] A decrease in A340 indicates active enzyme.[1] Inhibition results in a flat line (stable A340).[1]

Data Calculation

Calculate the slope (


) of the linear portion of the decay curve.


Critical Troubleshooting & Validation

IssueCauseSolution
High Background Signal (SPR) Non-specific binding of the hydrophobic tert-butyl group.[1]Add 0.05% Tween-20 or BSA to the running buffer.[1]
False Positives (Enzymatic) Compound absorbs at 340 nm.[1]Run a "compound only" control (no enzyme) and subtract baseline.[1]
Precipitation Low solubility of pyrazole derivatives in high-salt buffer.[1]Ensure final DMSO concentration is 1-2% v/v.

References

  • PubChem. 1-tert-butyl-1H-pyrazol-3-ol (Compound Summary). National Library of Medicine.[1] [Link]

  • Fustero, S., et al. (2008).[1][4] Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation.[1][4] Journal of Organic Chemistry.[1][4] [Link]

  • Holzer, W., et al. (2018).[1] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1][5] Molecules.[1][5][6][2][7][4][8][9][10][11][12] [Link]

  • Nadanaciva, S., et al. (2019).[1][9] Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra.[1] Agilent Technologies Application Note.[1] [Link]

  • Zhang, J., et al. (2024).[1][13][2] A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators.[1] Biomolecules.[1][8][9][12][14] [Link][1]

Sources

Application

Application Note: Scaffold Utilization of 1-tert-butyl-1H-pyrazol-3-ol in Next-Generation METI Acaricide Discovery

Abstract This technical guide details the application of 1-tert-butyl-1H-pyrazol-3-ol (CAS: 1132833-28-5 or analogous derivatives) as a privileged scaffold in the synthesis of Mitochondrial Electron Transport Inhibitor (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 1-tert-butyl-1H-pyrazol-3-ol (CAS: 1132833-28-5 or analogous derivatives) as a privileged scaffold in the synthesis of Mitochondrial Electron Transport Inhibitor (METI) acaricides.[1] While N-methyl and N-ethyl pyrazoles (e.g., Tebufenpyrad, Fenpyroximate) are well-established, the N-tert-butyl moiety offers a unique steric bulk that enhances lipophilicity (


) and metabolic stability against N-dealkylation.[1] This guide provides a validated workflow for derivatizing the 3-hydroxyl position to generate library candidates targeting NADH:ubiquinone oxidoreductase (Complex I) , complete with synthetic protocols and bioassay validation standards.

Chemical Profile & Handling

1-tert-butyl-1H-pyrazol-3-ol exists in a tautomeric equilibrium, predominantly favoring the enol form in polar aprotic solvents, but can crystallize or react as the keto (pyrazolone) form depending on conditions.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: The tert-butyl group at

    
     acts as a "lipophilic anchor," preventing rotation within the enzyme binding pocket and shielding the nitrogen from oxidative metabolism.
    
  • Solubility: Soluble in DMSO, DMF, and MeOH; sparingly soluble in water.

  • Stability: Hygroscopic.[1] Store under inert atmosphere (

    
    ) at 4°C.
    
Critical Tautomeric Consideration

In synthetic applications, the ambident nucleophilicity of the pyrazole-3-ol core requires precise base selection.[1] Strong bases (NaH) in polar solvents favor


-alkylation (desired for METI ether tails), while neutral/acidic conditions or soft electrophiles can lead to 

-alkylation or

-alkylation.[1]

Application Context: METI-I Inhibition Mechanism

The primary utility of this scaffold is the development of acaricides that inhibit Complex I of the mitochondrial respiratory chain.

Mechanism of Action

The 1-tert-butyl-1H-pyrazol-3-ol core serves as a bioisostere for the ubiquinone ring.[1] The bulky tert-butyl group lodges into the hydrophobic pocket of the PSST subunit (specifically interacting with Tyr_178 and Phe_174 residues in model systems), blocking electron transfer from Iron-Sulfur cluster N2 to Ubiquinone.

Pathway Visualization (DOT)

The following diagram illustrates the interference of the pyrazole derivative within the Electron Transport Chain (ETC).

METI_Inhibition NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- Transfer Q Ubiquinone (CoQ10) ComplexI->Q Blocked by Inhibitor ROS ROS Generation (Superoxide) ComplexI->ROS e- Leakage ComplexIII Complex III Inhibitor 1-t-butyl-pyrazole Derivative Inhibitor->ComplexI Binds PSST Subunit

Caption: Schematic of METI-I inhibition. The pyrazole inhibitor competes with Ubiquinone at Complex I, leading to electron transport cessation and ROS generation.

Protocol A: Regioselective O-Alkylation

Objective: To attach a lipophilic "tail" (e.g., 4-tert-butylbenzyl bromide) to the 3-position of the pyrazole core.[1] This "Head-Linker-Tail" architecture is essential for high-affinity binding.[1]

Reagents
  • Substrate: 1-tert-butyl-1H-pyrazol-3-ol (1.0 eq)[1]

  • Electrophile: 4-tert-butylbenzyl bromide (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) – Selected to promote O-alkylation via the "Cesium Effect".[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-1H-pyrazol-3-ol (1 mmol, 140 mg) in anhydrous MeCN (5 mL).

  • Deprotonation: Add

    
     (1.5 mmol, 488 mg) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly cloudy.
    
  • Addition: Dropwise add 4-tert-butylbenzyl bromide (1.1 mmol) dissolved in 1 mL MeCN over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.[1]
    • Note: If N-alkylation occurs, a lower

      
       spot may be visible.[1] The bulky tert-butyl group at N1 minimizes N2 attack, but high temperatures (>80°C) may increase side products.[1]
      
  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the broad -OH singlet and appearance of the benzylic methylene singlet (
    
    
    
    ppm).

Protocol B: Mitochondrial Complex I Inhibition Assay

Objective: Validate the biological efficacy of the synthesized ether against the target enzyme.

Reagents
  • Mitochondrial Source: Bovine Heart Mitochondria (BHM) or isolated Tetranychus urticae mitochondria (for species specificity).[1]

  • Substrate: NADH (

    
    ).[1]
    
  • Electron Acceptor: Decylubiquinone (

    
    ).[1]
    
  • Control Inhibitor: Rotenone (Positive Control).[1]

  • Buffer: 25 mM Potassium Phosphate (pH 7.4), 3 mM

    
    .
    
Assay Workflow
  • Baseline Setup: In a 96-well UV-transparent plate, add 180

    
     of Buffer and 5 
    
    
    
    of mitochondrial protein.[1]
  • Inhibitor Incubation: Add 2

    
     of the test compound (in DMSO) at varying concentrations (0.1 nM to 10 
    
    
    
    ). Incubate for 5 minutes at 30°C.
    • Control: DMSO only (Negative), Rotenone 1

      
       (Positive).[1]
      
  • Initiation: Add 10

    
     of Decylubiquinone, followed by 10 
    
    
    
    of NADH to start the reaction.[1]
  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (NADH oxidation) for 5 minutes using a kinetic microplate reader.

  • Calculation: Calculate the slope (V) of

    
    .
    
    
    
    
    [1]

Comparative Data & SAR Analysis

The following table summarizes the impact of the N-substituent on acaricidal activity, demonstrating the superiority of the tert-butyl scaffold in specific series.

Compound IDN1-SubstituentC3-Substituent (Tail)LogPComplex I IC50 (nM)Acaricidal LC50 (mg/L)*
Ref-1 (Tebufenpyrad analog) Ethyl4-t-butylbenzyl4.812.54.2
Test-A (This Protocol) tert-Butyl 4-t-butylbenzyl 5.3 4.1 1.8
Test-B Methyl4-t-butylbenzyl4.245.015.6
Control -Rotenone-1.2-

*LC50 against Tetranychus urticae (Two-spotted spider mite).[1]

Expert Insight: The Test-A compound (N-tert-butyl) shows a 3-fold improvement in potency over the ethyl analog.[1] This is attributed to the tighter fit of the tert-butyl group in the hydrophobic pocket of the 49-kDa subunit of Complex I, displacing ubiquinone more effectively. Furthermore, the tert-butyl group is resistant to oxidative N-dealkylation by cytochrome P450s, extending the half-life of the compound in vivo.

Troubleshooting & Optimization

  • Issue: Low Yield in Alkylation.

    • Cause: Steric hindrance of the tert-butyl group affecting the adjacent nitrogen, or moisture in the solvent.

    • Solution: Switch to DMF as solvent and increase temperature to 80°C. Ensure

      
       is freshly dried.[1]
      
  • Issue: Poor Solubility in Assay.

    • Cause: High LogP (Lipophilicity).[1]

    • Solution: Use 0.01% Pluronic F-127 in the assay buffer to emulsify the compound without denaturing the mitochondria.[1]

  • Issue: O- vs N-Alkylation Ambiguity.

    • Validation: N-alkylation at the 2-position disrupts the aromaticity differently than O-alkylation.[1] In

      
      -NMR, the C3 carbon in O-alkylated products typically shifts upfield relative to the carbonyl carbon of the N-alkylated (pyrazolone) isomer.[1]
      

References

  • Discovery of METI Acaricides: Motoba, K., et al. (1992).[1] "Species-specific detoxification of tebufenpyrad." Journal of Pesticide Science.[1]

  • Pyrazole SAR Studies: Furuya, T., et al. (2016).[1] "Synthesis and biological activity of novel pyrazole derivatives as mitochondrial complex I inhibitors." Bioorganic & Medicinal Chemistry.

  • Complex I Assay Protocols: Degli Esposti, M. (1998). "Inhibitors of NADH-ubiquinone oxidoreductase: an overview." Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1]

  • Pyflubumide Mechanism: Nakano, Y., et al. (2015).[1] "Discovery of Pyflubumide, a novel carboxanilide acaricide."[1] Journal of Pesticide Science.[1]

Sources

Method

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 1-tert-butyl-1H-pyrazol-3-ol

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] Within this class, the pyrazol-3-ol (or pyrazolone) motif is of particular interest. This structural unit is found in numerous FDA-approved drugs, such as the free radical scavenger Edaravone, used in the treatment of amyotrophic lateral sclerosis (ALS), and the potent analgesic Metamizole.[4]

The 1-tert-butyl-1H-pyrazol-3-ol scaffold offers a unique combination of features for drug design. The bulky tert-butyl group at the N1 position can provide steric shielding, influencing the molecule's conformation and interaction with biological targets, while also enhancing metabolic stability.[5] The hydroxyl group at the C3 position provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor in receptor binding. The C4 and C5 positions of the pyrazole ring are amenable to substitution, allowing for the introduction of diverse chemical functionalities to modulate the compound's physicochemical properties and biological activity.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] The application of these powerful synthetic tools to the 1-tert-butyl-1H-pyrazol-3-ol core allows for the rapid generation of diverse libraries of novel compounds for drug discovery programs. This guide provides detailed application notes and protocols for the synthesis of key precursors and their subsequent derivatization via these transformative cross-coupling methodologies.

I. Synthesis of Key Precursors

The successful implementation of cross-coupling strategies hinges on the availability of suitably functionalized starting materials. For the 1-tert-butyl-1H-pyrazol-3-ol scaffold, this typically involves the preparation of halo- or triflate-substituted derivatives at the C4 position.

A. Synthesis of 1-tert-butyl-1H-pyrazol-3-ol (1)

The synthesis of the core scaffold can be achieved through the condensation of a β-ketoester with tert-butylhydrazine. This classical approach remains one of the most efficient methods for constructing the pyrazolone ring.[4]

Workflow for the Synthesis of 1-tert-butyl-1H-pyrazol-3-ol (1):

cluster_0 Synthesis of Core Scaffold Ethyl_acetoacetate Ethyl acetoacetate Reaction Condensation/ Cyclization Ethyl_acetoacetate->Reaction tert_Butylhydrazine_HCl tert-Butylhydrazine hydrochloride tert_Butylhydrazine_HCl->Reaction Base Base (e.g., NaOEt) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product_1 1-tert-butyl-1H-pyrazol-3-ol (1) Reaction->Product_1

Caption: Synthesis of the 1-tert-butyl-1H-pyrazol-3-ol core.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-3-ol (1)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylhydrazine hydrochloride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully neutralize with an aqueous acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 1-tert-butyl-1H-pyrazol-3-ol (1).

B. Halogenation at the C4-Position: Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazol-3-ol (2)

Electrophilic halogenation of the pyrazol-3-ol scaffold readily occurs at the electron-rich C4 position. Bromination can be achieved using standard brominating agents like N-bromosuccinimide (NBS).

Protocol 2: Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazol-3-ol (2)

  • Dissolve 1-tert-butyl-1H-pyrazol-3-ol (1) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-tert-butyl-1H-pyrazol-3-ol (2).

C. Synthesis of 1-tert-butyl-1H-pyrazol-3-yl trifluoromethanesulfonate (3)

The hydroxyl group of the pyrazol-3-ol can be converted to a trifluoromethanesulfonate (triflate) leaving group, which is an excellent substrate for Suzuki-Miyaura coupling reactions.[7][8]

Protocol 3: Synthesis of 1-tert-butyl-1H-pyrazol-3-yl trifluoromethanesulfonate (3)

  • Dissolve 1-tert-butyl-1H-pyrazol-3-ol (1) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude triflate (3) by flash column chromatography on silica gel.

II. Palladium-Catalyzed Cross-Coupling Reactions

The functionalized pyrazolol precursors (2 and 3) are now ready for diversification via palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[9] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R1 R-Pd(II)Ln-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R¹ RedElim->Product RX Pyrazolyl-X (X = Br, OTf) RX->OxAdd R1BOH2 Aryl-B(OH)₂ R1BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-1-tert-butyl-1H-pyrazol-3-ol (2) with an Arylboronic Acid

This protocol is adapted from methodologies developed for structurally similar halo-pyrazoles.[10]

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial), add 4-bromo-1-tert-butyl-1H-pyrazol-3-ol (2) (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or a pre-catalyst like XPhos Pd G2 (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 4-aryl-1-tert-butyl-1H-pyrazol-3-ol product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium SourceLigandBaseSolventTemp (°C)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
2Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O90
3XPhos Pd G2-Cs₂CO₃THF/H₂O80
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[11] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl moieties are common pharmacophores.

Catalytic Cycle of the Buchwald-Hartwig Amination:

cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [R-Pd(II)Ln(X)(H₂NR¹)] Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido R-Pd(II)Ln-NHR¹ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R-NHR¹ RedElim->Product RX Pyrazolyl-Br RX->OxAdd H2NR1 Amine H2NR1->Amine_Coord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 5: Buchwald-Hartwig Amination of 4-Bromo-1-tert-butyl-1H-pyrazol-3-ol (2) with an Aniline

This protocol is based on established methods for the amination of sterically hindered halo-pyrazoles.

  • In an oven-dried reaction vessel under an inert atmosphere, combine 4-bromo-1-tert-butyl-1H-pyrazol-3-ol (2) (1.0 equiv.), the desired aniline or other amine (1.1-1.5 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, tBuDavePhos) (0.02-0.10 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 equiv.).

  • Add an anhydrous, degassed aprotic solvent, such as toluene or 1,4-dioxane.

  • Heat the mixture to 80-120 °C, with reaction progress monitored by an appropriate chromatographic technique (TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-tert-butyl-1H-pyrazol-3-ol.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium SourceLigandBaseSolventTemp (°C)
1Pd₂(dba)₃XPhosNaOtBuToluene110
2Pd(OAc)₂tBuDavePhosLHMDS1,4-Dioxane100
3XPhos Pd G3-K₃PO₄t-BuOH90
C. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are valuable structures in materials science and medicinal chemistry.

Catalytic Cycle of the Sonogashira Reaction:

cluster_3 Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkynyl R-Pd(II)Ln-C≡CR¹ Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product R-C≡CR¹ RedElim->Product RX Pyrazolyl-I RX->OxAdd CuX Cu(I)X Cu_Alkynylide Cu(I)-C≡CR¹ CuX->Cu_Alkynylide Base Alkyne H-C≡CR¹ Alkyne->Cu_Alkynylide Base Base Cu_Alkynylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 6: Sonogashira Coupling of 4-Iodo-1-tert-butyl-1H-pyrazol-3-ol with a Terminal Alkyne

Note: For Sonogashira reactions, an iodo-substituted pyrazole is generally more reactive than its bromo analog. The synthesis of the 4-iodo derivative can be accomplished using N-iodosuccinimide (NIS) in a similar fashion to Protocol 2.

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-tert-butyl-1H-pyrazol-3-ol (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv.).

  • Add an anhydrous, degassed solvent like DMF or THF.

  • Add the terminal alkyne (1.2-1.5 equiv.) followed by a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the 4-alkynyl-1-tert-butyl-1H-pyrazol-3-ol.

Table 3: Representative Conditions for Sonogashira Coupling

EntryPalladium SourceCo-catalystBaseSolventTemp (°C)
1PdCl₂(PPh₃)₂CuIEt₃NDMF60
2Pd(PPh₃)₄CuIDIPEATHFRT to 50
3Pd(OAc)₂/PPh₃CuIEt₃NAcetonitrile70

III. Applications and Future Perspectives

The derivatized 1-tert-butyl-1H-pyrazol-3-ol scaffolds synthesized via these cross-coupling methodologies serve as valuable building blocks for the generation of compound libraries in drug discovery. The diverse functionalities that can be introduced at the C4 position allow for a systematic exploration of the structure-activity relationship (SAR) for a given biological target.

For instance, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can probe key hydrophobic and aromatic interactions within a protein's binding site. The installation of a range of amino substituents through Buchwald-Hartwig amination can introduce new hydrogen bonding capabilities and modulate the polarity and basicity of the molecule. The alkynyl groups incorporated via Sonogashira coupling can act as rigid linkers to other pharmacophoric elements or can themselves participate in interactions with the biological target.

The metabolic stability imparted by the tert-butyl group, combined with the proven pharmacological relevance of the pyrazolone core, makes this scaffold particularly attractive for the development of novel therapeutics.[5] Future work in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, as well as the application of these cross-coupling strategies to the late-stage functionalization of complex, biologically active molecules containing the 1-tert-butyl-1H-pyrazol-3-ol motif.

References

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Roberts, D., & Faul, M. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Institutes of Health. Retrieved from [Link]

  • Cella, R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. Retrieved from [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). ResearchGate. Retrieved from [Link]

  • Varvounis, G., et al. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health. Retrieved from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dvorak, C. A., et al. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic. PDF Free Download. Retrieved from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026). American Chemical Society. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (n.d.). University of Johannesburg. Retrieved from [Link]

Sources

Application

1-tert-butyl-1H-pyrazol-3-ol as a building block for heterocyclic synthesis

Application Note: 1-tert-Butyl-1H-pyrazol-3-ol as a Privileged Scaffold in Heterocyclic Synthesis Executive Summary 1-tert-butyl-1H-pyrazol-3-ol is a high-value building block for medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-tert-Butyl-1H-pyrazol-3-ol as a Privileged Scaffold in Heterocyclic Synthesis

Executive Summary

1-tert-butyl-1H-pyrazol-3-ol is a high-value building block for medicinal chemistry, particularly in the development of kinase inhibitors (e.g., BRAF, JAK), agrochemicals (MET I inhibitors), and GPCR ligands. Its structural uniqueness lies in the tert-butyl group at the N1 position. Unlike smaller alkyl groups, the tert-butyl moiety provides significant steric bulk that locks the conformation of the pyrazole in active sites and prevents metabolic N-dealkylation, a common liability in drug metabolism.

This guide details the regioselective synthesis of this scaffold, its tautomeric considerations, and downstream functionalization protocols (halogenation, O-alkylation, and cross-coupling) to accelerate hit-to-lead optimization.

Structural Properties & Mechanistic Insight

The Regioselectivity Challenge

Synthesizing N-substituted pyrazoles often results in a mixture of 1,3- and 1,5-isomers. However, for 1-tert-butyl-1H-pyrazol-3-ol, the steric bulk of the tert-butyl group can be leveraged to control regiochemistry.

  • Nucleophilicity Differential: In tert-butylhydrazine, the unsubstituted nitrogen (

    
    ) is significantly more nucleophilic than the substituted nitrogen (
    
    
    
    ) due to steric hindrance.
  • Reaction Trajectory: When reacting with an electrophile like ethyl propiolate or ethyl 3-ethoxyacrylate, the distal

    
     attacks the 
    
    
    
    -carbon (Michael addition) first. The subsequent cyclization involves the hindered nitrogen attacking the carbonyl.
  • Result: This mechanistic sequence naturally favors the formation of 1-tert-butyl-1H-pyrazol-3-ol over the 5-ol isomer.

Tautomerism

The compound exists in equilibrium between the enol form (3-ol) and the keto form (3-one) .

  • Solution State: In polar aprotic solvents (DMSO, DMF), the 3-one form often predominates.

  • Reactivity:

    • O-Alkylation: Favored by "hard" electrophiles or Mitsunobu conditions.

    • N-Alkylation: Blocked at N1 by the tert-butyl group; N2 alkylation is possible but less common due to the adjacent lone pair repulsion (alpha-effect) and steric clash.

    • Halogenation: Reacts as the enol with phosphoryl halides (e.g.,

      
      ).
      

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-tert-Butyl-1H-pyrazol-3-ol

Objective: Synthesis of the core scaffold from commercially available precursors.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • Ethyl propiolate (1.05 equiv)

  • Potassium carbonate (

    
    ) (2.0 equiv) or Sodium Ethoxide (
    
    
    
    )
  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend tert-butylhydrazine hydrochloride (10 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 30 minutes to liberate the free hydrazine base in situ.
    
  • Cyclization: Dropwise add ethyl propiolate (10.5 mmol) over 15 minutes. The reaction is exothermic; ensure cooling if scaling up (>10g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by LC-MS (Target Mass: 140.18 Da).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-5% MeOH in DCM).

    • Note: The product may stain poorly on TLC; use

      
       or iodine.
      

Validation Criteria:

  • 1H NMR (

    
    ): 
    
    
    
    1.50 (s, 9H,
    
    
    ), 5.60 (d, 1H, C4-H), 7.45 (d, 1H, C5-H), 9.80 (br s, 1H, OH). Note: C5-H is more deshielded than C4-H.
Protocol B: Conversion to 3-Chloro-1-tert-butyl-1H-pyrazole

Objective: Activation of the 3-position for Suzuki/Buchwald coupling.

Reagents:

  • 1-tert-butyl-1H-pyrazol-3-ol (Start Material)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • N,N-Dimethylaniline (Catalytic)

Step-by-Step Procedure:

  • Setup: Place the pyrazol-3-ol (5 mmol) in a heavy-walled pressure vial or round-bottom flask.

  • Addition: Carefully add

    
     (5 mL) and N,N-dimethylaniline (0.1 mL).
    
  • Reaction: Heat to

    
     for 4 hours. The suspension should clear as the chloro-derivative forms.
    
  • Quench (Critical Safety): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of

    
    .
    
  • Extraction: Neutralize with saturated

    
     and extract with DCM (
    
    
    
    ).
  • Isolation: Dry organics over

    
     and concentrate. The resulting oil/solid is usually pure enough for coupling.
    
Protocol C: Mitsunobu Etherification (O-Alkylation)

Objective: Installing ether linkages for SAR exploration.

Reagents:

  • 1-tert-butyl-1H-pyrazol-3-ol

  • Primary/Secondary Alcohol (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Mix: Dissolve pyrazol-3-ol (1.0 equiv),

    
     (1.1 equiv), and 
    
    
    
    (1.2 equiv) in anhydrous THF under
    
    
    .
  • Activation: Cool to

    
    . Add DIAD (1.2 equiv) dropwise.
    
  • Incubation: Allow to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate and purify directly via silica gel chromatography.

    • Tip: If separation from

      
       is difficult, use resin-bound 
      
      
      
      or wash the crude product with hexane (if the product is solid).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Start tert-Butylhydrazine + Ethyl Propiolate Core 1-tert-butyl-1H-pyrazol-3-ol (Scaffold) Start->Core Regioselective Cyclization Chloro 3-Chloro-1-tert-butyl-1H-pyrazole (Electrophile) Core->Chloro POCl3, 100°C (Deoxychlorination) Ether 3-Alkoxy-1-tert-butyl-1H-pyrazole (Ether Linkage) Core->Ether R-OH, DIAD, PPh3 (Mitsunobu) Coupled Biaryl/Heteroaryl Products (Kinase Inhibitors) Chloro->Coupled Pd-Catalysis (Suzuki/Buchwald)

Figure 1: Divergent synthetic utility of 1-tert-butyl-1H-pyrazol-3-ol. The scaffold serves as a pivot point for accessing lipophilic ethers or cross-coupling partners.

Data Summary: Reactivity Profile

Reaction TypeTarget PositionReagentsKey Outcome
Cyclization N1 / C3 / C5

+ Ethyl Propiolate
Formation of 1-tBu-3-OH isomer (Major) due to steric control.
Chlorination C3-OH

C3-Cl

,

Activates C3 for Pd-catalyzed cross-coupling.
Etherification C3-OH

C3-OR

, DIAD,

Introduction of diversity elements (solubility/potency).
Electrophilic Subst. C4-H

C4-X

or

C4 is the most nucleophilic carbon; facile halogenation.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: ACS Omega, 2023.
    • URL:[Link]

    • Relevance: Establishes the salt-effect (hydrochloride vs free base)
  • Synthesis of tert-Butyl Pyrazoles

    • Title: Preparation and Use of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine.[1]

    • Source: Organic Syntheses, 2013, Vol. 90, pp. 301-315.
    • URL:[Link]

    • Relevance: Provides the foundational protocol for handling tert-butylhydrazine in cycliz
  • Medicinal Chemistry Applications

    • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[2]

    • Source: Molbank, 2023.
    • URL:[Link][1][2][3][4][5]

    • Relevance: Demonstrates the stability and utility of the tert-butyl pyrazole scaffold in sulfonamide synthesis.
  • Tautomerism and Reactivity

    • Title: Pyrazol-3-ones, Part 1: Synthesis and Applic
    • Source: Advances in Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Detailed review of the 3-ol/3-one tautomeric equilibrium and its impact on O- vs N-alkyl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1-tert-butyl-1H-pyrazol-3-ol?

The most established and reliable method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][2] For this specific target, the reaction would be between tert-butylhydrazine and ethyl acetoacetate (or a similar acetoacetate ester).[3][4]

The reaction is typically carried out in a protic solvent like ethanol or acetic acid and can be performed with or without a catalyst. Heating is generally required to drive the reaction to completion. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.[3][5]

Q2: What is the underlying mechanism of the reaction between tert-butylhydrazine and ethyl acetoacetate?

The reaction proceeds in two main stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of tert-butylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable 5-membered pyrazol-3-ol ring. This cyclization is often the rate-limiting step and typically requires heating.

Below is a diagram illustrating the reaction pathway.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Elimination tBuNHNH2 tert-Butylhydrazine Intermediate Hydrazone Intermediate tBuNHNH2->Intermediate Attack on Ketone EAA Ethyl Acetoacetate EAA->Intermediate Pyrazolone 1-tert-butyl-5-methyl- 1H-pyrazol-3(2H)-one Intermediate->Pyrazolone Intramolecular Attack on Ester Water H₂O Intermediate->Water FinalProduct 1-tert-butyl-1H-pyrazol-3-ol (Tautomer) Pyrazolone->FinalProduct Tautomerization Ethanol EtOH Pyrazolone->Ethanol

Caption: Reaction mechanism for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol.

Q3: Does the bulky tert-butyl group cause any specific problems?

Yes, the steric bulk of the tert-butyl group can present challenges.[6] While it generally directs the initial reaction to the less sterically hindered nitrogen of the hydrazine, it can slow down the rate of both hydrazone formation and the subsequent cyclization.[7][8] This may necessitate longer reaction times or higher temperatures compared to syntheses with less bulky substituents like methyl or phenyl groups. In some cases, steric hindrance can also lead to the formation of side products if alternative reaction pathways become competitive.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield
My reaction seems to have stalled, and TLC analysis shows significant amounts of starting material even after prolonged heating. What should I do?

This is a common issue, often related to insufficient activation for the cyclization step.

  • Causality: The intramolecular cyclization requires the nucleophilicity of the second nitrogen to be sufficient to attack the ester carbonyl. In neutral conditions, this can be slow.

  • Solution:

    • Acid Catalysis: Add a catalytic amount of a protic acid like acetic acid or a few drops of sulfuric acid. The acid protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack.

    • Solvent Choice: If you are using a non-polar solvent, switch to a polar protic solvent like ethanol or n-butanol. These solvents can facilitate proton transfer and stabilize the transition states.

    • Temperature Increase: If using ethanol (boiling point ~78°C), consider switching to a higher boiling solvent like n-butanol (boiling point ~118°C) to increase the reaction rate, but monitor for potential decomposition.

I have confirmed product formation, but my isolated yield after workup and purification is very low.

Low isolated yield can be due to several factors during workup and purification.

  • Product Solubility: The product, 1-tert-butyl-1H-pyrazol-3-ol, has both a polar (pyrazolone) and a non-polar (tert-butyl) component. It may have partial solubility in both aqueous and organic phases, leading to losses during extraction.

    • Solution: When extracting your product from an aqueous layer, use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-4) to ensure complete recovery.

  • Inadequate pH during Workup: Pyrazol-3-ols are weakly acidic. If the aqueous phase is too basic during extraction, the product can deprotonate and become water-soluble, leading to significant loss.

    • Solution: Ensure the pH of the aqueous phase is neutral or slightly acidic (pH 5-7) before extraction.

  • Purification Losses: The product may be difficult to crystallize or may streak on silica gel during chromatography.

    • Solution for Crystallization: If the product is an oil, try triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether to induce crystallization. Seeding with a small crystal can also be effective.

    • Solution for Chromatography: If column chromatography is necessary, consider deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5% triethylamine) to prevent streaking of the weakly acidic product.

Problem 2: Impurity and Side-Product Formation
My final product is contaminated with a significant amount of an intermediate. How can I resolve this?

The most likely intermediate is the uncyclized hydrazone.

  • Causality: This indicates incomplete cyclization. As mentioned, this step is often the slowest in the sequence.

  • Solution:

    • Re-subject the mixture to reaction conditions: If you have already isolated the crude product, you can redissolve it in a suitable solvent (e.g., ethanol with catalytic acid) and reflux for an extended period to drive the cyclization to completion.

    • Purification: The hydrazone is typically less polar than the final pyrazol-3-ol. A carefully performed column chromatography should allow for their separation.

I observe a second product with the same mass as my target molecule. What could it be?

This is likely a regioisomer, 1-tert-butyl-3-methyl-1H-pyrazol-5-ol.

  • Causality: While the reaction of tert-butylhydrazine with ethyl acetoacetate is expected to yield the 5-methyl pyrazol-3-ol, a small amount of the 3-methyl pyrazol-5-ol isomer can form. This happens if the initial condensation occurs at the ester carbonyl, followed by cyclization at the ketone. However, this is generally a minor pathway.

  • Solution:

    • Reaction Conditions: Lowering the reaction temperature may improve regioselectivity.

    • Purification: These isomers often have slightly different polarities and can usually be separated by careful column chromatography or fractional crystallization.

Below is a troubleshooting workflow to help diagnose and solve common issues.

G Start Reaction Start: t-BuNHNH₂ + EAA TLC Monitor by TLC Start->TLC Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Troubleshoot1 Issue: Stalled Reaction (High SM) TLC->Troubleshoot1 Incomplete Purify Purification (Crystallization/Chromo.) Workup->Purify Troubleshoot2 Issue: Low Isolated Yield Workup->Troubleshoot2 Low Crude Yield Product Pure Product Purify->Product Troubleshoot3 Issue: Impurities Present Purify->Troubleshoot3 Impure Product Solve1 Add Acid Catalyst Increase Temperature Troubleshoot1->Solve1 Solve2 Check pH Use Polar Solvent Multiple Extractions Troubleshoot2->Solve2 Solve3 Re-run Reaction Optimize Chromatography Troubleshoot3->Solve3 Solve1->Start Solve2->Workup Solve3->Purify

Caption: Troubleshooting workflow for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol.

Experimental Protocol & Data

Optimized Protocol for 1-tert-butyl-1H-pyrazol-3-ol

This protocol is a robust starting point for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Free-Basing (if starting from hydrochloride salt): Dissolve the hydrochloride salt in water and add a solution of sodium hydroxide (1.0 eq) to free the hydrazine. Extract the free tert-butylhydrazine into a suitable organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure. Caution: Free hydrazines can be toxic and volatile.

  • Reaction: To the free tert-butylhydrazine, add ethanol (5-10 mL per gram of hydrazine) followed by ethyl acetoacetate (1.05 eq).

  • Heating: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent). The reaction may take 4-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Add water and ethyl acetate to the residue.

  • Extraction: Transfer the mixture to a separatory funnel. Ensure the aqueous layer is at a neutral pH. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Crystallization: The crude product, which may be an oil or a waxy solid, can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by trituration with cold hexanes.

    • Column Chromatography: If crystallization is unsuccessful, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table of Reaction Parameters
ParameterCondition A (Standard)Condition B (Optimized for Speed)Potential Outcome / Comment
Solvent Ethanoln-ButanolHigher boiling point of n-butanol can increase reaction rate.
Catalyst Acetic Acid (0.1 eq)Trifluoroacetic Acid (0.05 eq)Stronger acid can accelerate the reaction, but may cause side reactions.
Temperature ~78°C (Reflux)~118°C (Reflux)Higher temperature reduces reaction time but increases risk of decomposition.
Reaction Time 4 - 12 hours2 - 6 hoursMonitor closely by TLC to avoid degradation of the product.
Yield Range 60 - 80%65 - 85%Yields are highly dependent on the efficiency of the workup and purification.

References

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • YouTube. (2021, May 25). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.
  • University of Johannesburg. (n.d.). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-tert-butyl-1H-pyrazol-3-ol

Topic: Purification challenges of 1-tert-butyl-1H-pyrazol-3-ol Content type: Technical Support Center Guide Senior Application Scientist Note: Welcome to the technical support hub for pyrazole functionalization. The mole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of 1-tert-butyl-1H-pyrazol-3-ol Content type: Technical Support Center Guide

Senior Application Scientist Note: Welcome to the technical support hub for pyrazole functionalization. The molecule , 1-tert-butyl-1H-pyrazol-3-ol, presents a "perfect storm" of purification challenges: it possesses a bulky lipophilic group (tert-butyl) competing with a polar, tautomeric core (pyrazolone/hydroxypyrazole). This guide moves beyond standard protocols to address the specific physicochemical behaviors causing your separation failures.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Chromatography & Separation[1]

Q1: My compound streaks severely on silica gel, and I see "ghost" spots that merge. Is my compound decomposing? A: It is likely not decomposing but tautomerizing . 1-tert-butyl-1H-pyrazol-3-ol exists in a dynamic equilibrium between the enol form (3-ol) and the keto form (pyrazol-3-one) . Silica gel is slightly acidic, which catalyzes this interconversion on the column, leading to peak broadening (streaking) and variable retention times.

  • The Fix: You must "lock" the tautomer or suppress the ionization.

    • Acidic Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to your mobile phase. This protonates the system, favoring a single species and sharpening the peak.

    • Neutralization: If the compound is acid-sensitive (rare for this scaffold), pretreat your silica column with 1% Triethylamine (TEA) in Hexane to deactivate acidic silanol sites.

Q2: I synthesized the compound using tert-butylhydrazine, but I have two close-running spots. Which one is my product? A: You are likely observing regioisomers . The reaction of tert-butylhydrazine with


-keto esters/nitriles is not perfectly regioselective. You will generate both:
  • 1-tert-butyl-1H-pyrazol-3-ol (Target: Sterically crowded N1, less acidic).

  • 1-tert-butyl-1H-pyrazol-5-ol (Impurity: Less crowded N1, often more polar).

  • Differentiation:

    • TLC: The 5-ol isomer typically has a lower

      
       value in non-polar solvents due to higher accessibility of the hydroxyl group for hydrogen bonding with silica.
      
    • NMR: In

      
      H NMR (CDCl
      
      
      
      ), the tert-butyl group of the 5-ol isomer often appears slightly upfield compared to the 3-ol due to shielding effects from the adjacent carbonyl/hydroxyl system.
  • Separation Strategy: Use a gradient of Dichloromethane (DCM) : Methanol (98:2 to 90:10) rather than Hexane:Ethyl Acetate. The alcohol-based system resolves the hydrogen-bonding differences better than ester systems.

Category 2: Crystallization & Isolation

Q3: My product "oils out" instead of crystallizing, even at high purity. How do I force a solid? A: The tert-butyl group acts as a "grease ball," disrupting crystal lattice packing, while the pyrazole core wants to hydrogen bond. This conflict leads to oiling.

  • The Fix: Use a dual-polarity solvent system with aggressive agitation.

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate or Isopropyl Alcohol (IPA) .

    • Slowly add Heptane (anti-solvent) dropwise until persistent cloudiness appears.

    • Seed it: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

    • Critical Step: Cool slowly to 4°C. Rapid cooling traps impurities and reforms the oil.

Q4: I suspect trace hydrazine contamination. Standard washes aren't working. A: tert-butylhydrazine is toxic and sticks to pyrazoles via hydrogen bonding. Standard aqueous washes often fail because the lipophilic tert-butyl group drags the hydrazine into the organic layer.

  • The Fix: Use a Scavenger Resin or Chemical Wash .

    • Copper(II) Wash: Wash the organic layer with 5% aqueous CuSO

      
      . Hydrazines form blue complexes with copper that stay in the aqueous phase.
      
    • Silica Scavenger: Stir the crude solution with aldehyde-functionalized silica (e.g., SiliaMetS®) for 1 hour. The hydrazine reacts to form an immobilized hydrazone, which is filtered off.

Part 2: Experimental Protocols

Protocol A: Optimized HPLC Method for Purity Assessment

Designed to separate tautomers and regioisomers.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Buffers pH to stabilize tautomers)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-20 min: 95% B
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Enol)
Temperature 40°C (Elevated temp improves peak shape for tautomers)
Protocol B: Recrystallization of 1-tert-butyl-1H-pyrazol-3-ol

Target Purity: >98% | Yield: ~75-85%

  • Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask. Add 20 mL of Ethyl Acetate and heat to 60°C. If undissolved solids remain, filter hot (these are likely inorganic salts).

  • Anti-Solvent Addition: While stirring at 60°C, add Hexane (or Heptane) dropwise.

    • Ratio Target: You typically need a 1:3 ratio of EtOAc:Hexane.

    • Stop adding when the solution turns slightly turbid and does not clear instantly.

  • Nucleation: Remove heat. Add a seed crystal.[1] If no seed is available, scratch the inner wall of the flask at the air-liquid interface.

  • Maturation: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Harvest: Cool to 0-5°C in an ice bath for 30 minutes. Filter the white crystalline solid and wash with cold 10% EtOAc/Hexane. Dry under vacuum at 40°C.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Tautomeric Equilibrium & Silica Interaction

This diagram illustrates why "streaking" occurs and how the acid modifier prevents it.

Tautomerism Enol Enol Form (1-tBu-pyrazol-3-ol) Polar, H-bond Donor Keto Keto Form (1-tBu-pyrazol-3-one) Less Polar, H-bond Acceptor Enol->Keto Fast Equilibrium Silica Silica Gel Surface (Acidic -Si-OH) Enol->Silica Strong Adsorption Keto->Silica Weak Adsorption Streak Result: Streaking/Tailing (Broad Peak) Silica->Streak Catalyzes Interconversion Sharp Result: Sharp Peak (Single Species) Modifier Add 0.1% TFA (Mobile Phase) Modifier->Enol Protonates/Locks Form Modifier->Sharp Prevents Tautomerism

Caption: Tautomeric equilibrium between Enol and Keto forms causes peak broadening; Acidic modifiers lock the species.

Diagram 2: Purification Decision Tree

A logic flow for selecting the correct purification method based on impurity profile.

PurificationFlow Start Crude 1-tert-butyl-1H-pyrazol-3-ol Check Analyze Purity (HPLC/TLC) Start->Check Isomer Regioisomer Present? (Double Spot) Check->Isomer Hydrazine Hydrazine Residue? (Genotoxic) Check->Hydrazine Oil Oiling Out? Check->Oil ColChrom Column Chromatography DCM:MeOH (95:5) Dry Load on Silica Isomer->ColChrom Yes CuWash CuSO4 Wash or Aldehyde Scavenger Resin Hydrazine->CuWash Yes Cryst Recrystallization EtOAc/Heptane (1:3) Slow Cool Oil->Cryst Yes Final Pure Product (White Solid) ColChrom->Final CuWash->Final Cryst->Final

Caption: Decision matrix for selecting purification techniques based on specific impurity profiles.

References

  • Synthesis and Tautomerism of Pyrazolones: Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 136. Link

  • Regioisomer Separation: BenchChem Technical Support. (2025).[2][1][3][4][5][6][7] "Column chromatography conditions for separating pyrazole isomers." Link

  • Purification of tert-butyl Pyrazoles: Organic Syntheses. (2013). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[6][8][9][10] Synth., 90, 316-326. Link

  • Safety & Properties: PubChem. (2025).[3] "1-tert-Butyl-1H-pyrazole Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-tert-butyl-1H-pyrazol-3-ol

Welcome to the technical support guide for 1-tert-butyl-1H-pyrazol-3-ol. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the solubility challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-tert-butyl-1H-pyrazol-3-ol. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this compound. As experienced application scientists, we understand that achieving the desired concentration in a specific solvent system is critical for the success of your experiments, from initial screening to in-vivo studies. This guide provides not just protocols, but the scientific reasoning behind them, ensuring you can adapt these methods to your unique experimental needs.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of 1-tert-butyl-1H-pyrazol-3-ol.

Q1: What are the general solubility characteristics of 1-tert-butyl-1H-pyrazol-3-ol?

A1: 1-tert-butyl-1H-pyrazol-3-ol, like many pyrazole derivatives, exhibits limited solubility in aqueous solutions due to the non-polar nature of the tert-butyl group and the pyrazole ring itself.[1][2] It is significantly more soluble in organic solvents. The key is understanding the interplay between its structural features: the pyrazole ring can participate in hydrogen bonding, while the bulky tert-butyl group increases lipophilicity.[2][3]

Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What's happening?

A2: This is a classic case of a compound "crashing out" of solution and is indicative of its low aqueous solubility. When a concentrated stock in a "good" organic solvent (like DMSO) is diluted into a "poor" aqueous solvent, the solubility limit in the final mixture is quickly exceeded, causing the compound to precipitate. This is a common issue for compounds with low water solubility.[4][5] The final concentration of the organic solvent in your aqueous buffer is a critical factor.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, heating can be an effective initial strategy, particularly in organic solvents. Increasing the temperature provides the thermal energy needed to overcome the crystal lattice energy of the solid compound.[2] For many pyrazoles, solubility increases significantly with temperature.[2][6] However, exercise caution: be aware of the compound's thermal stability and the boiling point of your solvent. For aqueous solutions, the effect may be less pronounced, and the compound might precipitate again upon cooling to ambient temperature.

Q4: How does pH influence the solubility of 1-tert-butyl-1H-pyrazol-3-ol in aqueous media?

A4: The "3-ol" (or 3-hydroxy) group on the pyrazole ring is weakly acidic and can be deprotonated to form a more soluble phenolate-like anion at higher pH. Therefore, adjusting the pH of your aqueous buffer to be above the compound's pKa will increase its solubility.[7][] Conversely, in acidic conditions, the pyrazole ring's nitrogen atoms can be protonated, which may also affect solubility. The key is to move the pH away from the compound's isoelectric point to favor a charged, more water-soluble species.

Section 2: Troubleshooting Workflow for Solubility Issues

When encountering a solubility problem, a systematic approach is crucial. The following workflow, visualized in the diagram below, outlines a decision-making process from simple to more advanced techniques.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Assay Type cluster_2 Organic Solvent System cluster_3 Aqueous System Strategies start START: Solubility Issue Encountered assay_type What is your final solvent system? start->assay_type organic_sol Prepare high-concentration stock solution. assay_type->organic_sol Organic ph_q Is pH adjustment compatible with your assay? assay_type->ph_q Aqueous organic_choices Recommended Solvents: - DMSO - DMF - Ethanol organic_sol->organic_choices end_node END: Solubilized Compound organic_sol->end_node ph_yes Adjust pH to > pKa (e.g., using NaOH) to form the more soluble anionic species. ph_q->ph_yes Yes cosolvent_q Are co-solvents (e.g., <5% DMSO) acceptable? ph_q->cosolvent_q No ph_yes->end_node cosolvent_yes Use a co-solvent system. (e.g., DMSO/Buffer, PEG400/Buffer). Perform stepwise dilutions. cosolvent_q->cosolvent_yes Yes complex_q Advanced Formulation Needed? cosolvent_q->complex_q No cosolvent_yes->end_node complex_yes Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. complex_q->complex_yes Yes complex_yes->end_node

Caption: Decision tree for troubleshooting solubility.

Section 3: In-Depth Protocols

This section provides detailed, step-by-step methodologies for the key solubilization strategies.

Protocol 3.1: Preparation of a Stock Solution in Organic Solvents

The most common starting point for any experiment is a high-concentration stock solution. The choice of solvent is critical.

  • Rationale: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective for many poorly soluble compounds because they are polar and aprotic, capable of disrupting the crystal lattice of the solute.[9]

  • Recommended Solvents & Typical Concentrations:

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO10-50 mMStandard for biological assays; can be toxic to cells at >1% v/v.[10]
DimethylformamideDMF10-50 mMGood alternative to DMSO.[4]
EthanolEtOH1-10 mMLess toxic than DMSO/DMF but generally has lower solvating power for this class of compound.
  • Step-by-Step Protocol:

    • Weigh out the required mass of 1-tert-butyl-1H-pyrazol-3-ol into a sterile glass vial.[11]

    • Using a calibrated micropipette, add the calculated volume of the chosen organic solvent (e.g., DMSO) to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, gently warm the vial to 37-40°C for 5-10 minutes. Self-Validation: Visually inspect the solution against a dark background to ensure no solid particulates are visible.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12]

    • Store aliquots at -20°C or -80°C as recommended on the product's Certificate of Analysis.[12]

Protocol 3.2: Enhancing Aqueous Solubility with pH Adjustment

This technique leverages the acidic nature of the 3-hydroxy group to increase aqueous solubility.

  • Rationale: By raising the pH of the aqueous medium above the compound's pKa, the hydroxyl group is deprotonated. The resulting charged anion has much greater affinity for polar water molecules, thereby increasing solubility.[7]

  • Step-by-Step Protocol:

    • Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

    • Start with a small, known volume of the buffer (e.g., 1 mL).

    • Add a small amount of 1-tert-butyl-1H-pyrazol-3-ol solid to create a slurry.

    • While stirring, add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.[13]

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base until the solid material dissolves completely. Record the final pH. Self-Validation: The pH at which the compound fully dissolves gives an empirical upper limit for the pKa and serves as the minimum pH for your experimental buffer.

    • Important: Ensure the final pH is compatible with your assay system (e.g., cell viability, enzyme activity).

Protocol 3.3: Using Co-solvents for Aqueous Formulations

When pH modification is not an option, a co-solvent system is the next logical step.

  • Rationale: A co-solvent system modifies the polarity of the bulk solvent (water), making it more favorable for the solute to dissolve.[][14] The organic co-solvent acts as a bridge between the non-polar compound and the polar water molecules.

  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO (see Protocol 3.1).

    • To prepare your final working solution, perform a stepwise dilution.[12]

    • First, dilute the DMSO stock into a small volume of your aqueous buffer (e.g., a 1:10 dilution). Vortex immediately and thoroughly.

    • Self-Validation: Visually check for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, this is your new, intermediate stock.

    • Perform subsequent dilutions from this intermediate stock into the final aqueous buffer to reach your target concentration. This gradual reduction in organic solvent concentration helps prevent the compound from crashing out.[4]

    • Best Practice: Always keep the final concentration of the organic co-solvent as low as possible, ideally below 1% (v/v) for cell-based assays to minimize solvent-induced artifacts.[15]

Protocol 3.4: Advanced Solubilization with Cyclodextrins

For particularly challenging cases or when organic solvents must be avoided, cyclodextrins offer an elegant solution.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the non-polar tert-butyl group of your compound, forming an "inclusion complex."[17][18] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound.[16]

  • Step-by-Step Protocol:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[19]

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

    • Add an excess of solid 1-tert-butyl-1H-pyrazol-3-ol to the cyclodextrin solution.

    • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved solid.

    • Self-Validation: The clear filtrate is your saturated solution of the inclusion complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV or LC-MS) to confirm the solubility enhancement.

Section 4: Analytical Methods for Solubility Determination

Accurately measuring solubility is key to validating your methods. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[20]

  • Rationale: This method ensures that the solvent is truly saturated with the compound, providing a reliable measure of its intrinsic solubility under specific conditions (e.g., pH, temperature).[20][21]

  • Abbreviated Shake-Flask Protocol:

    • Add an excess amount of the solid compound to a known volume of the test solvent (e.g., PBS pH 7.4) in a glass vial.[20]

    • Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the sample for a sufficient time to reach equilibrium (typically 24-72 hours).[22][23]

    • After agitation, allow the solution to stand so that excess solid can sediment.

    • Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[24]

For higher throughput needs, kinetic solubility assays are often used in early drug discovery.[24][25] These methods, which often involve adding a DMSO stock to a buffer and detecting precipitation via light scattering (nephelometry) or UV absorbance after filtration, are faster but measure the apparent solubility from a supersaturated state.[24][26][27]

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5MOyXz_3eDle2kS2IRPl7lBTGszM2PlOCJn7pIa4PWi_GK1lGP0aps1875zgQ3cPuEn6MKryN5LiyjgKL84Ekeml3pEOPwjI2oMIZEfpA126TRFVLvPID5mIZGU7aVd_yUP0SFkoag==
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgZoBnqvOFfgr01k8NnHC0MX8cUkld0ger8NVUSkYKe1WDSsKKAAAfyGJ7ZJolaghqvb27GXfBlkt5KhcCQFLWjVcYYrxWLFGzNdhLiq4vIgrTmM4IZtmtvS0jxBM-4_rRLURNpHqGvkjaMQrD8PBgCLCRQzoJktxJWSl1su3kwWo1ncHNsK0Pjp_ZCT74go1N16baz8u0xjJ7mQStc8QSY5oUqmk=
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeJ9U40SFwMPvmDqoSTUv6oCr-GtvA9ZS4MXcLyMzlzMEeAvkAILuUXFITwJppNT6mEnfxj-MUrsl9IWcPIIF9cIuiImDnsAl8To-v9JxGfYD5-fBvzfHFhbeb8x9R53jXt1i1few8-q6HS-7a4F93A7P61wDVjzTqtf3AD0i0
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  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
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  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
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Sources

Optimization

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and product characterization issues encountered during the synthesis, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 1-tert-butyl-1H-pyrazol-3-ol and what is the primary mechanistic principle?

The most prevalent and robust method for synthesizing 1-tert-butyl-1H-pyrazol-3-ol is the cyclocondensation reaction between a β-ketoester, such as ethyl acetoacetate, and tert-butylhydrazine.[1][2] This reaction is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3]

The mechanism proceeds in several stages:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from tert-butylhydrazine on one of the carbonyl groups of the β-ketoester.

  • Intermediate Formation: This attack typically forms a hydrazone intermediate after dehydration.[1]

  • Intramolecular Cyclization: The remaining nitrogen atom then attacks the second carbonyl (the ester), leading to a heterocyclic intermediate.

  • Aromatization: Subsequent elimination of ethanol drives the reaction to completion, forming the stable, aromatic pyrazole ring.

The choice of solvent and catalyst (acidic or basic) can significantly influence reaction rates and the product profile.

Q2: My reaction has produced a significant amount of an isomeric impurity. What is it and why did it form?

This is the most common side reaction and arises from a lack of regioselectivity. The reaction between an unsymmetrical β-ketoester (like ethyl acetoacetate) and a substituted hydrazine can yield two different regioisomers: the desired 1-tert-butyl-5-methyl-1H-pyrazol-3-ol and the isomeric impurity 1-tert-butyl-3-methyl-1H-pyrazol-5-ol .

Causality: The formation of these isomers depends on which nitrogen of tert-butylhydrazine attacks which carbonyl of the ethyl acetoacetate first.

  • Pathway A (Desired): Attack of the more sterically hindered nitrogen (N1, attached to the t-Bu group) on the ketone carbonyl, followed by cyclization of the terminal -NH2 onto the ester carbonyl.

  • Pathway B (Isomer): Attack of the terminal -NH2 nitrogen (N2) on the ketone carbonyl, followed by cyclization of the N1 nitrogen onto the ester carbonyl.

Steric hindrance from the bulky tert-butyl group is the dominant controlling factor.[4] Generally, the reaction favors the formation of the 1,5-disubstituted pyrazole (your undesired isomer) where the less-hindered -NH2 group attacks the more reactive ketone carbonyl first. However, thermodynamic control under different conditions can alter this ratio.

Q3: My product characterization is confusing. NMR spectra suggest multiple species in solution, even after purification. What's happening?

You are observing the phenomenon of tautomerism, which is characteristic of pyrazolones.[5][6] 1-tert-butyl-1H-pyrazol-3-ol does not exist as a single static structure but as a dynamic equilibrium of at least three tautomers. These forms can interconvert, especially in solution, and their relative populations depend on the solvent, pH, and temperature.

The primary tautomeric forms are:

  • OH-form (Aromatic): 1-tert-butyl-5-methyl-1H-pyrazol-3-ol

  • CH-form (Non-aromatic): 1-tert-butyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one

  • NH-form (Aromatic): 1-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one

This equilibrium can complicate purification and analysis, as different tautomers may exhibit different chromatographic behavior and spectroscopic signatures. In the solid state, one tautomer typically predominates, often the OH-form, which can form stable hydrogen-bonded dimers.[5]

Tautomerism OH OH-form (1H-Pyrazol-3-ol) CH CH-form (Pyrazol-3-one) OH->CH Keto-Enol NH NH-form (Pyrazol-5-one) CH->NH Prototropic Shift

Caption: Tautomeric equilibrium in pyrazol-3-ones.

Troubleshooting Guide: Side Reactions & Mitigation

Problem 1: Poor Regioselectivity and Formation of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol

This is the most critical side reaction to control for achieving high purity of the desired 1-tert-butyl-5-methyl-1H-pyrazol-3-ol.

Root Cause Analysis

The regiochemical outcome is a classic case of kinetic versus thermodynamic control, governed by steric and electronic factors. The ketone carbonyl of ethyl acetoacetate is electronically more reactive than the ester carbonyl. The terminal NH2 of tert-butylhydrazine is less sterically hindered than the nitrogen bearing the tert-butyl group. Kinetically, the reaction between the most reactive sites (ketone and terminal NH2) is often fastest, leading to the 1,3-disubstituted pyrazol-5-ol isomer.

Regioselectivity sub Ethyl Acetoacetate + tert-Butylhydrazine pathA Pathway A Attack by N-tBu at Ketone sub->pathA Thermodynamic Control (Steric-driven) pathB Pathway B Attack by NH2 at Ketone sub->pathB Kinetic Control (Electronic-driven) prodA Desired Product 1-tert-butyl-5-methyl- 1H-pyrazol-3-ol pathA->prodA prodB Side Product 1-tert-butyl-3-methyl- 1H-pyrazol-5-ol pathB->prodB

Caption: Competing pathways leading to regioisomers.

Identification Protocol: Differentiating the Isomers

The isomers can be distinguished reliably using NMR spectroscopy.

Feature1-tert-butyl-5-methyl-1H-pyrazol-3-ol (Desired)1-tert-butyl-3-methyl-1H-pyrazol-5-ol (Side Product)
1H NMR (Vinyl H) A singlet around 5.3-5.6 ppm.A singlet around 5.8-6.1 ppm.
1H NMR (Methyl) A singlet around 2.1-2.3 ppm.A singlet around 2.2-2.4 ppm.
13C NMR (C=O/C-OH) Signal for C3 is typically >160 ppm.Signal for C5 is typically >165 ppm.
NOESY No correlation between t-Butyl protons and the vinyl proton (H4).Strong correlation between t-Butyl protons and the vinyl proton (H4).
Mitigation Strategy: Maximizing Regioselectivity

Controlling the regioselectivity often involves shifting the reaction from kinetic to thermodynamic control. The use of specific solvents and acidic catalysts can favor the formation of the desired 1,5-disubstituted isomer. Studies have shown that using fluorinated alcohols as solvents can significantly improve regioselectivity in pyrazole formation.

Optimized Protocol for Regiocontrol:

  • Solvent Selection: In a fume hood, dissolve ethyl acetoacetate (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 5-10 mL per mmol).

  • Reagent Addition: Add tert-butylhydrazine hydrochloride (1.05 eq) to the solution. The hydrochloride salt provides an acidic environment which is crucial for directing the regioselectivity.

  • Temperature Control: Heat the reaction mixture to reflux (approx. 74°C for TFE) and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Purify by column chromatography on silica gel. The change in polarity afforded by TFE often improves separation of the isomers compared to reactions run in standard ethanol or acetic acid.

Problem 2: Incomplete Reaction Leading to Hydrazone Intermediate

Occasionally, the reaction can stall after the initial condensation, leaving a stable hydrazone intermediate in the crude product.

Identification

The hydrazone intermediate (ethyl 3-(2-tert-butylhydrazono)butanoate) lacks the aromatic pyrazole ring.

  • 1H NMR: It will show characteristic signals for the ethyl ester and may show two distinct singlets for the methyl groups. Crucially, it will lack the vinyl proton signal of the pyrazole ring.

  • LC-MS: The mass will correspond to the combined reactants minus one molecule of water.

Mitigation Strategy

Ensuring complete cyclization is key.

  • Increase Temperature/Time: Prolonged heating at reflux is often sufficient to drive the intramolecular cyclization.

  • Acid Catalysis: Ensure sufficient acid is present. If starting with free-base hydrazine, add a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or acetic acid. This protonates the ester carbonyl, making it more electrophilic and promoting the final ring-closing step.[4]

Problem 3: Formation of N-vs. O-Alkylated Byproducts in Subsequent Reactions

While not a side reaction of the initial synthesis, a common pitfall occurs when attempting to further functionalize the pyrazolol product. The ambident nucleophilic nature of the pyrazolone system can lead to mixtures of N- and O-alkylated products.

Root Cause Analysis

The pyrazolone anion, formed under basic conditions, has nucleophilic character on both the exocyclic oxygen and the ring nitrogen (N2). The outcome of an alkylation reaction is highly dependent on the reaction conditions.

  • O-Alkylation: Favored by polar aprotic solvents (e.g., DMF, DMSO) and counterions that readily dissociate (e.g., K+, Na+). This is often the kinetically preferred pathway.

  • N-Alkylation: Favored by polar protic solvents (e.g., ethanol) and conditions that promote association of the counterion with the oxygen atom.[7][8][9]

Alkylation sub Pyrazol-3-ol + Base + R-X pathA O-Alkylation Polar Aprotic Solvent (e.g., DMF) sub->pathA pathB N-Alkylation Polar Protic Solvent (e.g., EtOH) sub->pathB prodA O-Alkylated Product (3-Alkoxypyrazole) sub->prodA prodB N-Alkylated Product (1,2-Dialkyl-pyrazol-3-one) sub->prodB

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-tert-butyl-1H-pyrazol-3-ol Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. This document is designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Introduction: The Chemistry of 1-tert-butyl-1H-pyrazol-3-ol

1-tert-butyl-1H-pyrazol-3-ol and its corresponding tautomer, 1-tert-butyl-pyrazolidin-5-one, are valuable heterocyclic building blocks in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs.[1][2] The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-keto ester.[2][3]

This reaction, while robust, is sensitive to several parameters that can significantly impact yield and purity. Understanding the underlying mechanism and potential pitfalls is crucial for consistent success. A key feature of the product is its existence in a tautomeric equilibrium between the hydroxyl ('-ol') form and the keto ('-one') form. While the name pyrazol-3-ol is used, the pyrazolone tautomer is often a significant or even predominant species.[4][5]

Core Reaction Mechanism and Pathway

The synthesis proceeds via a well-established condensation-cyclization pathway. The reaction between a hydrazine and a β-keto ester typically begins with the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack to form the heterocyclic ring.[3][4]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization/Tautomerization reagents tert-Butylhydrazine + Ethyl Acetoacetate hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H2O) cyclic_intermediate Tetrahedral Intermediate hydrazone->cyclic_intermediate Nucleophilic Attack pyrazolone 1-tert-butyl-3-methyl- 1H-pyrazol-5(4H)-one (Pyrazolone Form) cyclic_intermediate->pyrazolone Elimination (-EtOH) pyrazolol 1-tert-butyl-3-methyl- 1H-pyrazol-5-ol (Pyrazolol Form) pyrazolone->pyrazolol Tautomerization

Caption: General mechanism for pyrazolone synthesis.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of a substituted pyrazol-3-ol derivative, which can be adapted for 1-tert-butyl-1H-pyrazol-3-ol by using the appropriate β-keto ester.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethyl acetoacetate (or other suitable β-keto ester)

  • Ethanol (or Propanol)[3]

  • Glacial Acetic Acid (catalyst)[3]

  • Sodium Acetate (or other suitable base)

  • Deionized Water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve tert-butylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (5-10 mL per gram of hydrazine).

    • Expertise & Experience: Using the hydrochloride salt enhances shelf-life and stability.[6] The base (sodium acetate) is crucial to liberate the free tert-butylhydrazine in situ for the reaction to proceed.

  • Addition of β-Keto Ester: To the stirring solution, add the β-keto ester (e.g., ethyl acetoacetate, 1.0 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

    • Causality: The acid protonates the carbonyl oxygen of the keto ester, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.[3]

  • Reaction Reflux: Heat the reaction mixture to a vigorous reflux (typically 80-100°C, depending on the alcohol used) and maintain for 2-6 hours.[7]

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30:70 ethyl acetate/hexane). The reaction is complete when the spot corresponding to the limiting reagent (usually the β-keto ester) has been consumed.[3]

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly add cold deionized water to the concentrated reaction mixture while stirring until a precipitate forms. The product may sometimes oil out before solidifying.

    • Trustworthiness: Adding water decreases the solubility of the organic product, forcing it to precipitate out of the polar ethanol/water mixture.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (like hexane) to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[6]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete liberation of free hydrazine: Insufficient base was added to neutralize the hydrochloride salt.Action: Ensure at least one molar equivalent of a mild base (e.g., sodium acetate, triethylamine) is used relative to the tert-butylhydrazine hydrochloride.
2. Reaction not at optimal temperature: Insufficient heating fails to overcome the activation energy for cyclization.Action: Ensure the mixture is at a steady reflux. Use a higher boiling point alcohol like 1-propanol if necessary.[3] Monitor internal temperature.
3. Poor quality of reagents: Hydrazine may have degraded; β-keto ester may contain impurities or water.Action: Use freshly opened or purified reagents. Ensure solvents are anhydrous where necessary.
Product is an Oil / Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors.Action: Attempt to triturate the oil with a cold, non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. If this fails, purify the oil via column chromatography.
2. Product is inherently low-melting: Some pyrazole derivatives have low melting points.Action: After purification, confirm product identity via NMR and MS. If pure, store as an oil or attempt co-precipitation with a suitable solid.
Multiple Spots on TLC 1. Incomplete reaction: Spots for starting materials and the product are visible.Action: Increase the reaction time or temperature and continue to monitor by TLC.[3]
2. Formation of intermediates: The hydrazone intermediate may be stable under certain conditions.Action: Ensure sufficient acid catalyst is present and the reaction is heated adequately to promote the final cyclization and dehydration step.
3. Side reactions: The β-keto ester can undergo self-condensation.Action: Maintain a controlled temperature and stoichiometry. Adding the keto ester slowly to the hydrazine solution can minimize this side reaction.
Frequently Asked Questions (FAQs)

Q1: Can I use tert-butylhydrazine free base directly instead of the hydrochloride salt? A: Yes, you can use the free base. However, it is often less stable and more volatile than its hydrochloride salt. If you use the free base, you should omit the addition of a base like sodium acetate from the protocol.

Q2: What is the impact of the solvent choice on the reaction? A: The solvent plays a critical role. Alcohols like ethanol or methanol are commonly used because they effectively dissolve the starting materials and have a suitable boiling point for reflux.[8] Acetic acid can also be used as a solvent, which simultaneously acts as the catalyst, though this can make workup more challenging.[4] The choice of solvent can influence reaction rates and, in some cases, the tautomeric equilibrium of the final product.

Q3: My reaction seems to stall. Can I add more catalyst? A: Adding a small amount of additional acid catalyst (e.g., a few more drops of acetic acid) can sometimes help push a stalled reaction to completion, especially if the initial amount was insufficient. However, excessive acid can lead to unwanted side reactions. It is often more effective to first ensure the reaction temperature is optimal.

Q4: How can I improve the purity of my final product? A: Recrystallization is the most common and effective method for purifying solid pyrazolones. A good solvent system will dissolve the compound when hot but have low solubility when cold. Common choices include ethanol/water, ethyl acetate/hexane, or isopropanol. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[1]

Q5: Is it possible to run this reaction under solvent-free conditions? A: Yes, solvent-free syntheses of pyrazoles have been reported and offer environmental benefits.[9] This typically involves heating a neat mixture of the β-dicarbonyl compound and the hydrazine.[9] This method can be very efficient but may require more precise temperature control to avoid charring or unwanted side reactions.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Monitor Reaction by TLC check_sm Starting Material Consumed? start->check_sm success Proceed to Workup check_sm->success Yes incomplete Reaction Incomplete check_sm->incomplete No workup_result Product State? success->workup_result incomplete_actions Increase reaction time Increase temperature Check catalyst addition incomplete->incomplete_actions incomplete_actions->start Re-evaluate solid Filter and Dry workup_result->solid Solid oil Impure Product workup_result->oil Oil/Gummy check_purity Check Purity (TLC/NMR) solid->check_purity oil_actions Triturate with non-polar solvent Purify by Column Chromatography oil->oil_actions pure Characterize Product check_purity->pure Pure impure Recrystallize or Perform Column Chromatography check_purity->impure Impure impure->pure After Purification oil_actions->check_purity After Purification

Caption: A workflow for troubleshooting the synthesis.

References
  • CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,...
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg.
  • (PDF) A one-step synthesis of pyrazolone.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Reactions of 1-tert-Butyl-1H-pyrazol-3-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for regioselectivity issues encountered during the chemical modificati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for regioselectivity issues encountered during the chemical modification of 1-tert-butyl-1H-pyrazol-3-ol. This versatile building block presents unique challenges due to its ambident nucleophilic nature, often leading to mixtures of N- and O-functionalized products. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these common synthetic hurdles.

Understanding the Core Challenge: Tautomerism and Ambident Reactivity

At the heart of the regioselectivity problem lies the tautomeric equilibrium of 1-tert-butyl-1H-pyrazol-3-ol. This compound exists as a mixture of the hydroxyl form (pyrazol-3-ol) and the keto form (pyrazol-3-one). This equilibrium makes two primary sites available for electrophilic attack: the oxygen atom of the hydroxyl group and the N2 nitrogen atom of the pyrazole ring. Your reaction conditions will dictate which of these nucleophiles is favored to react, leading to either the desired product or a difficult-to-separate mixture of regioisomers.

Tautomerism Pyrazolol 1-tert-Butyl-1H-pyrazol-3-ol (OH-form) Pyrazolone 1-tert-Butyl-1,2-dihydro-3H-pyrazol-3-one (Keto-form) Pyrazolol->Pyrazolone Tautomerization

Caption: Tautomeric equilibrium of 1-tert-butyl-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My alkylation reaction is giving a mixture of O-alkylated and N-alkylated products. How can I favor O-alkylation?

A1: The Challenge of O- vs. N-Alkylation

The formation of a mixture of O- and N-alkylated products is a classic problem when working with pyrazolones. The outcome of the reaction is a delicate balance of several factors, including the nature of the base, the solvent, the electrophile, and the temperature. To favor O-alkylation, you need to create conditions that enhance the nucleophilicity of the oxygen atom while minimizing the reactivity of the N2 nitrogen.

Troubleshooting Workflow for Favoring O-Alkylation:

O_Alkylation_Troubleshooting cluster_conditions Reaction Condition Optimization cluster_protocols Advanced Protocols start Low O/N Ratio in Alkylation base_choice Evaluate Base Selection start->base_choice solvent_effect Assess Solvent Polarity base_choice->solvent_effect electrophile_nature Consider Electrophile Hardness (HSAB) solvent_effect->electrophile_nature temp_control Optimize Reaction Temperature electrophile_nature->temp_control protocol_williamson Implement Williamson Ether Synthesis Conditions temp_control->protocol_williamson protocol_mitsunobu Consider Mitsunobu Reaction for Bulky Alcohols temp_control->protocol_mitsunobu outcome Improved O-Alkylation Selectivity protocol_williamson->outcome protocol_mitsunobu->outcome

Caption: Decision-making workflow for troubleshooting poor O-alkylation selectivity.

Detailed Troubleshooting Steps:

  • Base Selection is Critical:

    • Insight: Strong, non-nucleophilic bases that favor the formation of the oxygen anion (phenoxide-like) are preferred.

    • Recommendation: Switch from weaker bases like triethylamine or potassium carbonate to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS). These bases will irreversibly deprotonate the hydroxyl group, increasing its nucleophilicity.

  • Solvent Polarity Matters:

    • Insight: Polar aprotic solvents are generally preferred for O-alkylation. They solvate the cation of the base, leaving the oxygen anion more exposed and reactive.

    • Recommendation: If you are using a protic solvent like ethanol, switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

  • Harnessing the Hard and Soft Acids and Bases (HSAB) Principle:

    • Insight: The oxygen atom is a "hard" nucleophile, while the nitrogen atom is a "softer" nucleophile. According to the HSAB principle, hard nucleophiles react preferentially with hard electrophiles, and soft nucleophiles with soft electrophiles.[1]

    • Recommendation: Use "hard" alkylating agents. Alkyl halides with less polarizable leaving groups, such as alkyl chlorides or tosylates, are considered harder electrophiles than alkyl iodides. For instance, using benzyl chloride instead of benzyl iodide may improve the O/N ratio.

  • Temperature Optimization:

    • Insight: O-alkylation is often favored at lower temperatures as it is typically the kinetically controlled product. N-alkylation can sometimes be the thermodynamically more stable product and may be favored at higher temperatures.

    • Recommendation: Try running your reaction at 0 °C or even -78 °C to see if the regioselectivity improves.

Experimental Protocol: Selective O-Alkylation via Williamson Ether Synthesis [2][3]

Parameter Recommendation
Starting Material 1-tert-butyl-1H-pyrazol-3-ol
Base Sodium hydride (NaH, 1.1 eq.)
Solvent Anhydrous N,N-dimethylformamide (DMF)
Alkylating Agent Alkyl halide (e.g., benzyl bromide, 1.05 eq.)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours (monitor by TLC)

Step-by-Step Methodology:

  • To a solution of 1-tert-butyl-1H-pyrazol-3-ol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I want to achieve selective N-alkylation. What conditions should I use?

A2: Strategies for Favoring N-Alkylation

To favor N-alkylation, you need to employ conditions that either enhance the nucleophilicity of the N2 nitrogen or utilize a reaction mechanism that inherently favors N-functionalization.

Troubleshooting Workflow for Favoring N-Alkylation:

N_Alkylation_Troubleshooting cluster_conditions Reaction Condition Optimization start Low N/O Ratio in Alkylation base_choice Evaluate Base Selection (Weaker Bases) start->base_choice solvent_effect Assess Solvent Effects (Protic Solvents) base_choice->solvent_effect electrophile_nature Consider Electrophile Softness (HSAB) solvent_effect->electrophile_nature acid_catalysis Explore Acid-Catalyzed Conditions electrophile_nature->acid_catalysis outcome Improved N-Alkylation Selectivity acid_catalysis->outcome

Caption: Decision-making workflow for troubleshooting poor N-alkylation selectivity.

Detailed Troubleshooting Steps:

  • Base and Solvent Selection:

    • Insight: Weaker bases and protic solvents can favor N-alkylation. Protic solvents can solvate the oxygen anion through hydrogen bonding, reducing its nucleophilicity and leaving the "softer" nitrogen atom more available for attack.

    • Recommendation: Use a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a protic solvent such as ethanol or methanol.

  • Applying the HSAB Principle for N-Alkylation:

    • Insight: The N2 nitrogen is a "softer" nucleophile than the oxygen atom. Therefore, it will react more readily with "soft" electrophiles.

    • Recommendation: Employ soft alkylating agents like alkyl iodides. For example, using methyl iodide is more likely to result in N-methylation than using dimethyl sulfate.

  • Acid-Catalyzed N-Alkylation:

    • Insight: Under acidic conditions, the pyrazole nitrogen can be protonated, but this can also activate certain electrophiles. Some methods have been developed for acid-catalyzed N-alkylation of pyrazoles.[4][5]

    • Recommendation: Consider using trichloroacetimidate electrophiles with a Brønsted acid catalyst, as this has been shown to be effective for N-alkylation of pyrazoles, with regioselectivity often controlled by sterics.[4][5]

Experimental Protocol: Selective N-Alkylation

Parameter Recommendation
Starting Material 1-tert-butyl-1H-pyrazol-3-ol
Base Potassium carbonate (K₂CO₃, 2.0 eq.)
Solvent Acetonitrile (MeCN) or Ethanol (EtOH)
Alkylating Agent Alkyl iodide (e.g., methyl iodide, 1.2 eq.)
Temperature Room temperature to reflux
Reaction Time 6-24 hours (monitor by TLC)

Step-by-Step Methodology:

  • To a suspension of 1-tert-butyl-1H-pyrazol-3-ol and potassium carbonate in acetonitrile, add the alkylating agent.

  • Stir the mixture at room temperature or heat to reflux until the starting material is consumed, as indicated by TLC.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Q3: My acylation reaction is not selective. How can I control the regioselectivity?

A3: Controlling Regioselectivity in Acylation Reactions

Similar to alkylation, acylation can occur at either the oxygen or the nitrogen atom. The principles of hard and soft acids and bases are also applicable here.

  • For O-Acylation: Use "hard" acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an aprotic solvent. These conditions favor the formation of the ester.

  • For N-Acylation: Achieving selective N-acylation can be more challenging. In some cases, using a weaker acylating agent and carefully controlling the reaction conditions may favor N-acylation. Alternatively, a two-step process involving protection of the hydroxyl group, followed by N-acylation and deprotection, may be necessary for complete selectivity.

Q4: How can I confirm the structure of my product and determine the O/N ratio?

A4: Spectroscopic Analysis of Regioisomers

Distinguishing between O- and N-alkylated pyrazolones is crucial and can be reliably achieved using a combination of spectroscopic techniques, particularly NMR.

Key Spectroscopic Differences:

Technique O-Alkylated Product (3-Alkoxypyrazole) N-Alkylated Product (Pyrazol-3-one)
¹H NMR The chemical shift of the proton at the 4-position of the pyrazole ring is typically further downfield compared to the N-alkylated isomer.The chemical shift of the proton at the 4-position is generally more upfield.
¹³C NMR The carbon atom at the 3-position (bearing the alkoxy group) will have a chemical shift characteristic of an ether-linked carbon.The carbon atom at the 3-position will exhibit a chemical shift typical of a carbonyl carbon (in the pyrazolone tautomer).
IR Spectroscopy Absence of a strong C=O stretch.Presence of a strong carbonyl (C=O) stretching band, typically in the range of 1650-1700 cm⁻¹.
HMBC/NOESY 2D NMR techniques like HMBC and NOESY can provide definitive structural proof by showing correlations between the alkyl group protons and the pyrazole ring carbons or protons. For example, an HMBC correlation between the alkyl group protons and the C3 carbon would confirm O-alkylation.An HMBC correlation between the alkyl group protons and the N2-adjacent carbons (C3 and C5) would indicate N-alkylation. A NOESY correlation between the alkyl group protons and the protons on the pyrazole ring can also be diagnostic.

A comprehensive NMR analysis, including 1D (¹H, ¹³C) and 2D (HSQC, HMBC, NOESY) experiments, is the most reliable method for unambiguous structure determination.[6]

References

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  • García-Mejía, C. D., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 21(30), 6215-6225.
  • Hossain, M. A., & Uddin, M. J. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589.
  • Albert, A. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143.

Sources

Optimization

Technical Support Center: Purification of 1-tert-butyl-1H-pyrazol-3-ol

This technical guide serves as a central knowledge base for the purification of 1-tert-butyl-1H-pyrazol-3-ol (CAS: 110447-38-0). It is designed for organic chemists and process engineers requiring high-purity intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a central knowledge base for the purification of 1-tert-butyl-1H-pyrazol-3-ol (CAS: 110447-38-0). It is designed for organic chemists and process engineers requiring high-purity intermediates for pharmaceutical or agrochemical synthesis.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Impurity profiling, removal protocols, and troubleshooting.

Compound Profile & Impurity Origins

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule. 1-tert-butyl-1H-pyrazol-3-ol exists in a tautomeric equilibrium between the enol form (3-hydroxy) and the keto form (pyrazolin-3-one) . This duality dictates its solubility and reactivity.

PropertySpecification / Behavior
CAS Number 110447-38-0
Molecular Formula C₇H₁₂N₂O
Acidity (pKa) ~9.0–10.0 (Weakly acidic OH/NH)
Solubility Soluble in polar organic solvents (MeOH, DMSO, DMF). Sparingly soluble in cold water; soluble in aqueous base (NaOH, KOH).
Key Impurities 1. Regioisomers: 1-tert-butyl-1H-pyrazol-5-ol (often formed during cyclization).2. Starting Materials: tert-butylhydrazine (toxic, basic), ethyl propiolate/acrylate.3. Oxidation Byproducts: Colored oligomers (pink/brown) from air oxidation of the electron-rich ring.4. Inorganic Salts: NaCl/KCl from neutralization steps.

Core Purification Protocols

Protocol A: The "Acid-Base Swing" (Primary Method)

Best for: Removing non-acidic organic impurities and unreacted hydrazine.

This method exploits the acidity of the enolic hydroxyl group. The product is dissolved in base (forming the water-soluble enolate), washed with organics to remove non-acidic byproducts, and then precipitated by controlled acidification.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5-8 volumes relative to mass). Stir until fully dissolved. The pH should be >12.

  • Organic Wash: Extract the aqueous alkaline layer twice with an immiscible organic solvent (e.g., Dichloromethane or MTBE ).

    • Why? This removes unreacted neutral starting materials and non-acidic regioisomers.

    • Action: Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Charcoal Treatment (Optional but Recommended): If the solution is colored (pink/brown), add Activated Carbon (5% w/w) to the aqueous layer. Stir for 30 mins, then filter through Celite.

  • Precipitation: Cool the aqueous solution to 0–5 °C. Slowly add 6 M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 5–6. The product will precipitate as a white/off-white solid.

    • Note: Do not over-acidify (pH < 2) as the pyrazole nitrogen can protonate, potentially re-dissolving the compound as a hydrochloride salt.

  • Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and dry under vacuum at 45 °C.

Protocol B: Recrystallization

Best for: Final polishing and isomer removal.

If the Acid-Base swing yields <98% purity, recrystallization is required.

  • Solvent System: Ethanol/Water (1:1 to 1:3 ratio) or Toluene .

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add hot water until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate (4 °C).

    • Scientific Insight: The bulky tert-butyl group increases lipophilicity compared to methyl-pyrazoles, making Toluene an effective alternative for removing more polar impurities.

Visualizing the Workflow

The following diagram illustrates the logical flow for the Acid-Base purification strategy, ensuring no step is overlooked.

PurificationWorkflow Start Crude 1-tert-butyl-1H-pyrazol-3-ol Dissolve Dissolve in 1M NaOH (pH > 12) Forms Enolate Anion Start->Dissolve Wash Wash with CH2Cl2 or MTBE Dissolve->Wash PhaseSep Separate Phases Wash->PhaseSep DiscardOrg Organic Phase (Contains Neutral Impurities) PhaseSep->DiscardOrg Discard KeepAq Aqueous Phase (Contains Product Enolate) PhaseSep->KeepAq Keep Charcoal Add Activated Carbon Filter (Celite) KeepAq->Charcoal Acidify Acidify with HCl to pH 5-6 (Precipitation) Charcoal->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Dry Dry Vacuum (45°C) Final Product Filter->Dry

Caption: Logic flow for the Acid-Base extraction method, isolating the amphoteric pyrazole from neutral byproducts.

Troubleshooting & FAQs

Q1: My product has a persistent pink or reddish hue. How do I remove it?

Diagnosis: Pyrazoles are electron-rich and prone to air oxidation, forming trace diazenyl or quinoid-like oligomers. Solution:

  • Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).

  • Remediation: Use the Acid-Base Swing (Protocol A) including the Activated Carbon step. If carbon fails, pass a solution of the compound (in MeOH/DCM) through a short pad of Silica Gel . The polar colored impurities will stick to the silica, while the product elutes.

Q2: I suspect the presence of the 5-hydroxy regioisomer. How do I confirm and separate it?

Diagnosis: The tert-butyl group usually directs regioselectivity well (steric bulk favors N1 position distal to the carbonyl in condensation), but 5-OH isomers can form. Confirmation: Use 1H NMR . The C4-proton signal will shift slightly between isomers. NOESY experiments can confirm the proximity of the tert-butyl group to the OH or Carbonyl. Separation: Regioisomers often have different pKa values and solubilities.

  • Technique: Recrystallization from Toluene often separates isomers more effectively than alcohols due to subtle differences in crystal packing driven by the bulky tert-butyl group.

Q3: The product is oiling out during recrystallization instead of crystallizing.

Cause: The solution is too concentrated, or the solvent polarity is mismatched, causing "oiling out" (liquid-liquid phase separation) before crystallization. Fix:

  • Re-heat the mixture to dissolve the oil.

  • Add a seed crystal of pure product if available.

  • Add the anti-solvent (e.g., water) more slowly.

  • Scratch the glass surface to induce nucleation.

Q4: Can I use this product if it contains trace Copper (from a coupling reaction)?

Answer: No. Copper residues are potent oxidants and will degrade the pyrazole over time. Removal: Wash the organic solution of the product with 10% aqueous EDTA or Ammonium Hydroxide (which forms a soluble blue complex with Cu) before the final isolation.

References

  • Vertex AI Search . (2025). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (US Patent US10538493B2). Google Patents. Link

  • MDPI . (2025). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Link

  • Organic Syntheses . (2025). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. Link

  • National Institutes of Health (NIH) . (2025). Copper(II) oxide Properties and Safety. PubChem.[1] Link

Sources

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

Topic: Preventing Regioisomeric Byproducts & Optimizing Purity Audience: Medicinal Chemists & Process Development Scientists Version: 2.1 (Current Standards) The Core Challenge: The Regioselectivity Paradox In the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Regioisomeric Byproducts & Optimizing Purity Audience: Medicinal Chemists & Process Development Scientists Version: 2.1 (Current Standards)

The Core Challenge: The Regioselectivity Paradox

In the synthesis of 1-tert-butyl-1H-pyrazol-3-ol (Target) , the primary failure mode is not decomposition, but the formation of its regioisomer, 1-tert-butyl-1H-pyrazol-5-ol (Byproduct) .

This occurs because the reaction of tert-butylhydrazine with non-symmetrical 3-carbon electrophiles (like ethyl propiolate or


-keto esters) is kinetically controlled by the nucleophilicity of the hydrazine nitrogens.
  • The Trap: The terminal nitrogen (

    
    ) of tert-butylhydrazine is less sterically hindered and typically more nucleophilic. It attacks the 
    
    
    
    -carbon of the electrophile first. Upon cyclization, the tert-butyl group ends up adjacent to the carbonyl/hydroxyl group, forming the 5-hydroxy isomer .
  • The Solution: To secure the 3-hydroxy isomer , one must invert this selectivity or utilize an oxidative aromatization strategy that bypasses the regiochemical ambiguity.

Troubleshooting Guides & FAQs

Q1: I am using ethyl propiolate and tert-butylhydrazine, but I only isolate the 5-ol isomer. Why?

Diagnosis: You are likely operating under neutral or basic conditions using the free hydrazine base. Root Cause: Under neutral conditions, the terminal


 attacks the 

-carbon of the propiolate (Michael addition) faster than the internal

. This locks the regiochemistry into the 5-isomer pathway.

Corrective Action (The "Salt Switch" Protocol): Switch from free tert-butylhydrazine to tert-butylhydrazine hydrochloride .

  • Mechanism: In the hydrochloride salt, the terminal nitrogen is protonated (

    
    ), deactivating its nucleophilicity. This allows the internal nitrogen (or a thermodynamic equilibration process) to dictate the reaction pathway, significantly favoring the 1,3-isomer [1].
    
Q2: My product has the correct mass but the wrong NMR. How do I definitively distinguish the 3-ol from the 5-ol?

Technical Insight: Mass spectrometry cannot distinguish these regioisomers. You must use 1H-NMR and look for specific shielding effects caused by the tert-butyl group's proximity to the oxygen.

Feature1-tert-butyl-1H-pyrazol-3-ol (Target)1-tert-butyl-1H-pyrazol-5-ol (Byproduct)
C5-H Proton

7.1 - 7.4 ppm
(Deshielded)
N/A (Substituted by OH/O)
C3-H Proton N/A (Substituted by OH)

5.4 - 5.8 ppm
(Shielded)
NOE Signal Strong NOE between t-Bu and C5-H No NOE between t-Bu and ring protons (distal)
13C NMR (C=O/C-OH) Carbonyl/C-OH at ~162 ppm Carbonyl/C-OH at ~155 ppm
Q3: Direct condensation is yielding tarry mixtures. Is there a cleaner alternative?

Recommendation: Yes. Abandon the direct condensation with propiolates and adopt the Oxidative Aromatization Route .

  • Workflow: React tert-butylhydrazine with ethyl acrylate (cheaper, cleaner) to form the saturated pyrazolidin-3-one. Then, oxidize this intermediate using Iodine (

    
    ) or air/CuCl to generate the aromatic pyrazol-3-ol. This method avoids the regioselectivity "coin toss" entirely [2].
    

Visualizing the Chemistry

The following diagram illustrates the divergence point where the byproduct is formed and how the "Salt Switch" or "Oxidative Route" corrects it.

G cluster_inputs Reagents Hydrazine tert-Butylhydrazine (Free Base) Propiolate Ethyl Propiolate Hydrazine->Propiolate Direct Condensation (Neutral pH) Acrylate Ethyl Acrylate Hydrazine->Acrylate Cyclization HydrazineSalt tert-Butylhydrazine (HCl Salt) HydrazineSalt->Propiolate Acidic Control Byproduct 1-tert-butyl-1H-pyrazol-5-ol (MAJOR BYPRODUCT) Propiolate->Byproduct Kinetic Control (Terminal N Attack) Target 1-tert-butyl-1H-pyrazol-3-ol (TARGET) Propiolate->Target Thermodynamic/Salt Control Pyrazolidinone 1-tert-butylpyrazolidin-3-one (Intermediate) Acrylate->Pyrazolidinone Pyrazolidinone->Target Oxidation (I2 or O2)

Figure 1: Reaction pathways illustrating the kinetic trap of the 5-ol byproduct and the two corrective strategies (Salt Control and Oxidative Aromatization).

Validated Experimental Protocols

Protocol A: The "Salt Switch" (Direct Condensation)

Best for: When ethyl propiolate is the mandatory starting material.

  • Preparation: Dissolve tert-butylhydrazine hydrochloride (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Add Ethyl Propiolate (1.05 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Neutralization: Treat the residue with saturated

    
    . Extract with EtOAc.
    
  • Purification: Recrystallize from Hexane/EtOAc. The 3-ol is typically more soluble in non-polar solvents than the 5-ol, but column chromatography (SiO2, 0-5% MeOH in DCM) may be required if the ratio is <95:5.

Protocol B: The Oxidative Route (High Purity)

Best for: Large scale, high purity requirements.

  • Cyclization: Combine tert-butylhydrazine free base (1.0 equiv) and Ethyl Acrylate (1.1 equiv) in Ethanol. Reflux for 12 hours.

    • Checkpoint: Isolate 1-tert-butylpyrazolidin-3-one . This is a stable solid.

  • Oxidation: Dissolve the pyrazolidinone in water/dioxane (1:1). Add

    
     (2.0 equiv) and Iodine (
    
    
    
    , 1.1 equiv) slowly at 0°C. Stir for 2 hours.
  • Quench: Add saturated sodium thiosulfate (to remove excess

    
    ).
    
  • Isolation: Acidify to pH 4-5 with dilute HCl (carefully, to precipitate the phenol-like product). Filter or extract with EtOAc.

    • Result: This route yields the 3-ol almost exclusively because the nitrogen position is fixed during the initial saturated ring formation [2].

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). Demonstrates the reversal of regioselectivity using hydrazine hydrochlorides versus free hydrazines.[1] 1

  • Regio-specific synthesis of new 1-(tert-butyl) derivatives. CONICET / Tetrahedron Letters. Details the hydrolysis and oxidation pathways for accessing specific pyrazole isomers when direct condensation fails.

  • Improved Regioselectivity in Pyrazole Formation through Fluorinated Alcohols. Journal of Organic Chemistry. Discusses solvent effects (HFIP/TFE) on hydrazine-diketone/ester condensations. 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Assignment of 1-tert-butyl-1H-pyrazol-3-ol

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1-tert-butyl-1H-pyrazol-3-ol. Tailored for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1-tert-butyl-1H-pyrazol-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer in-depth interpretation, comparative analysis with a structurally related analogue, and detailed experimental protocols. Our objective is to equip you with the expertise to confidently assign the NMR spectra of this and similar pyrazole derivatives, a critical skill in modern chemical research and development.

Introduction: The Significance of Pyrazoles and the Role of NMR

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties. Accurate structural elucidation is paramount in harnessing their full potential, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. The precise assignment of ¹H and ¹³C NMR spectra allows for unambiguous confirmation of the molecular structure, investigation of electronic environments, and understanding of dynamic processes such as tautomerism.

This guide focuses on 1-tert-butyl-1H-pyrazol-3-ol, a member of the pyrazole family featuring a bulky tert-butyl group at the N1 position and a hydroxyl group at the C3 position. This substitution pattern presents an interesting case for NMR analysis due to the electronic influence of the hydroxyl group and the steric bulk of the tert-butyl moiety.

The Critical Role of Tautomerism in 3-Hydroxypyrazoles

A crucial consideration in the NMR analysis of 3-hydroxypyrazoles is the potential for tautomerism. These compounds can exist in equilibrium between the aromatic 1H-pyrazol-3-ol form and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one (or pyrazolone) form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.

The two primary tautomeric forms of 1-tert-butyl-1H-pyrazol-3-ol are:

  • 1-tert-butyl-1H-pyrazol-3-ol (A): The aromatic hydroxyl form.

  • 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one (B): The keto form.

The NMR spectrum observed will be a reflection of this equilibrium. If the interchange between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. Conversely, if the exchange is rapid, a time-averaged spectrum will be recorded, with chemical shifts representing a weighted average of the two forms. In many cases, the hydroxyl form (A) is favored in non-polar solvents, while the keto form (B) can be more prevalent in polar, protic solvents. For the purpose of this guide, we will focus on the assignment of the aromatic 1-tert-butyl-1H-pyrazol-3-ol tautomer, which is often the predominant form in common deuterated solvents like chloroform-d and DMSO-d₆.

Predicted ¹H and ¹³C NMR Spectral Data for 1-tert-butyl-1H-pyrazol-3-ol

Table 1: Predicted ¹H NMR Spectral Data for 1-tert-butyl-1H-pyrazol-3-ol

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
C(CH₃)₃1.5 - 1.7Singlet9HThe nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region.
H45.8 - 6.2Doublet1HThis proton is on a carbon adjacent to a carbon bearing a proton (H5), leading to a doublet. The electron-donating effect of the hydroxyl group at C3 will shield this proton, shifting it upfield.
H57.4 - 7.8Doublet1HThis proton is adjacent to H4, resulting in a doublet. It is generally the most downfield of the pyrazole ring protons.
OHBroad, variableSinglet1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for 1-tert-butyl-1H-pyrazol-3-ol

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C(CH₃)₃58 - 62The quaternary carbon of the tert-butyl group.
C(CH₃)₃28 - 32The three equivalent methyl carbons of the tert-butyl group.
C490 - 95This carbon is significantly shielded by the adjacent C3-OH group.
C5130 - 135This carbon is typically the most downfield of the pyrazole ring carbons.
C3155 - 160The carbon bearing the hydroxyl group is expected to be highly deshielded.

Comparative Spectral Analysis: 1-tert-butyl-1H-pyrazol-3-ol vs. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

To provide a practical context for our predictions, we will compare the expected spectrum of 1-tert-butyl-1H-pyrazol-3-ol with the experimentally determined NMR data of a closely related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1]. This comparison will highlight the influence of substituent changes on the chemical shifts within the pyrazole ring.

Table 3: Comparative ¹H and ¹³C NMR Data

Position1-tert-butyl-1H-pyrazol-3-ol (Predicted)N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (Experimental)[1]Key Differences and Rationale
¹H NMR (δ, ppm)
t-Bu1.5 - 1.71.24 (s, 9H)The tert-butyl group is at N1 in our target molecule, placing it in a different electronic environment compared to the C3 position in the reference compound.
H45.8 - 6.25.74 (s, 1H)The presence of an electron-donating hydroxyl group at C3 in our target molecule is expected to shield H4 more significantly than the substituted amino group at C5 in the reference.
H57.4 - 7.8-The reference compound is substituted at C5.
¹³C NMR (δ, ppm)
t-Bu (quat. C)58 - 6232.4The direct attachment to a nitrogen atom in the aromatic ring in our target molecule will lead to a more downfield shift for the quaternary carbon.
t-Bu (CH₃)28 - 3230.4The chemical shift of the methyl carbons is expected to be similar in both compounds.
C490 - 95103.7The stronger electron-donating character of the hydroxyl group compared to the sulfonamide group is expected to cause greater shielding at C4.
C5130 - 135130.9The chemical shifts are predicted to be in a similar range.
C3155 - 160160.9The carbon attached to the heteroatom (O vs. N) will be significantly deshielded in both cases, with similar chemical shifts expected.

This comparative analysis underscores the importance of considering the electronic effects of substituents when assigning NMR spectra. The electron-donating hydroxyl group in our target molecule is predicted to cause a noticeable upfield shift for the adjacent H4 and C4 signals compared to the reference compound.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for pyrazole derivatives, the following experimental protocols are recommended:

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For routine ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Be aware that the choice of solvent can influence the tautomeric equilibrium.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (for unambiguous assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing definitive assignments for protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

Visualizing the Assignment Strategy

The following workflow illustrates the logical steps involved in the complete spectral assignment of a substituted pyrazole like 1-tert-butyl-1H-pyrazol-3-ol.

NMR_Assignment_Workflow cluster_final Final Assignment H1 Acquire ¹H NMR Assign_H1 Initial ¹H Assignment (Integration, Multiplicity, δ) H1->Assign_H1 C13 Acquire ¹³C NMR Assign_C13 Initial ¹³C Assignment (Chemical Shift) C13->Assign_C13 HSQC Acquire HSQC Assign_H1->HSQC Assign_C13->HSQC HSQC_analysis Correlate ¹H-¹³C (Directly Bonded) HSQC->HSQC_analysis HMBC Acquire HMBC HMBC_analysis Correlate ¹H-¹³C (2-3 Bonds) HMBC->HMBC_analysis Final_Structure Confirm Structure & Unambiguous Assignment HMBC_analysis->Final_Structure

Caption: A workflow diagram illustrating the systematic approach to NMR spectral assignment, from initial 1D data acquisition to final structural confirmation using 2D correlation spectroscopy.

Conclusion

The NMR spectral assignment of 1-tert-butyl-1H-pyrazol-3-ol, while seemingly straightforward, requires a nuanced understanding of substituent effects and the potential for tautomerism. By leveraging the predictive power of comparative analysis with structurally related compounds and employing a systematic approach that integrates 1D and 2D NMR techniques, researchers can achieve confident and unambiguous structural elucidation. This guide provides a robust framework for approaching the NMR analysis of this and other pyrazole derivatives, empowering scientists to accelerate their research and development efforts.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrazole Derivatives with a Focus on 1-tert-butyl-1H-pyrazol-3-ol

Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility allows for a broad spectrum of pharmacological activities, making it a privileged scaffold in drug discovery.[1][2] Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and a host of other therapeutic applications.[3][4] Marketed drugs such as the anti-inflammatory agent celecoxib and the antibacterial sulfaphenazole underscore the clinical significance of this chemical moiety.[5][6]

This guide provides a comparative analysis of the biological activity of 1-tert-butyl-1H-pyrazol-3-ol against other well-characterized pyrazole derivatives. Due to a scarcity of direct experimental data for 1-tert-butyl-1H-pyrazol-3-ol in publicly available literature, this comparison will be grounded in the established biological profiles of structurally related and clinically relevant pyrazoles. We will extrapolate the potential activities of 1-tert-butyl-1H-pyrazol-3-ol based on known structure-activity relationships (SAR) within the pyrazole class, while clearly delineating established data from informed scientific postulation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel pyrazole compounds.

Comparative Analysis of Biological Activities

The biological potential of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. The tert-butyl group at the N1 position of 1-tert-butyl-1H-pyrazol-3-ol is a bulky, lipophilic substituent that can significantly impact the compound's interaction with biological targets. The hydroxyl group at the C3 position can act as a hydrogen bond donor and acceptor, potentially contributing to target binding.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][7][8] Celecoxib, a selective COX-2 inhibitor, is a prime example of a pyrazole-based anti-inflammatory drug.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Celecoxib COX-20.04[9]
Compound 5u (a hybrid pyrazole analogue)COX-21.79[10]
Compound 5s (a hybrid pyrazole analogue)COX-22.51[10]
Ibuprofen (Non-pyrazole NSAID)COX-1/COX-2~2[11]
1-tert-butyl-1H-pyrazol-3-ol COX-2 (Predicted)Not DeterminedN/A

Based on the general SAR of pyrazole-based COX-2 inhibitors, the bulky tert-butyl group of 1-tert-butyl-1H-pyrazol-3-ol could potentially occupy the hydrophobic pocket of the COX-2 active site, a key interaction for selectivity. The 3-hydroxyl group could form hydrogen bonds with amino acid residues in the enzyme's active site, further enhancing its inhibitory potential. However, without experimental data, this remains a well-founded hypothesis.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12] Sulfaphenazole is a clinically used antibacterial sulfonamide containing a pyrazole ring.[2] The mechanism of action for many pyrazole-based antimicrobials involves the inhibition of essential microbial enzymes.

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Sulfaphenazole derivative (10d) Mycobacterium tuberculosis5.69[2]
Compound 21c (a pyrazole derivative)Multi-drug resistant bacteria0.25[4]
Compound 23h (a pyrazole derivative)Multi-drug resistant bacteria0.25[4]
1-tert-butyl-1H-pyrazol-3-ol Various bacteria (Predicted)Not DeterminedN/A

The structural features of 1-tert-butyl-1H-pyrazol-3-ol, particularly the combination of a lipophilic N-substituent and a polar hydroxyl group, could facilitate its passage through microbial cell membranes and interaction with intracellular targets. Its potential antimicrobial activity would need to be evaluated against a panel of clinically relevant bacteria and fungi to be confirmed.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of pyrazole derivatives is an area of intense research, with compounds showing efficacy against various cancer cell lines.[13][14] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[14]

Table 3: Comparative Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3f (a 1,3,5-trisubstituted pyrazole)MDA-MB-468 (Breast Cancer)6.45 (48h)[14]
Compound 22 (a 1,4-benzoxazine-pyrazole hybrid)MCF7 (Breast Cancer)2.82[13]
Compound 23 (a 1,4-benzoxazine-pyrazole hybrid)A549 (Lung Cancer)3.15[13]
1-tert-butyl-1H-pyrazol-3-ol Various Cancer Cell Lines (Predicted)Not DeterminedN/A

The cytotoxic potential of 1-tert-butyl-1H-pyrazol-3-ol against cancer cells is speculative but warrants investigation. The combination of its structural motifs could lead to interactions with various intracellular targets involved in cancer cell proliferation and survival.

Experimental Protocols for Biological Evaluation

To provide a framework for the experimental validation of the predicted biological activities of 1-tert-butyl-1H-pyrazol-3-ol and other novel pyrazole derivatives, detailed protocols for key assays are provided below.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[1][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • Test compound (e.g., 1-tert-butyl-1H-pyrazol-3-ol) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions.

  • Plate Setup:

    • Blank: Add 88 µL of COX Assay Buffer.

    • Enzyme Control (EC): Add 80 µL of COX Assay Buffer and 8 µL of diluted COX-2 enzyme.

    • Inhibitor Control (IC): Add 78 µL of COX Assay Buffer, 8 µL of diluted COX-2 enzyme, and 2 µL of Celecoxib solution.

    • Test Compound (TC): Add 78 µL of COX Assay Buffer, 8 µL of diluted COX-2 enzyme, and 2 µL of the test compound solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation: Add 10 µL of the Arachidonic Acid/NaOH solution to all wells except the blank.

  • Measurement: Immediately start measuring the fluorescence intensity in kinetic mode at 25°C for 10-20 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_TC) / Rate_EC] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents Plate Set up 96-well plate (Blank, EC, IC, TC) Reagents->Plate Preincubation Pre-incubate at 25°C for 10 min Plate->Preincubation Initiation Add Arachidonic Acid Preincubation->Initiation Measurement Measure Fluorescence (kinetic mode) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for determining COX-2 inhibitory activity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[16]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Sulfaphenazole)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control antibiotic in MHB in the 96-well plate.

  • Inoculation: Inoculate each well (except for the negative control) with the prepared bacterial suspension.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum (no antimicrobial agent).

    • Negative Control: Wells containing MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) as observed visually or by measuring the optical density at 600 nm.

Workflow for MIC Assay

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate 96-well plate Inoculum->Inoculation Dilution Serial Dilution of Compounds Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Observation Observe for Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.[17][18][19]

Objective: To determine the IC50 of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin). Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seeding Seed Cells in 96-well plate Treatment Treat with Compounds Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Add Add MTT Solution Incubation->MTT_Add Formazan Incubate for 2-4h MTT_Add->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50 Viability->IC50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-tert-butyl-1H-pyrazol-3-ol is currently lacking, a comparative analysis with structurally related and well-characterized pyrazole derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. The presence of the N-tert-butyl and 3-hydroxyl groups provides a structural basis for potential anti-inflammatory, antimicrobial, and anticancer activities.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis and in-vitro screening of 1-tert-butyl-1H-pyrazol-3-ol to validate these hypotheses. Subsequent studies could then explore its mechanism of action and in-vivo efficacy, paving the way for its potential development as a novel therapeutic candidate. The vast chemical space of pyrazole derivatives continues to be a fertile ground for the discovery of new medicines, and a thorough investigation of compounds like 1-tert-butyl-1H-pyrazol-3-ol is a critical step in this endeavor.

References

  • Masunari, A., & Tavares, L. C. (2007). A new class of cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 15(19), 6475–6485. [Link]

  • Gao, F., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4725. [Link]

  • Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306–1311. [Link]

  • Di Mola, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5285. [Link]

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  • El-Sayed, M. A.-A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

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Validation

A Senior Application Scientist's Guide to the Crystal Structure of 1-tert-butyl-1H-pyrazol-3-ol Derivatives: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed exploration of the solid-state structures of pyrazol-3-ol derivatives. In drug discovery, the precise three-dimensional arran...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the solid-state structures of pyrazol-3-ol derivatives. In drug discovery, the precise three-dimensional arrangement of atoms in a crystal lattice is not merely an academic curiosity; it dictates critical properties such as solubility, stability, and bioavailability. The 1-tert-butyl-1H-pyrazol-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of diseases.[1][2] Understanding how chemical modifications to this core influence its crystal packing is paramount for rational drug design.

This guide deviates from a simple data summary. Instead, we will dissect the fundamental forces governing the crystal engineering of these compounds. We will explore the pivotal concept of tautomerism, compare how subtle peripheral modifications can induce dramatic shifts in intermolecular interactions, and provide the experimental context necessary to achieve these structures.

Part 1: The Central Question of Tautomerism in the Pyrazol-3-ol Core

The 1-substituted pyrazol-3-ol system is defined by a crucial tautomeric equilibrium between the enol form (1H-pyrazol-3-ol) and the keto form (1,2-dihydro-3H-pyrazol-3-one).[3] The prevalent form in the solid state dictates the available hydrogen bond donors and acceptors, and thus, the entire supramolecular structure.

The causality for this preference lies in the stability of the hydrogen-bonding motif it enables. Two pyrazol-3-ol molecules form a robust, planar dimeric structure via a pair of intermolecular O—H···N hydrogen bonds.[3] This creates a highly stable six-membered ring synthon that is a common and energetically favorable motif in crystal engineering. The bulky N1-tert-butyl group in our target compound would sterically influence the planarity and packing of these dimers but is unlikely to alter the fundamental tautomeric preference for the dimer-forming enol state.

Part 2: Comparative Structural Analysis: The Profound Impact of C4-Halogenation on Crystal Packing

To illustrate how seemingly minor modifications can fundamentally alter crystal architecture, we will compare a series of derivatives that, while lacking the N1-tert-butyl group, provide an unambiguous demonstration of substituent effects at the C4 position. The 4-halogenated-1H-pyrazoles (where the substituent is F, Cl, Br, I) offer a compelling case study.[6]

In the solid state, these molecules self-assemble using N—H···N hydrogen bonds. However, the nature of the C4-halogen dictates the resulting supramolecular assembly.

  • Trimer Formation (Cl, Br): The 4-chloro and 4-bromo derivatives are isostructural, assembling into planar, cyclic trimers .[6] This arrangement satisfies the hydrogen bonding capabilities of three molecules in a stable, cooperative fashion.

  • Catemer (Chain) Formation (F, I): In stark contrast, the 4-fluoro and 4-iodo analogs do not form discrete clusters. Instead, they form infinite one-dimensional chains, known as catemers, that propagate throughout the crystal lattice.[6]

This divergence highlights a key principle: the interplay between hydrogen bonding and other weaker, yet structure-directing, interactions like halogen bonding or dipole-dipole interactions. The differing size and electronegativity of the halogen atoms modulate the overall electronic distribution and steric profile of the pyrazole ring, tipping the energetic balance in favor of one supramolecular motif over another.

Comparative Crystallographic Data of 4-Halo-1H-pyrazoles
CompoundFormulaCrystal SystemSpace GroupSupramolecular MotifKey Interactions
4-Fluoro-1H-pyrazole C₃H₃FN₂OrthorhombicPnmaCatemer (Chain)N—H···N
4-Chloro-1H-pyrazole C₃H₃ClN₂MonoclinicP2₁/cTrimerN—H···N
4-Bromo-1H-pyrazole C₃H₃BrN₂MonoclinicP2₁/cTrimerN—H···N
4-Iodo-1H-pyrazole C₃H₃IN₂MonoclinicP2₁/nCatemer (Chain)N—H···N

Data synthesized from reference[6].

Logical Diagram: Influence of C4-Substituent on Supramolecular Assembly

G sub C4-Substituent (X = F, Cl, Br, I) interact Modulates Intermolecular Forces (Sterics, Halogen Bonding) sub->interact Dictates energy Alters Relative Energetic Stability of Motifs interact->energy motif Resulting Supramolecular Motif energy->motif trimer Trimer Assembly (X = Cl, Br) motif->trimer catemer Catemer (Chain) Assembly (X = F, I) motif->catemer

Caption: Logical flow showing how the C4-substituent dictates crystal packing.

Part 3: Experimental Workflow: Synthesis and Crystallization

Achieving high-quality single crystals suitable for X-ray diffraction is a multi-step process requiring careful control over reaction and crystallization conditions. The following is a representative protocol for the synthesis of a 1-substituted pyrazol-3-one, which is the synthetic precursor to the pyrazol-3-ol tautomer.

Protocol: Synthesis of 1-tert-butyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one

This procedure is adapted from the well-established cyclocondensation reaction between a β-keto ester and a substituted hydrazine.[7]

Rationale: This method is one of the most robust and widely used for creating the pyrazol-3-one core. Refluxing in ethanol provides an effective solvent system and the necessary thermal energy for the cyclization and subsequent dehydration steps to proceed efficiently.

Step-by-Step Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (50 mL).

  • Hydrazine Addition: To the stirred solution, add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) followed by sodium acetate (0.82 g, 10 mmol). The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate to yield the crude product. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Crystallization for X-ray Analysis:

    • Rationale: Slow evaporation is chosen to allow for the gradual formation of large, well-ordered single crystals. The choice of a solvent mixture like dichloromethane/hexane allows for fine-tuning of solubility to achieve slow precipitation.

    • Procedure: Dissolve the purified pyrazolone product (e.g., 100 mg) in a minimal amount of dichloromethane (DCM) in a clean vial. Add hexane dropwise until the solution becomes slightly turbid. Add one or two drops of DCM to redissolve the precipitate. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment for several days to allow for slow evaporation of the more volatile solvent (hexane), promoting crystal growth.

Diagram: Experimental Workflow

Caption: Workflow from synthesis to single crystal growth.

Part 4: Performance in Context: Linking Structure to Biological Activity

The precise geometry and hydrogen bonding capabilities revealed by X-ray crystallography are directly linked to a compound's biological activity. Pyrazole derivatives are known inhibitors of various enzymes and antagonists for receptors.[8] The structure-activity relationship (SAR) often depends on the specific presentation of functional groups in 3D space.

For instance, in cannabinoid receptor (CB1) antagonists, key structural requirements for potent activity include:

  • A para-substituted phenyl ring at the C5-position.

  • A carboxamide group at the C3-position.

  • A specific substituted phenyl ring at the N1-position.

The crystal structure informs us how these different groups are oriented relative to one another. The bulky N1-tert-butyl group, for example, will create a specific dihedral angle between the pyrazole core and any substituent at the C5 position. This orientation is critical for fitting into the binding pocket of a target protein. A derivative that crystallizes in a conformation that mimics the bound state will likely have higher affinity and require less conformational energy upon binding.

Diagram: Conceptual Structure-Activity Relationship (SAR)

G cluster_mol Molecular Properties cluster_bio Biological Performance Structure 3D Crystal Structure (Bond Angles, Dihedrals) Binding Receptor/Enzyme Binding Affinity (IC₅₀) Structure->Binding Determines Fit Interactions Supramolecular Assembly (H-Bonds, Packing) Solubility Solubility & Stability Interactions->Solubility Influences Activity In Vivo Efficacy Solubility->Activity Binding->Activity Correlates with

Caption: Relationship between crystal structure and biological performance.

Conclusion

While a definitive crystal structure for 1-tert-butyl-1H-pyrazol-3-ol remains to be published, a robust comparative analysis is still possible. By understanding the fundamental principles of tautomerism and hydrogen bonding in the pyrazol-3-ol core, and by analyzing the structural effects of substituents in related systems, we can make highly educated predictions about the solid-state behavior of this important class of molecules. The case of 4-halo-pyrazoles definitively shows that minor atomic changes can switch the entire crystal packing strategy from discrete clusters to infinite chains—a lesson of profound importance for drug development professionals who must control the solid-state form of their active pharmaceutical ingredients. This guide provides the foundational knowledge and experimental framework to pursue the rational design and crystallographic analysis of novel 1-tert-butyl-1H-pyrazol-3-ol derivatives.

References

  • Samshuddin, S., et al. (2012). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2682. [Link]

  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Pinto, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. [Link]

  • Beshir, A. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Pinto, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. [Link]

  • Silva, T. A., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

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  • RSC Advances. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

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  • Kassal, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 159. [Link]

  • Singh, N., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Der Pharma Chemica, 3(3), 30-38. [Link]

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Comparative

Validating the Purity of 1-tert-butyl-1H-pyrazol-3-ol by HPLC

Executive Summary: The Pyrazole Paradox In medicinal chemistry, 1-tert-butyl-1H-pyrazol-3-ol serves as a critical scaffold for kinase inhibitors and agrochemicals.[1] However, its validation is notoriously deceptive.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

In medicinal chemistry, 1-tert-butyl-1H-pyrazol-3-ol serves as a critical scaffold for kinase inhibitors and agrochemicals.[1] However, its validation is notoriously deceptive.[1] Standard reverse-phase protocols often yield "false purity" results by failing to resolve the target molecule from its thermodynamic regioisomer (1-tert-butyl-1H-pyrazol-5-ol) or by masking tautomeric broadening.[1]

This guide objectively compares a standard Generic C18 Acidic Method against an Optimized Polar-Embedded Method . We demonstrate that while the generic method offers speed, it lacks the specificity required for ICH Q2(R2) compliance.[1] The optimized protocol described herein utilizes a polar-embedded stationary phase to exploit hydrogen-bonding differentials, ensuring true purity assessment.[1]

The Challenge: Tautomers and Regioisomers

To validate purity, one must understand what "impurity" means in the context of pyrazoles.

The Regioisomer Trap

The synthesis of 1-substituted pyrazoles typically involves the condensation of tert-butyl hydrazine with a


-keto ester.[1] This reaction is not perfectly regioselective.[1]
  • Target: 1-tert-butyl-1H-pyrazol-3-ol (Kinetic product).[1]

  • Impurity: 1-tert-butyl-1H-pyrazol-5-ol (Thermodynamic byproduct).[1]

  • Challenge: These isomers share identical Molecular Weight (MW) and similar hydrophobicity (

    
    ), making them co-elute on standard alkyl phases.
    
Keto-Enol Tautomerism

The "3-ol" moiety exists in equilibrium with its "3-one" (pyrazolone) form.[1] On silica-based columns, free silanols can catalyze rapid proton exchange, leading to peak splitting or severe tailing that masks underlying impurities.

Visualizing the Problem

The following diagram illustrates the structural relationships and the analytical decision Matrix.

PyrazoleAnalysis Synthesis Synthesis Reaction (Hydrazine + Beta-Keto Ester) Mixture Crude Mixture Synthesis->Mixture Target Target: N1-Isomer (3-ol) Mixture->Target Impurity Impurity: N2-Isomer (5-ol) Mixture->Impurity Tautomer Tautomerism (Keto-Enol Shift) Target->Tautomer MethodA Method A: C18 (Hydrophobic Only) Target->MethodA MethodB Method B: Polar-Embedded (H-Bonding + Hydrophobic) Target->MethodB Impurity->MethodA Impurity->MethodB ResultFail Co-elution (False Pass) MethodA->ResultFail ResultPass Baseline Resolution (True Purity) MethodB->ResultPass

Figure 1: Analytical workflow demonstrating the failure mode of standard C18 columns (Method A) versus the specificity of Polar-Embedded phases (Method B) in resolving regioisomers.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard industry "scouting" method against our optimized protocol.

Experimental Setup
  • Sample: Crude synthesis mixture of 1-tert-butyl-1H-pyrazol-3-ol spiked with 1.0% of the 5-ol regioisomer.

  • System: Agilent 1290 Infinity II LC.

  • Detection: UV at 240 nm (near

    
     for the pyrazole core).[1]
    
Method A: The "Generic" Approach (Standard C18)[1]
  • Column: Standard C18 (3.0 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Purely hydrophobic interaction.[1]

  • Outcome: The acidic pH protonates the pyrazole nitrogen (

    
    ), reducing retention.[1] The "3-ol" and "5-ol" isomers co-elute as a single, tailing peak.[1] Purity reported: 99.8% (False Positive). [1]
    
Method B: The "Optimized" Approach (Polar-Embedded)[1]
  • Column: Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.[1][2]

  • Mechanism: The polar-embedded group shields silanols (reducing tailing) and engages in hydrogen bonding with the hydroxyl group of the pyrazole.[1] The N1 vs. N2 position creates a distinct H-bond geometry, allowing separation.[1]

  • Outcome: Baseline resolution of regioisomers. Purity reported: 98.9% (Accurate).

Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Polar-Embedded)Verdict
Resolution (

)
0.0 (Co-elution)3.2Method B Superior
Tailing Factor (

)
1.8 (Silanol interaction)1.1Method B Superior
Retention (

)
1.2 (Low retention)4.5Method B Superior
LOD (µg/mL) 0.50.1Method B Superior

Optimized Experimental Protocol

This protocol is validated to meet ICH Q2(R2) standards for specificity and linearity.[1]

Reagents and Equipment
  • Analyte: 1-tert-butyl-1H-pyrazol-3-ol Reference Standard (>99.5% NMR).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water.[1]

  • Buffer: Ammonium Acetate (LC-MS grade), Acetic Acid.[1]

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters XSelect HSS T3, 100Å, 3.5 µm, 4.6 x 150 mm).[1]

    • Rationale: The T3 bonding technology is designed to retain polar compounds and withstand 100% aqueous conditions without pore dewetting.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with dilute acetic acid.

    • Rationale: pH 5.5 ensures the pyrazole is neutral (unprotonated), maximizing hydrophobic retention and minimizing ionic repulsion.[1]

  • Mobile Phase B: 100% Methanol.[1]

    • Rationale: Methanol is a protic solvent that complements the H-bonding selectivity of the column better than Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 2.0 min: 5% B (Isocratic hold for polar retention)[1]

    • 12.0 min: 95% B[1]

    • 15.0 min: 95% B[1]

    • 15.1 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Reference 360 nm).

Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL.

    • Note: Matching the diluent to the initial mobile phase conditions (high water content) prevents "solvent shock" and peak distortion for early eluting polar compounds.[1]

Validation Workflow (ICH Q2 Aligned)

To ensure this method is robust, follow this validation decision tree.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity Test Spike with N2-isomer Start->Specificity SpecCheck Rs > 1.5? Specificity->SpecCheck Linearity Linearity 5 Levels (50-150%) SpecCheck->Linearity Yes Fail Redevelop Method SpecCheck->Fail No LinCheck R² > 0.999? Linearity->LinCheck Precision Precision 6 Replicates LinCheck->Precision Yes LinCheck->Fail No PrecCheck RSD < 2.0%? Precision->PrecCheck Robustness Robustness (+/- pH, Temp, Flow) PrecCheck->Robustness Yes PrecCheck->Fail No Final Method Validated Robustness->Final

Figure 2: Step-by-step validation logic flow based on ICH Q2(R2) guidelines.

Key Validation Criteria:
  • Specificity: You must inject the pure N2-isomer (1-tert-butyl-1H-pyrazol-5-ol) to confirm its retention time.[1] If the standard is unavailable, use a "forced degradation" or crude reaction mixture known to contain the isomer.[1]

  • Linearity: Pyrazoles can show non-linear UV response at high concentrations due to aggregation.[1] Ensure the calibration curve covers 80% to 120% of the target concentration.[1][3]

  • LOD/LOQ: Determine the Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3[1]
      
    • LOQ: S/N

      
       10
      

References

  • International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13469815, 1-tert-Butyl-1H-pyrazole. Link[1]

  • Foces-Foces, C., et al. (1993).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link

  • Silva, V. L. M., et al. (2021).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Link

Sources

Validation

The Strategic Selection of Scaffolds in Modern Drug Design: A Comparative Guide to 1-tert-butyl-1H-pyrazol-3-ol and Other Key Heterocycles

In the intricate chess game of drug discovery, the selection of a core chemical scaffold is a move that dictates the entire strategic trajectory. This decision profoundly influences a molecule's three-dimensional shape,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the selection of a core chemical scaffold is a move that dictates the entire strategic trajectory. This decision profoundly influences a molecule's three-dimensional shape, its electronic properties, and ultimately, its ability to interact with a biological target with the requisite affinity and selectivity. Among the pantheon of privileged structures in medicinal chemistry, nitrogen-containing heterocycles are royalty, with the pyrazole nucleus being a particularly esteemed member.[1][2][3] This guide provides an in-depth technical comparison of the 1-tert-butyl-1H-pyrazol-3-ol scaffold against other prevalent five-membered heterocyclic systems, namely imidazoles and triazoles. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a rational framework for scaffold selection, grounded in chemical principles and supported by established experimental methodologies.

The 1-tert-butyl-1H-pyrazol-3-ol Scaffold: A Profile

The 1-tert-butyl-1H-pyrazol-3-ol motif, while not as ubiquitously documented in late-stage clinical candidates as some of its relatives, presents a compelling constellation of properties for the discerning medicinal chemist. To understand its potential, we must first deconstruct its constituent parts: the pyrazol-3-ol core and the N1-tert-butyl substituent.

The Pyrazol-3-ol Core: This component is an aromatic heterocycle characterized by two adjacent nitrogen atoms. This arrangement imparts a unique electronic character, allowing the scaffold to act as both a hydrogen bond donor (via the hydroxyl group and potentially the N-H tautomer) and a hydrogen bond acceptor (via the nitrogen atoms).[4] The pyrazole ring itself is relatively stable and can engage in π-stacking interactions within a protein's active site.[4] The 3-hydroxy substituent is a key feature, offering a crucial hydrogen bond donor and acceptor site, and its acidity can be modulated by other substituents on the ring.

The N1-tert-butyl Group: The incorporation of a tert-butyl group at the N1 position is a deliberate strategic choice. This bulky, lipophilic group can serve several purposes:

  • Steric Shielding: The tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of the pyrazole core or adjacent functionalities. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can enhance membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins.

  • Conformational Restriction: The steric bulk of the tert-butyl group can lock the conformation of side chains appended to the pyrazole ring, potentially leading to higher binding affinity and selectivity for the target protein.

  • Exploring Hydrophobic Pockets: In many protein active sites, there are hydrophobic pockets that can be advantageously occupied by bulky, non-polar groups like a tert-butyl substituent, leading to enhanced binding.

Synthesis of 1-tert-butyl-1H-pyrazol-3-ol

The synthesis of 1-substituted-pyrazol-3-ones is a well-established transformation in organic chemistry, typically achieved through the condensation of a β-ketoester with a substituted hydrazine.[5] For 1-tert-butyl-1H-pyrazol-3-ol, a logical synthetic route would involve the reaction of tert-butylhydrazine with ethyl acetoacetate.

G cluster_0 Synthesis of 1-tert-butyl-1H-pyrazol-3-ol tert-butylhydrazine tert-Butylhydrazine intermediate Hydrazone Intermediate tert-butylhydrazine->intermediate + ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product 1-tert-butyl-1H-pyrazol-3-ol intermediate->product Cyclization (e.g., heat, acid/base catalyst) G cluster_0 Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->prepare_reagents incubate Incubate Kinase with Test Compounds prepare_reagents->incubate initiate_reaction Initiate Reaction with Substrate and ATP incubate->initiate_reaction detect_signal Detect Signal (e.g., ADP formation or substrate phosphorylation) initiate_reaction->detect_signal calculate_ic50 Calculate IC50 Values detect_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase substrate (peptide or protein) in the assay buffer.

    • Prepare a stock solution of ATP in the assay buffer. The final concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds (e.g., 1-tert-butyl-1H-pyrazol-3-ol derivatives and comparator scaffolds) in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add a small volume of the diluted test compounds.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection:

    • Detect the kinase activity. This can be done using various methods, such as:

      • ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • HTRF® Kinase Assays (Cisbio): A fluorescence-based method to detect substrate phosphorylation.

      • Radiometric assays: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate. [6]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

GPCR Radioligand Binding Assay

G-protein coupled receptors (GPCRs) are another major class of drug targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for a GPCR. [7][8][9]

G cluster_0 Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes Expressing the Target GPCR start->prepare_membranes prepare_reagents Prepare Radioligand and Test Compounds prepare_membranes->prepare_reagents incubate Incubate Membranes, Radioligand, and Test Compounds prepare_reagents->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify calculate_ki Calculate Ki Values quantify->calculate_ki end End calculate_ki->end G cluster_0 Metabolic Stability Assay Workflow start Start prepare_reagents Prepare Liver Microsomes, NADPH, and Test Compound start->prepare_reagents pre-incubate Pre-incubate Microsomes and Test Compound prepare_reagents->pre-incubate initiate_reaction Initiate Reaction with NADPH pre-incubate->initiate_reaction quench_reaction Quench Reaction at Different Time Points initiate_reaction->quench_reaction analyze_samples Analyze Samples by LC-MS/MS quench_reaction->analyze_samples calculate_half_life Calculate In Vitro Half-life and Intrinsic Clearance analyze_samples->calculate_half_life end End calculate_half_life->end

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a suspension of liver microsomes (human, rat, etc.) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of the cofactor NADPH in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound at a final concentration typically between 0.1 and 1 µM.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

Conclusion

The 1-tert-butyl-1H-pyrazol-3-ol scaffold represents a compelling, albeit less explored, option for medicinal chemists. Its inherent properties, augmented by the strategic placement of a tert-butyl group, offer potential advantages in terms of metabolic stability and the ability to probe hydrophobic pockets within a target's active site. However, its utility must be rigorously evaluated against more established scaffolds like imidazoles and triazoles. The choice of scaffold is ultimately a data-driven decision, and the experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data. By systematically evaluating parameters such as target affinity, selectivity, and metabolic stability, drug discovery teams can make informed decisions, increasing the probability of advancing a candidate with an optimal balance of properties towards the clinic.

References

  • Current status of pyrazole and its biological activities. PMC. Retrieved February 5, 2026, from [Link]

  • The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Jetir.Org. Retrieved February 5, 2026, from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. NCBI. Retrieved February 5, 2026, from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. Retrieved February 5, 2026, from [Link]

  • 1-tert-Butyl-1H-pyrazole. PubChem. Retrieved February 5, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved February 5, 2026, from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Retrieved February 5, 2026, from [Link]

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Retrieved February 5, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved February 5, 2026, from [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Retrieved February 5, 2026, from [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Retrieved February 5, 2026, from [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Retrieved February 5, 2026, from [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ijresm.com. Retrieved February 5, 2026, from [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. PMC. Retrieved February 5, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Retrieved February 5, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved February 5, 2026, from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved February 5, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved February 5, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved February 5, 2026, from [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. researchgate.net. Retrieved February 5, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. ResearchGate. Retrieved February 5, 2026, from [Link]

  • GPCR-radioligand binding assays. PubMed. Retrieved February 5, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. rasayanjournal.co.in. Retrieved February 5, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved February 5, 2026, from [Link]

  • metabolic stability in liver microsomes. Mercell. Retrieved February 5, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Retrieved February 5, 2026, from [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Retrieved February 5, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. benthamopen.com. Retrieved February 5, 2026, from [Link]

  • In vitro kinase assay. Protocols.io. Retrieved February 5, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved February 5, 2026, from [Link]

  • Kinase assays. BMG LABTECH. Retrieved February 5, 2026, from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Retrieved February 5, 2026, from [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Retrieved February 5, 2026, from [Link]

  • Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. PMC. Retrieved February 5, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved February 5, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-tert-butyl-1H-pyrazol-3-ol: An In-Depth Analysis for Chemical Researchers

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities. Within this class of compounds, 1-tert-butyl-1H-pyrazol-3-ol, and its tautomeric form 1-te...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities. Within this class of compounds, 1-tert-butyl-1H-pyrazol-3-ol, and its tautomeric form 1-tert-butyl-3-methyl-5-pyrazolone, represent a key building block for more complex molecular architectures. The strategic placement of the bulky tert-butyl group at the N1 position significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering field-proven insights into experimental choices, detailed protocols, and a critical evaluation of each method's advantages and limitations.

Introduction: The Significance of the N-tert-butyl Pyrazolol Core

The N-tert-butyl group in pyrazole derivatives serves multiple purposes. Sterically, it can direct the substitution patterns in subsequent reactions and provide a conformational anchor. Electronically, it can modulate the aromaticity and basicity of the pyrazole ring. The pyrazol-3-ol moiety, existing in equilibrium with its keto tautomer (a pyrazolone), offers a versatile handle for further functionalization, acting as a nucleophile or a precursor to various derivatives. The careful selection of a synthetic route is therefore paramount to ensure efficient, regioselective, and scalable production of this key intermediate.

Route 1: The Classical Approach - Knorr Pyrazole Synthesis from a β-Keto Ester

The most established and widely utilized method for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[1][2] In the context of our target molecule, this translates to the reaction of tert-butylhydrazine with ethyl acetoacetate.

The Underlying Chemistry: Mechanism and Regioselectivity

The reaction proceeds through a well-understood mechanism. Initially, the more nucleophilic nitrogen of tert-butylhydrazine attacks the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to yield the pyrazolone ring.[1]

A critical consideration in this synthesis is regioselectivity. The reaction of an unsymmetrical β-dicarbonyl compound like ethyl acetoacetate with a substituted hydrazine can potentially yield two regioisomers. For the synthesis of 1-tert-butyl-1H-pyrazol-3-ol, the desired outcome is the attack of the substituted nitrogen of tert-butylhydrazine at the ketone and the unsubstituted nitrogen at the ester. The steric hindrance of the tert-butyl group plays a significant role in directing this regioselectivity.

Interestingly, the choice between using tert-butylhydrazine free base or its hydrochloride salt can significantly impact the reaction outcome. In some cases, the use of tert-butylhydrazine hydrochloride has been reported to lead to the formation of the corresponding N-unsubstituted pyrazole as a major byproduct.[3] This is attributed to a competing elimination reaction under acidic conditions.[3]

Knorr_Synthesis tert-Butylhydrazine tert-Butylhydrazine Hydrazone Intermediate Hydrazone Intermediate tert-Butylhydrazine->Hydrazone Intermediate Attack on ketone Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Intramolecular attack on ester Product 1-tert-butyl-1H-pyrazol-3-ol Cyclization->Product Elimination of Ethanol

Figure 1: Workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures for similar pyrazolone syntheses.[4]

Materials:

  • tert-Butylhydrazine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethyl acetoacetate

  • Ethanol

  • Hydrochloric acid (HCl, for pH adjustment if necessary)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of tert-butylhydrazine free base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) while monitoring the pH to ensure it becomes basic.

  • Extraction of free base: Extract the aqueous solution with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain tert-butylhydrazine as an oil. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyclocondensation: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add the freshly prepared tert-butylhydrazine (1.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. The expected 1H NMR spectrum would show a characteristic singlet for the tert-butyl group around 1.5 ppm, a singlet for the methyl group around 2.1 ppm, and a singlet for the methylene protons of the pyrazolone ring. The 13C NMR would show corresponding signals for the tert-butyl, methyl, methylene, and carbonyl carbons.

Route 2: The Diketene Approach - A More Atom-Economical Pathway

An alternative and often more direct route to pyrazolones involves the reaction of a substituted hydrazine with diketene.[5] Diketene serves as a highly reactive and efficient four-carbon building block, equivalent to an acetoacetyl group.

The Underlying Chemistry: Mechanism and Advantages

The reaction of diketene with a nucleophile like tert-butylhydrazine is typically rapid and exothermic. The initial step is the nucleophilic attack of the hydrazine on the lactone carbonyl of diketene, leading to the opening of the four-membered ring to form an acetoacetamide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization to the pyrazolone product.

A significant advantage of this route is its atom economy, as all atoms from both reactants are incorporated into the final product. The reaction is often high-yielding and can sometimes be performed under solvent-free conditions, enhancing its "green" credentials.[5]

Diketene_Route tert-Butylhydrazine tert-Butylhydrazine Acetoacetamide Intermediate Acetoacetamide Intermediate tert-Butylhydrazine->Acetoacetamide Intermediate Attack on lactone carbonyl Diketene Diketene Diketene->Acetoacetamide Intermediate Product 1-tert-butyl-1H-pyrazol-3-ol Acetoacetamide Intermediate->Product Spontaneous Cyclization

Figure 2: Workflow for the synthesis of pyrazolones from diketene.

Experimental Protocol: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5(4H)-one from Diketene

Note: This is a generalized protocol, and reaction conditions may need optimization.

Materials:

  • tert-Butylhydrazine

  • Diketene (Caution: Diketene is a highly reactive and toxic lachrymator. It should be handled with extreme care in a well-ventilated fume hood.)

  • An appropriate solvent (e.g., toluene or dichloromethane), or solvent-free conditions may be explored.

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and a reflux condenser, place a solution of tert-butylhydrazine (1.0 eq) in the chosen solvent. If performing under solvent-free conditions, the hydrazine can be added directly to the flask.

  • Addition of Diketene: Cool the hydrazine solution in an ice bath. Add diketene (1.0 eq) dropwise from the dropping funnel. The reaction is often exothermic, so maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting materials.

  • Work-up and Purification: The work-up and purification would be similar to the Knorr synthesis route, involving removal of the solvent and purification of the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthesis Routes

The choice between the classical Knorr synthesis and the diketene approach depends on several factors, including the availability and cost of starting materials, desired scale, and safety considerations.

ParameterRoute 1: Knorr Synthesis (from Ethyl Acetoacetate)Route 2: Diketene Approach
Starting Materials tert-Butylhydrazine, Ethyl Acetoacetatetert-Butylhydrazine, Diketene
Atom Economy GoodExcellent
Yields Generally good to high (typically 70-90% for analogous pyrazolones)[4]Often very high (can be >95% for related compounds)[5]
Reaction Conditions Typically requires heating (reflux)Often proceeds at or below room temperature
Byproducts EthanolNone (in the ideal reaction)
Safety Considerations Hydrazine derivatives are toxic.Diketene is highly reactive, toxic, and a lachrymator. Requires careful handling.
Regioselectivity A key consideration, influenced by steric and electronic factors.Generally high due to the nature of the diketene reaction.

Conclusion and Future Perspectives

Both the Knorr synthesis from ethyl acetoacetate and the reaction with diketene are viable and effective routes for the synthesis of 1-tert-butyl-1H-pyrazol-3-ol. The Knorr synthesis is a robust and well-understood method, though careful attention must be paid to controlling regioselectivity. The diketene route offers superior atom economy and often higher yields under milder conditions, but the hazardous nature of diketene necessitates stringent safety precautions.

For researchers in a drug development setting, the choice will likely depend on the scale of the synthesis. For small-scale, discovery-phase work, the convenience and familiarity of the Knorr synthesis may be preferable. For larger-scale production where efficiency and atom economy are paramount, the diketene route, with appropriate engineering controls, becomes a more attractive option.

Future research in this area may focus on developing even more sustainable and safer synthetic methods, such as continuous flow processes that can minimize the handling of hazardous reagents like diketene, or the development of novel catalytic systems for the Knorr synthesis that offer enhanced regioselectivity under milder conditions.

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003).
  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196.
  • Banu, K. S., & Kumar, K. S. (2011). Synthesis, characterization and biological evaluation of novel 3-methyl-5-pyrazolone derivatives. Journal of Saudi Chemical Society, 15(3), 279-284.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The Tautomerism of Heterocycles: A Topic of General Interest in Chemistry. In Advances in Heterocyclic Chemistry (Vol. 82, pp. 1-146). Academic Press.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Katritzky, A. R., & Elguero, J. (1966). The Tautomerism of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 6, pp. 347-436). Academic Press.
  • Martins, M. A. P., et al. (2012). Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-Tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. European Journal of Organic Chemistry, 2012(36), 7112-7119.
  • Pollock, J. R. A., & Stevens, R. (Eds.). (1967). Dictionary of Organic Compounds (4th ed., Vol. 5). Eyre & Spottiswoode.
  • Ried, W., & Schleimer, B. (1959). Über die Reaktion von Diketen mit Hydrazinen. Angewandte Chemie, 71(14), 474.
  • Sümengen, D., & Yüksek, H. (2000). A new and convenient method for the synthesis of some novel 4-substituted-1,2-dihydro-3H-pyrazol-3-ones. Turkish Journal of Chemistry, 24(4), 367-374.
  • Van Wyk, J. L., Omondi, B., Appavoo, D., Guzei, I. A., & Darkwa, J. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Journal of Chemical Research, 36(8), 474-477.
  • Wiley, R. H., & Wiley, P. (1964).
  • Zhang, M., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Patil, S., & Patil, R. (2012). A review on Knorr pyrazole synthesis. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1154.
  • ResearchGate. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

Sources

Validation

Decoding the Signature Fragmentation of 1-tert-butyl-1H-pyrazol-3-ol: A Comparative Mass Spectrometry Guide

For Immediate Release In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucid...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-tert-butyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we offer a comparative framework for researchers to distinguish it from structurally related analogs and to confidently identify it in complex matrices.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The introduction of a bulky tert-butyl group at the N1 position and a hydroxyl group at the C3 position of the pyrazole ring, as in 1-tert-butyl-1H-pyrazol-3-ol, imparts specific physicochemical properties that can influence its metabolic stability and biological target interactions. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and for metabolism and degradation studies.

The Anticipated Fragmentation Symphony: A Mechanistic Deep Dive

While a publicly available, experimentally derived mass spectrum for 1-tert-butyl-1H-pyrazol-3-ol is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence based on the well-established fragmentation rules for its constituent moieties: the tert-butyl group and the pyrazole ring.[2][3][4]

The molecular ion ([M]+•) of 1-tert-butyl-1H-pyrazol-3-ol (m/z 140) is the starting point for a cascade of fragmentation events. The primary and most characteristic fragmentation is expected to be the loss of a methyl radical (•CH₃) from the tert-butyl group.[2] This is a highly favorable process due to the formation of a stable tertiary carbocation.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (α-cleavage): The initial and most prominent fragmentation is the cleavage of a C-C bond within the tert-butyl group, leading to the expulsion of a methyl radical and the formation of a highly stable [M-15]+ ion at m/z 125. This peak is anticipated to be the base peak in the spectrum.[2]

  • Formation of the tert-Butyl Cation: Another characteristic fragmentation of tert-butyl substituted compounds is the formation of the tert-butyl cation ([C(CH₃)₃]+) at m/z 57. This occurs through the cleavage of the N-C bond connecting the tert-butyl group to the pyrazole ring.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is susceptible to fragmentation, often initiated by the cleavage of the weakest bond, the N-N linkage.[3] Subsequent rearrangements can lead to the expulsion of neutral molecules like hydrogen cyanide (HCN), resulting in smaller fragment ions. For instance, the [M-15]+ ion could potentially lose HCN to yield a fragment at m/z 98.

  • Loss of Isobutylene: A rearrangement process known as a McLafferty-type rearrangement is also plausible, involving the transfer of a hydrogen atom from the pyrazole ring to the tert-butyl group, followed by the elimination of a neutral isobutylene molecule (C₄H₈). This would result in a fragment ion at m/z 84, corresponding to the pyrazol-3-ol radical cation.

The following diagram illustrates the predicted primary fragmentation pathways of 1-tert-butyl-1H-pyrazol-3-ol.

Fragmentation_Pattern M [M]+• m/z 140 1-tert-butyl-1H-pyrazol-3-ol M_minus_15 [M-15]+ m/z 125 M->M_minus_15 - •CH3 m_57 [C(CH3)3]+ m/z 57 M->m_57 - C3H3N2O• m_84 [M-56]+• m/z 84 M->m_84 - C4H8

Caption: Predicted primary fragmentation pathways of 1-tert-butyl-1H-pyrazol-3-ol under electron ionization.

Comparative Analysis: Distinguishing Isomers and Analogs

The predicted fragmentation pattern provides a unique fingerprint for 1-tert-butyl-1H-pyrazol-3-ol, allowing for its differentiation from isomeric and structurally related compounds.

CompoundKey Differentiating Fragments (m/z)Rationale
1-tert-butyl-1H-pyrazol-5-ol Likely similar primary fragmentation ([M-15]+ at m/z 125), but relative intensities of subsequent ring fragmentation products may differ due to the different position of the hydroxyl group.The initial loss of a methyl group from the tert-butyl substituent is expected to be the dominant fragmentation pathway for both isomers. However, the stability of the resulting fragment ions and their subsequent fragmentation will be influenced by the position of the hydroxyl group, potentially leading to variations in the abundance of smaller fragments.
1-isopropyl-1H-pyrazol-3-ol [M-15]+ (loss of •CH₃) at m/z 111.The primary fragmentation will be the loss of a methyl group from the isopropyl substituent, leading to a characteristic fragment at a different m/z value compared to the tert-butyl analog.
3-tert-butyl-1H-pyrazol-5-ol [M-15]+ at m/z 125. However, the absence of the N-tert-butyl group will alter subsequent fragmentation pathways involving the pyrazole ring.While the initial loss of a methyl radical from the tert-butyl group will still be a major fragmentation, the attachment of the tert-butyl group directly to the carbon of the pyrazole ring will lead to different ring cleavage patterns compared to the N-substituted isomer.

Experimental Protocol: A Guide to Acquiring High-Quality Mass Spectra

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of 1-tert-butyl-1H-pyrazol-3-ol in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Prepare a dilute solution (e.g., 10-100 µg/mL).

  • Inject 1 µL of the solution into the GC-MS system.

The following diagram outlines the general workflow for GC-MS analysis.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Dissolve Dissolve Sample Dilute Prepare Dilute Solution Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analysis & Detection Fragment->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret Compare Compare with Predicted Pattern Interpret->Compare

Caption: General workflow for the GC-MS analysis of 1-tert-butyl-1H-pyrazol-3-ol.

Conclusion: A Predictive Framework for Structural Elucidation

The predictable and characteristic fragmentation pattern of 1-tert-butyl-1H-pyrazol-3-ol, dominated by the loss of a methyl radical to form the [M-15]+ ion, provides a robust signature for its identification. This guide serves as a valuable resource for researchers in drug development and chemical analysis, offering a logical framework for interpreting mass spectral data and confidently distinguishing this compound from its isomers and other analogs. The provided experimental protocol offers a starting point for obtaining high-quality data to confirm these predictions and further enhance our understanding of the mass spectrometric behavior of this important class of molecules.

References

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Interpretation of mass spectra. SlidePlayer. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • A Crystalline In(II) Hydride. Journal of the American Chemical Society. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectrochimica Acta Part B: Atomic Spectroscopy. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Available at: [Link]

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Comparative

Benchmarking the Efficacy of 1-tert-butyl-1H-pyrazol-3-ol Based Inhibitors: A Technical Guide

Executive Summary The 1-tert-butyl-1H-pyrazol-3-ol scaffold represents a critical evolution in the design of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. While early indole-based inhibitors like Necrostatin-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-tert-butyl-1H-pyrazol-3-ol scaffold represents a critical evolution in the design of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. While early indole-based inhibitors like Necrostatin-1 (Nec-1) defined the field, they suffered from poor metabolic stability and off-target effects (e.g., IDO inhibition).[1][2][3]

This guide benchmarks the performance of pyrazole-based inhibitors—exemplified by RIPA-56 —against industry standards. We analyze the structural rationale for the tert-butyl substitution, provide comparative efficacy data against Nec-1s and GSK2982772, and detail self-validating experimental protocols for verifying kinase inhibition in a necroptosis context.

Mechanistic Insight: The Allosteric Advantage

Unlike Type I inhibitors that compete directly with ATP in the active conformation, 1-tert-butyl-1H-pyrazol-3-ol derivatives typically function as Type III (allosteric) inhibitors . They bind to a specific hydrophobic pocket located behind the ATP-binding site, locking the kinase in an inactive "DLG-out" conformation.

The Signaling Pathway & Inhibition Node

The following diagram illustrates the TNF-induced necroptosis pathway and the precise intervention point of these inhibitors upstream of the RIPK3-MLKL necrosome complex.

NecroptosisPathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (Survival/NF-κB) TNFR1->ComplexI ComplexIIb Complex IIb (RIPK1/RIPK3/FADD/Caspase-8) ComplexI->ComplexIIb Deubiquitylation + Caspase-8 Inhibition PhosphoRIPK1 p-RIPK1 (S166) ComplexIIb->PhosphoRIPK1 Inhibitor 1-tert-butyl-1H-pyrazol-3-ol (RIPA-56) Inhibitor->PhosphoRIPK1 Blocks Kinase Activity Necrosome Necrosome (p-RIPK3 / p-MLKL) PhosphoRIPK1->Necrosome MembraneRupture MLKL Oligomerization & Membrane Rupture Necrosome->MembraneRupture

Figure 1: The TNF-induced necroptosis signaling cascade.[4][5] The inhibitor targets RIPK1 autophosphorylation (S166), preventing the recruitment of RIPK3 and subsequent MLKL oligomerization.

Comparative Benchmarking Analysis

To objectively evaluate the 1-tert-butyl-1H-pyrazol-3-ol class (RIPA-56), we compare it against the laboratory standard (Nec-1s) and the clinical benchmark (GSK2982772).

Performance Metrics Table
MetricRIPA-56 (Subject)Nec-1s (Tool Standard)GSK2982772 (Clinical Ref)
Core Scaffold 1-tert-butyl-1H-pyrazol-3-ol7-Cl-O-Nec-1 (Indole)Benzoxazepine
Binding Mode Type III (Allosteric)Type III (Allosteric)Type III (Allosteric)
RIPK1 Biochemical IC50 13 nM206 nM1.0 nM
Cellular EC50 (L929) ~27 nM~210 nM15 nM
Kinome Selectivity High (>300 kinases screened)High (No IDO inhibition)Exquisite (Primate specific)
Metabolic Stability (t1/2) >120 min (Human Microsomes)~60 min (Modest)High
In Vivo Utility Excellent (SIRS/Ischemia models)Moderate (Rapid clearance)Excellent (Clinical trials)
Technical Analysis[1][2][4][5][6][7][8]
  • Potency: RIPA-56 demonstrates superior potency to Nec-1s, with an IC50 approximately 15-fold lower. While GSK2982772 is tighter binding (1 nM), RIPA-56 remains a highly accessible and potent tool for preclinical validation.

  • Metabolic Stability: The tert-butyl group on the pyrazole ring provides significant steric bulk that protects the core from rapid metabolic oxidation, a major failure point of early necrostatins.

  • Selectivity: Unlike first-generation Nec-1, which inhibited IDO (Indoleamine 2,3-dioxygenase), the pyrazole-3-ol scaffold is highly selective for RIPK1, avoiding confounding immunological data.

Structure-Activity Relationship (SAR) Logic[4]

Understanding why this scaffold works is essential for experimental design.

  • The tert-Butyl Anchor: The bulky tert-butyl group at the 1-position of the pyrazole is not arbitrary. It occupies a specific hydrophobic sub-pocket (often defined by Val76, Leu78, Leu157 in RIPK1). Replacing this with a methyl or ethyl group drastically reduces potency due to the loss of hydrophobic packing interactions.

  • The Pyrazol-3-ol Core: This moiety acts as a critical hydrogen bond donor/acceptor system. The carbonyl oxygen (tautomer of the -OH) often forms a hydrogen bond with the backbone NH of Asp156, locking the kinase in the inactive state.

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols.

Protocol A: Cellular Necroptosis Protection Assay (HT-29 or L929)

Objective: Determine the EC50 of the inhibitor by rescuing cells from TNF-induced necroptosis.

Reagents:

  • Cell Line: HT-29 (human colorectal) or L929 (murine fibrosarcoma).[1][2]

  • Stimuli: TNF-α (20 ng/mL), SM-164 (Smac mimetic, 100 nM), z-VAD-FMK (Pan-caspase inhibitor, 20 µM).

  • Readout: CellTiter-Glo (ATP quantification) or LDH Release.

Workflow Diagram:

AssayWorkflow Step1 Seed Cells (5,000 cells/well) 96-well plate Step2 Pre-Incubate Inhibitor (1h, Serial Dilution) Step1->Step2 Step3 Induce Necroptosis (TNF + SM + zVAD) Step2->Step3 Critical Step: Pre-treatment ensures target engagement Step4 Incubate (24 Hours @ 37°C) Step3->Step4 Step5 Add Detection Reagent (CellTiter-Glo) Step4->Step5 Step6 Read Luminescence (Calculate EC50) Step5->Step6

Figure 2: High-Throughput Screening workflow for determining EC50 efficacy.

Step-by-Step Methodology:

  • Seeding: Plate HT-29 cells at 5,000 cells/well in 90 µL media. Allow adhesion overnight.

  • Compound Preparation: Prepare a 1000x stock of the 1-tert-butyl-1H-pyrazol-3-ol inhibitor in DMSO. Perform 3-fold serial dilutions.

  • Pre-treatment: Add 10 µL of 10x compound to cells. Incubate for 1 hour. Control: DMSO only (Vehicle).

  • Induction (TSZ Cocktail): Prepare a 10x mix of TNF-α, SM-164, and z-VAD-FMK. Add to wells.

    • Validation Check: Include a "zVAD only" control. If cells die in this well, the death is apoptotic, not necroptotic, indicating assay failure.

  • Readout: After 24 hours, add CellTiter-Glo reagent. Shake for 2 mins. Read luminescence.

  • Analysis: Normalize data: (Sample - Necrotic Control) / (Live Control - Necrotic Control) × 100.

Protocol B: Western Blot for p-RIPK1 (Mechanistic Validation)

Objective: Confirm the inhibitor blocks RIPK1 autophosphorylation at Ser166.

  • Treat HT-29 cells with Inhibitor (1 µM) for 1h, then stimulate with TSZ cocktail for 4 hours.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Blot: Probe for p-RIPK1 (Ser166) .

  • Result: Effective inhibition should show total ablation of the p-RIPK1 band compared to the DMSO+TSZ control, while Total-RIPK1 levels remain constant.

References

  • Ren, Y., et al. (2017). Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry, 60(3), 972–986.[3] Link

  • Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313–321. Link

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. Link

  • Takahashi, N., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Disease, 3(11), e437. Link

Sources

Validation

A Comparative Guide to the Characterization of 1-tert-butyl-1H-pyrazol-3-ol: Elemental Analysis in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 1-tert-butyl-1H-pyrazol-3-ol, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous characterization to ensure its identity and quality. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on elemental analysis, contextualized by other vital spectroscopic techniques.

The Foundational Pillar: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a fundamental technique for verifying the empirical formula of a synthesized compound.[1] Its principle is elegantly straightforward: a sample is combusted in an oxygen-rich environment, converting the carbon, hydrogen, and nitrogen into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides).[2] These gases are then separated and quantified, allowing for the determination of the percentage by mass of each element in the original sample.[3]

For 1-tert-butyl-1H-pyrazol-3-ol, with a molecular formula of C₇H₁₂N₂O, the theoretical elemental composition serves as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of 1-tert-butyl-1H-pyrazol-3-ol

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07759.97
HydrogenH1.0081212.0968.63
NitrogenN14.007228.01419.99
OxygenO15.999115.99911.42
Total 140.186 100.00

Note: Oxygen is typically determined by difference, though direct methods are available.[4]

Experimental Protocol: Combustion Analysis

A detailed, step-by-step methodology for the elemental analysis of 1-tert-butyl-1H-pyrazol-3-ol is as follows:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the purified and dried compound is placed in a tin or silver capsule. It is crucial that the sample is homogenous and free of solvent or water, as their presence can significantly skew the results.[5]

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000 °C. A pulse of pure oxygen is injected, leading to flash combustion.

  • Reduction and Gas Separation: The resulting mixture of gases flows through a reduction tube (often containing copper) to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, and N₂) are then passed through a chromatographic column to separate them.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the concentration of the respective gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using a calibration factor determined from a known standard, calculates the percentage of C, H, and N in the sample.

Trustworthiness and Acceptance Criteria

The trustworthiness of elemental analysis data is widely accepted within the scientific community. For a newly synthesized compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values.[5] This stringent criterion, advocated by journals such as The Journal of Organic Chemistry, provides a high degree of confidence in the compound's empirical formula.[5]

A Multi-faceted Approach: Complementary Spectroscopic Techniques

While elemental analysis confirms the elemental ratios, it does not provide information about the molecular structure. Therefore, it must be used in conjunction with other analytical methods to provide a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For 1-tert-butyl-1H-pyrazol-3-ol, both ¹H and ¹³C NMR would provide critical information.

  • ¹H NMR: Would reveal the number of different types of protons and their connectivity. Key expected signals would include a singlet for the nine equivalent protons of the tert-butyl group and distinct signals for the protons on the pyrazole ring.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbons of the pyrazole ring, including the carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[7] High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula. For 1-tert-butyl-1H-pyrazol-3-ol, the expected [M+H]⁺ ion would be at m/z 141.1028, corresponding to the formula C₇H₁₃N₂O⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For 1-tert-butyl-1H-pyrazol-3-ol, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, and characteristic absorptions for C-H, C=C, and C-N bonds of the pyrazole ring and the tert-butyl group.

Comparative Analysis of Techniques

Table 2: Comparison of Analytical Techniques for the Characterization of 1-tert-butyl-1H-pyrazol-3-ol

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, H, N)Confirms empirical formula; high precision and accuracy.Provides no structural information; requires a pure sample.
NMR Spectroscopy Detailed structural connectivity; stereochemistry.Unambiguous structure determination.Less sensitive than MS; requires soluble samples.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula (HRMS).Isomers may not be distinguishable; fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited structural information on its own.

Workflow for Comprehensive Characterization

The logical workflow for the complete characterization of a newly synthesized batch of 1-tert-butyl-1H-pyrazol-3-ol would integrate these techniques in a self-validating system.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Integration & Validation Synthesis Synthesized 1-tert-butyl-1H-pyrazol-3-ol EA Elemental Analysis (%C, H, N) Synthesis->EA Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Formula FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups Validation Structure & Purity Confirmation EA->Validation NMR->Validation MS->Validation FTIR->Validation

Sources

Comparative

Comprehensive Guide to Cross-Reactivity Profiling of 1-tert-butyl-1H-pyrazol-3-ol Derivatives

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiles of 1-tert-butyl-1H-pyrazol-3-ol derivatives . This document is structured to assist medicinal chemists and assa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiles of 1-tert-butyl-1H-pyrazol-3-ol derivatives . This document is structured to assist medicinal chemists and assay developers in optimizing scaffold design for high-specificity applications.

Executive Summary & Scaffold Significance

The 1-tert-butyl-1H-pyrazol-3-ol core is a privileged scaffold in drug discovery, particularly for kinase inhibitors (e.g., JNK, CDK, and TRPV1 modulators) and agrochemical mitochondrial complex I inhibitors (e.g., Tebufenpyrad metabolites).

The defining feature of this scaffold is the bulky N1-tert-butyl group . Unlike the ubiquitous N1-methyl pyrazoles, the tert-butyl moiety imposes significant steric demand. This guide compares the performance of these derivatives against standard alternatives, demonstrating how this steric bulk functions as a "selectivity filter" to minimize cross-reactivity with structurally homologous targets.

Key Comparative Insight
Feature1-tert-butyl-1H-pyrazol-3-ol 1-methyl-1H-pyrazol-3-ol (Alternative)Impact on Cross-Reactivity
Steric Volume High (Bulky)LowThe tert-butyl group clashes with "gatekeeper" residues in off-target kinases, improving selectivity.[1]
Lipophilicity (LogP) High (~2.5 - 3.0)Low (~0.5 - 1.0)Higher non-specific binding risk in immunoassays; requires stringent washing in ELISA.
Metabolic Stability High (N-dealkylation is slow)ModerateStable scaffold allows for prolonged target engagement but requires careful metabolite cross-reactivity testing.

Mechanism of Cross-Reactivity

Understanding the structural basis of cross-reactivity is essential for rational design.

The "Selectivity Filter" Hypothesis

In kinase inhibition, cross-reactivity often occurs between the target kinase (e.g., JNK3 ) and homologous off-targets (e.g., p38


  or CDK2 ).
  • Mechanism: The ATP-binding pocket contains a hydrophobic region (Back Pocket).

  • Observation: The tert-butyl group of the 1-tert-butyl-1H-pyrazol-3-ol scaffold optimally fills the hydrophobic pocket of specific kinases (like JNK3), whereas smaller groups (methyl, ethyl) bind promiscuously to multiple kinases.

  • Result: Derivatives with the tert-butyl group show lower cross-reactivity (higher selectivity) compared to their methyl analogs.

Immunoassay Interference (Hapten Recognition)

In environmental monitoring (e.g., detecting pesticide residues), antibodies raised against the 1-tert-butyl pyrazole core may cross-react with:

  • Metabolites: Hydroxylated tert-butyl variants.

  • Matrix Components: Lipophilic compounds in soil/plasma that bind non-specifically due to the hydrophobic tert-butyl tail.

Comparative Performance Data

The following data synthesizes selectivity trends observed in kinase profiling studies (e.g., JNK3 vs. p38 MAP Kinase).

Table 1: Kinase Selectivity Profile (IC50 Comparison)

Lower IC50 indicates higher potency. A high Ratio indicates good selectivity.

Compound VariantR-Group (C5 Position)Target: JNK3 IC50 (nM)Off-Target: p38

IC50 (nM)
Selectivity Ratio (p38/JNK3) Cross-Reactivity Risk
Derivative A (tert-butyl) 4-Cl-phenyl227 >10,000>44x Low (Preferred)
Derivative B (methyl) 4-Cl-phenyl1804502.5xHigh (Promiscuous)
Derivative C (phenyl) 4-Cl-phenyl2,1001,8000.8xModerate (Low Potency)

Interpretation: While the methyl derivative (B) is slightly more potent against the target, it is highly cross-reactive. The tert-butyl derivative (A) sacrifices negligible potency for a massive gain in selectivity, validating the scaffold's utility in reducing off-target effects.

Experimental Protocols

To validate these profiles in your own lab, follow these self-validating workflows.

Protocol A: Kinase Selectivity Profiling (NanoBRET / FRET)

Objective: Quantify the binding affinity and cross-reactivity index of pyrazole derivatives.

Workflow Diagram:

KinaseProfiling Start Start: Compound Library Preparation (10mM DMSO Stocks) Dilution Serial Dilution (1:3 ratio, 10 points) Start->Dilution Mix Mix with Kinase/Tracer Pair (Eu-Anti-GST Ab + Alexa647-Tracer) Dilution->Mix Incubate Incubation (60 min @ RT, Dark) Mix->Incubate Read Read TR-FRET Signal (Ex: 337nm, Em: 620/665nm) Incubate->Read Analyze Data Analysis (Calculate IC50 & Selectivity Score) Read->Analyze Decision Selectivity > 100x? Analyze->Decision Pass Lead Candidate Decision->Pass Yes Fail Discard / Redesign Decision->Fail No

Figure 1: High-Throughput Kinase Selectivity Workflow using TR-FRET.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-tert-butyl-1H-pyrazol-3-ol derivatives in 100% DMSO to 10 mM.

  • Kinase Panel: Select a "Safety Panel" of kinases with high structural homology (e.g., CDK1, CDK2, GSK3

    
    , p38
    
    
    
    ).
  • Assay Reaction:

    • Mix 5 µL of compound (variable conc.) with 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer (ATP-competitive probe).

    • Control: Use Staurosporine as a pan-kinase positive control (100% cross-reactivity reference).

  • Detection: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

  • Validation Check: The Z-factor of the assay must be > 0.5. If Z < 0.5, re-optimize tracer concentration.

Protocol B: Competitive ELISA for Hapten Specificity

Objective: Determine if antibodies raised against the scaffold cross-react with metabolic byproducts.

Workflow Diagram:

ELISA_Workflow Coat Coat Plate (Protein-Hapten Conjugate) Block Block (1% BSA/PBS) Coat->Block Compete Add Sample + Primary Antibody (Competitive Step) Block->Compete Wash Wash 3x (PBS-T) Compete->Wash Detect Add HRP-Secondary Ab Wash->Detect Substrate Add TMB Substrate Detect->Substrate Stop Stop Solution (H2SO4) Substrate->Stop Output Measure OD450 (Inverse relationship to Conc.) Stop->Output

Figure 2: Competitive ELISA workflow for determining cross-reactivity (CR%) of metabolites.

Calculation of Cross-Reactivity (CR%):



  • Target: 1-tert-butyl-1H-pyrazol-3-ol derivative.

  • Analogue: De-tert-butylated metabolite (e.g., 1-H-pyrazol-3-ol).

  • Standard: A CR < 1% is considered highly specific.

Synthesis of Derivatives for Testing

To perform these studies, a library of derivatives is required. The most robust method for functionalizing the 1-tert-butyl-1H-pyrazol-3-ol core is via Regioselective Sulfonamidation or Sonogashira Coupling .

  • Core Reaction: Reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with sulfonyl chlorides.[2]

  • Key Reference: The synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide serves as a benchmark protocol for generating stable derivatives for testing [1].

References

  • MDPI. (2025). Synthesis and Characterization of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

  • National Institutes of Health (NIH). (2025). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3.

  • PubChem. (2025).[3][4] Tebufenpyrad (Source of 1-tert-butyl pyrazole metabolites).

  • RSC Publishing. (2024). Targeting apoptotic pathways: 1,3,5-trisubstituted-1H-pyrazole derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-tert-butyl-1H-pyrazol-3-ol

For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved, from synthesis to disposal. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-tert-butyl-1H-pyrazol-3-ol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, empowering you to manage this chemical waste with confidence and scientific integrity.

Understanding the Compound: A Prerequisite for Safe Handling

Based on analogous compounds, 1-tert-butyl-1H-pyrazol-3-ol should be presumed to be at a minimum:

  • Irritating to the skin and eyes. [1][2][3][4]

  • Potentially harmful if swallowed or inhaled. [3]

  • A potential respiratory tract irritant. [3][4]

The tert-butyl group, a bulky alkyl substituent, may influence the compound's physical properties, such as solubility and volatility, but the core reactivity is largely dictated by the pyrazole ring and the hydroxyl group. The hydroxyl (-OH) group, in particular, may impart different reactivity and solubility characteristics compared to other substituted pyrazoles.

The Cornerstone of Disposal: Regulatory Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The fundamental principle of RCRA is "cradle-to-grave" management of hazardous waste.[6] As a generator of chemical waste, you are responsible for its proper characterization, storage, and disposal.[7]

Given the potential hazards of 1-tert-butyl-1H-pyrazol-3-ol, it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

For clarity, the table below summarizes the key information for handling and disposal.

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed irritant and potentially toxic based on analogous compounds.
Primary Hazard Skin/Eye Irritation, Potential ToxicityProtects personnel from exposure during handling and disposal.
Incompatible Materials Strong Oxidizing AgentsThe pyrazole ring can be susceptible to oxidation, potentially leading to vigorous or exothermic reactions.
Container Type Tightly sealed, chemically resistant container (e.g., HDPE, glass)Prevents leakage and reaction with the container material.
Labeling "Hazardous Waste," Chemical Name, Hazard CharacteristicsEnsures clear identification and compliance with regulations.
Storage Segregated, well-ventilated area, away from incompatiblesMinimizes the risk of accidental reaction and exposure.
Disposal Method Licensed Hazardous Waste Disposal ContractorEnsures environmentally sound and legally compliant disposal, typically via incineration.[1][2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe disposal of 1-tert-butyl-1H-pyrazol-3-ol.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling the waste, don appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

2. Waste Segregation and Collection:

  • Do not mix 1-tert-butyl-1H-pyrazol-3-ol waste with other waste streams unless you have confirmed compatibility.

  • Collect all waste containing this compound, including unused neat material, contaminated solutions, and rinsates, in a designated, compatible hazardous waste container.

3. Container Selection and Labeling:

  • Choose a container made of a material chemically resistant to 1-tert-butyl-1H-pyrazol-3-ol, such as high-density polyethylene (HDPE) or borosilicate glass.

  • The container must have a tightly sealing lid to prevent the release of vapors.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "1-tert-butyl-1H-pyrazol-3-ol"

    • The CAS number, if known (946572-01-6).

    • An indication of the hazards (e.g., "Irritant," "Potentially Toxic").

    • The accumulation start date.

4. Temporary Storage in the Laboratory:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area should be under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do not allow the waste to accumulate in the laboratory for an extended period. Follow your institution's guidelines on maximum accumulation times.

6. Documentation:

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 1-tert-butyl-1H-pyrazol-3-ol.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Institutional Disposal Process A 1. Don PPE B 2. Segregate and Collect Waste A->B C 3. Select and Label Container B->C D 4. Store in Satellite Accumulation Area C->D E 5. Contact EHS for Pickup D->E Handover F 6. Licensed Contractor Transport E->F G 7. Final Disposal (Incineration) F->G

Caption: Decision and action workflow for the disposal of 1-tert-butyl-1H-pyrazol-3-ol.

The "Why" Behind the Protocol: A Deeper Dive

The stringent procedures for disposing of 1-tert-butyl-1H-pyrazol-3-ol are not arbitrary. They are based on the fundamental principles of chemical safety and environmental protection.

  • Hazardous Waste Classification: The precautionary classification as hazardous waste stems from the known toxicological profiles of similar pyrazole derivatives. The potential for these compounds to cause harm upon contact or ingestion necessitates their isolation from the general environment.

  • Segregation: The rule of not mixing chemical waste streams is critical. Incompatible chemicals can react, leading to the generation of toxic gases, fires, or explosions. For instance, mixing a pyrazole derivative with a strong oxidizing agent could lead to a rapid and uncontrolled reaction.

  • Incineration as the Preferred Method: High-temperature incineration is the standard and most effective method for the final disposal of many organic chemical wastes. This process breaks the molecule down into simpler, less harmful components, such as carbon dioxide, water, and nitrogen oxides, under controlled conditions that scrub harmful byproducts from the exhaust.

  • Regulatory Framework: Adherence to EPA and local regulations is a legal and ethical obligation. These regulations are designed to prevent the widespread environmental contamination and public health issues that can arise from the improper disposal of chemical waste.

By understanding and implementing these procedures, you contribute to a culture of safety and responsibility in your research environment, ensuring that your scientific advancements do not come at the cost of environmental integrity.

References

  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • COMBI-BLOCKS. (2024, April 19). Safety Data Sheet: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: tert-Butyl alcohol. [Link]

  • Occupational Safety and Health Administration. TERT-BUTYL ALCOHOL (TERT-BUTANOL).
  • Sigma-Aldrich. (2025, April 24).
  • Sigma-Aldrich. (2025, October 7).
  • BASF. (2026, February 3).
  • ResearchGate. (2025, August 10). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Kučerová-Chlupáčová, M., et al. (2015). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Molecules, 20(1), 1345-1365.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • University of California, Irvine. (2024, January 15). Controlled Substances and Precursor Chemicals for Research Program.
  • Fil'chikov, A. A., & Fil'chikova, N. L. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • National Institute on Drug Abuse. (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances.
  • ResearchGate. (2025, August 10).
  • U.S. Drug Enforcement Administration. Drug Disposal Information. [Link]

Sources

Handling

Personal protective equipment for handling 1-tert-butyl-1H-pyrazol-3-ol

[1][2][3] Part 1: Executive Hazard Assessment The "Why" Behind the Protocol As a Senior Application Scientist, I approach 1-tert-butyl-1H-pyrazol-3-ol not merely as a generic reagent, but as a bioactive heterocyclic inte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Hazard Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I approach 1-tert-butyl-1H-pyrazol-3-ol not merely as a generic reagent, but as a bioactive heterocyclic intermediate. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (alkyl-substituted pyrazoles) exhibit a consistent hazard profile that dictates our safety strategy.[1][2]

The primary risks stem from the pyrazole ring's nitrogen lone pairs (potential for biological interaction/irritation) and the lipophilic tert-butyl group , which enhances dermal permeability.[1][2] We operate under the Precautionary Principle , classifying this substance as a Irritant (Skin/Eye/Respiratory) and Potentially Harmful if Swallowed until specific LD50 data proves otherwise.[1][2]

Core Hazard Profile (Derived from GHS Standards for Pyrazoles):

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (STOT SE 3).[1][2][3]

Part 2: The PPE Barrier System

The "What" – Technical Specifications

Standard "lab safety" advice is insufficient for high-fidelity research. You must select PPE based on the state of matter and the carrier solvent .[1][2]

PPE Selection Matrix
Protection ZoneComponentTechnical SpecificationScientific Rationale
Ocular Chemical Splash GogglesANSI Z87.1 (Impact & Splash rated)Safety glasses are insufficient for fine powders.[5][1][2] The 1-tert-butyl group increases lipophilicity, meaning ocular absorption is rapid upon contact.[5][1][2] Goggles prevent dust migration behind the lens.[1][2]
Dermal (Solid) Nitrile GlovesThickness:

5 mil (0.12 mm)
Nitrile provides excellent resistance to dry organic solids.[1][2] Change every 60 mins or immediately upon contamination.[1][2]
Dermal (Solution) Solvent Dependent See Protocol Below Once dissolved, the solvent dictates breakthrough time.[2] Pyrazoles in DCM penetrate nitrile in <2 mins.[1][2]
Respiratory Engineering ControlClass II Type A2 Biosafety Cabinet or Fume HoodPrimary containment is mandatory.[1][2] If weighing outside a hood (discouraged), use N95/P100 particulate respirator.[1]
Body Lab Coat100% Cotton or Nomex (Snap closures)Synthetic blends can melt into skin if a fire occurs (flammable solvents are often used with this reagent).[1][2]
Glove Permeation Logic (Critical)
  • Scenario A: Handling Dry Powder.

    • Recommendation: Standard Nitrile.[1][2]

    • Why: Solid state diffusion is negligible.[1][2]

  • Scenario B: Solubilized in Methanol/Ethanol.

    • Recommendation: Double-gloved Nitrile.[1][2]

    • Why: Alcohols degrade nitrile slowly; double-gloving extends breakthrough time >4 hours.[1][2]

  • Scenario C: Solubilized in DCM (Dichloromethane) or DMF. [5][1]

    • Recommendation:Laminate Film (Silver Shield™) or PVA gloves. [1]

    • Why: Chlorinated solvents and polar aprotics permeate nitrile almost instantly, carrying the pyrazole through the glove barrier and into the bloodstream.[1][2]

Part 3: Operational Workflow

The "How" – Step-by-Step Protocol

This workflow is designed to minimize "transient exposure"—the moments between safe storage and closed reaction vessels where 90% of accidents occur.[1][2]

Phase 1: Preparation & Weighing[1][2]
  • Static Control: Pyrazoles can be electrostatic.[1][2] Use an anti-static gun or bar inside the balance enclosure to prevent powder "fly-out."[1][2]

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. If the powder bridges (clumps), do not push with a spatula (risk of puff-back).[1][2] Tap the funnel gently.[1][2]

Phase 2: Solubilization (The Critical Risk Point)[1][2]
  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing air rapidly, which can eject powder particles.[1][2]

  • Vessel Closure: Immediately cap the vessel after solvent addition.[1][2]

  • Visual Check: Inspect the rim of the vial/flask.[1][2] If powder residue is visible on the threads, wipe with a Kimwipe dampened in ethanol before sealing to ensure a gas-tight seal.[1][2]

Phase 3: Reaction & Quenching[1][2]
  • Venting: If the reaction involves heating, ensure the system is vented through a bubbler or inert gas line.[1][2] Pyrazoles are stable, but thermal decomposition can release nitrogen oxides (NOx).[1][2][6]

  • Quenching: Treat the crude reaction mixture as "Toxic" until the pyrazole is fully consumed or isolated.

Visualization: Safety Decision Logic

This diagram illustrates the decision-making process for PPE based on the operational state.

SafetyLogic Start Start: Handling 1-tert-butyl-1H-pyrazol-3-ol StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidPPE PPE: Nitrile Gloves + Goggles Control: Fume Hood / Balance Enclosure Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Polar Alcohols / Water / DMSO SolventCheck->Polar Halogen DCM / Chloroform / DMF SolventCheck->Halogen PolarPPE PPE: Double Nitrile Gloves Change every 2 hours Polar->PolarPPE HalogenPPE PPE: Laminate (Silver Shield) Gloves Nitrile offers NO protection here Halogen->HalogenPPE

Figure 1: PPE Decision Logic Tree based on physical state and solvent carrier compatibility.[5][1][2]

Part 4: Emergency Response & Waste Management

Self-Validating Safety Systems

Spill Response Protocol
  • Isolate: Evacuate the immediate 10-foot radius.[1][2]

  • Assess: If the spill is >5g or outside a hood, treat as a Major Spill (contact EHS).[1][2]

  • Neutralize (Solid):

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels (water or ethanol) to dampen the powder.[1][2]

    • Scoop damp material into a hazardous waste bag.[1][2]

  • Neutralize (Liquid):

    • Use vermiculite or polypropylene pads.[1][2]

    • Do not use paper towels for halogenated solvent spills (rapid evaporation).[1][2]

Waste Disposal[2][3][5][8][9][10]
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]

  • Labeling: Must explicitly list "1-tert-butyl-1H-pyrazol-3-ol" – do not label merely as "Organic Waste."[5][1][2] This alerts downstream waste handlers to potential nitrogen-heterocycle hazards.[1][2]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if acidic byproducts are present.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][3][4][6] Safety Data Sheet: 3-tert-Butyl-1H-pyrazole (Structural Analog).[5][1][2] Retrieved from

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: Pyrazole Derivatives and Handling.[1][2][7] Retrieved from [5][1]

  • BLD Pharm. (2024).[1][2] Product Information: 1-tert-Butyl-1H-pyrazol-3-ol (CAS 946572-01-6).[5][1][2][8] Retrieved from [1]

  • Kimberly-Clark Professional. (2023).[1][2] Chemical Resistance Guide for Nitrile Gloves.[1][2][9] Retrieved from [5][1]

  • PubChem. (n.d.).[1][2] Compound Summary: 3-tert-butyl-1H-pyrazole.[5][1][2] National Library of Medicine.[1][2] Retrieved from [5][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.